molecular formula C10H11NO B3382483 2-Ethoxy-2-phenylacetonitrile CAS No. 33224-69-0

2-Ethoxy-2-phenylacetonitrile

Cat. No.: B3382483
CAS No.: 33224-69-0
M. Wt: 161.2 g/mol
InChI Key: RTTFWOLWRMFSKA-UHFFFAOYSA-N
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Description

2-Ethoxy-2-phenylacetonitrile is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-2-phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-2-phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-2-phenylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTFWOLWRMFSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-2-phenylacetonitrile (CAS 33224-69-0)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-2-phenylacetonitrile, also known as ethoxy(phenyl)acetonitrile, is a niche chemical intermediate with potential applications in organic synthesis. Its structure, featuring a nitrile group and an ethoxy group attached to the same benzylic carbon, makes it a precursor to α-ethoxy-α-phenyl substituted carboxylic acids, amides, and amines, which are scaffolds of interest in medicinal chemistry. This guide provides a consolidated overview of the known properties, a plausible synthetic pathway, and the expected reactivity of this compound, compiled to aid researchers in its synthesis and application.

Chemical Identity and Physicochemical Properties

2-Ethoxy-2-phenylacetonitrile is an oily liquid at room temperature. Its core structure consists of a phenyl ring and a nitrile group, with an ethoxy substituent at the alpha position. This substitution differentiates it from the more common phenylacetonitrile (benzyl cyanide) by introducing a chiral center and modifying the electronic properties and reactivity of the benzylic position.

PropertyValueSource(s)
CAS Number 33224-69-0
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Synonyms ethoxy(phenyl)acetonitrile, α-Ethoxyphenylacetonitrile
Physical Form Oil
InChI 1S/C10H11NO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3
InChIKey RTTFWOLWRMFSKA-UHFFFAOYSA-N

Spectroscopic Profile (Predicted)

  • ¹H NMR: The spectrum is expected to show a triplet and a quartet for the ethyl group protons. The methine proton (α-proton) would appear as a singlet, likely in the 5.0-5.5 ppm region. The aromatic protons of the phenyl group would present as a multiplet in the 7.3-7.6 ppm range.

  • ¹³C NMR: Key signals would include the nitrile carbon (C≡N) around 118-122 ppm. The quaternary carbon of the phenyl ring attached to the main chain would be downfield, and the other aromatic carbons would appear in the typical 125-135 ppm range. The methine carbon (α-carbon) would be shifted downfield by the adjacent oxygen and phenyl group, likely appearing in the 70-80 ppm region. The ethyl group carbons would be upfield.

  • Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=C stretching from the phenyl ring (~1450-1600 cm⁻¹), and a prominent C-O stretching band for the ether linkage (~1050-1150 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 161. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the nitrile group (-CN, m/z = 26). A significant fragment corresponding to the benzoyl cation (C₆H₅CO⁺, m/z = 105) or a related tropylium ion structure might also be observed.

Synthesis and Mechanism

A specific, peer-reviewed synthesis protocol for 2-Ethoxy-2-phenylacetonitrile is not prominently documented. However, a highly plausible and logical synthetic route involves the reaction of benzaldehyde with a cyanide source in an ethanolic medium. This reaction is analogous to the formation of cyanohydrins (α-hydroxynitriles).

The proposed mechanism involves the nucleophilic addition of the cyanide ion to the carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is then etherified by ethanol, likely under acidic or base-catalyzed conditions, to yield the final product.

Synthesis of 2-Ethoxy-2-phenylacetonitrile cluster_reactants Reactants benzaldehyde Benzaldehyde intermediate Mandelonitrile-like Intermediate (Alkoxide) benzaldehyde->intermediate + CN⁻ cyanide Cyanide Source (e.g., NaCN) ethanol Ethanol product 2-Ethoxy-2-phenylacetonitrile intermediate->product + Ethanol (Etherification)

Caption: Plausible synthetic pathway for 2-Ethoxy-2-phenylacetonitrile.

Experimental Protocol (Proposed)

This protocol is a conceptual outline based on standard organic chemistry principles for cyanohydrin formation and etherification. Researchers should perform small-scale trials to optimize conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve benzaldehyde in an excess of anhydrous ethanol.

  • Cyanide Addition: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of sodium or potassium cyanide in a minimal amount of water or, for anhydrous conditions, use a phase-transfer catalyst with solid NaCN. Alternatively, trimethylsilyl cyanide (TMSCN) could be used as the cyanide source.

  • Acidification/Catalysis: After the initial addition, a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or base (e.g., sodium ethoxide) may be required to promote the etherification of the intermediate alkoxide with the ethanol solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench the mixture by pouring it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction and Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product, an oil, should be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Ethoxy-2-phenylacetonitrile is dictated by the interplay of its functional groups.

  • The α-Position: The proton on the carbon bearing the phenyl, ethoxy, and nitrile groups is acidic due to the resonance stabilization of the resulting carbanion by both the phenyl and nitrile groups. This allows for deprotonation with a suitable base (e.g., LDA, NaH) to form a nucleophilic carbanion. This carbanion can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) in C-C bond-forming reactions.

Reactivity at the Alpha-Position start 2-Ethoxy-2-phenylacetonitrile carbanion Resonance-Stabilized Carbanion start->carbanion - H⁺ (Strong Base) product α-Substituted Product carbanion->product + E⁺ electrophile Electrophile (E⁺) electrophile->product

Caption: Generation and reaction of the α-carbanion.

  • The Nitrile Group: The nitrile group can undergo a variety of transformations:

    • Hydrolysis: Acid- or base-catalyzed hydrolysis will convert the nitrile first to an amide (2-ethoxy-2-phenylacetamide) and then to a carboxylic acid (2-ethoxy-2-phenylacetic acid).

    • Reduction: The nitrile can be reduced to a primary amine (2-ethoxy-2-phenylethanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

These transformations make 2-Ethoxy-2-phenylacetonitrile a valuable intermediate for accessing α-substituted phenylacetic acid derivatives and phenylethylamines, which are important pharmacophores. Phenylacetonitriles, in general, are precursors in the synthesis of numerous pharmaceuticals.

Safety and Handling

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

Signal Word: Warning

Precautions:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing vapors or mist.

  • Avoid contact with skin and eyes.

  • In case of contact or inhalation, seek immediate medical attention.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

References

  • Wawzonek, S., & Smolin, E. M. (n.d.). α-PHENYLCINNAMONITRILE. Organic Syntheses Procedure. Retrieved from [Link]

  • Mąkosza, M., & Staliński, K. (n.d.). Multiple Reaction Pathways between the Carbanions of α‐Alkoxy‐α‐phenylacetonitrile and o‐Chloronitrobenzene. Scite. Retrieved from [Link]

  • Makosza, M., & Jończyk, A. (n.d.). 2-PHENYLBUTYRONITRILE. Organic Syntheses Procedure. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Ethoxyphenylacetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Itoh, M., Hata, K., & Shima, K. (n.d.). 2-HYDROXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses Procedure. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Synthesis of 2-Alkylphenylacetonitrile via Direct Alkylation.

A Comparative Technical Guide to the Reactivity of 2-Ethoxy-2-phenylacetonitrile and Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of 2-ethoxy-2-phenylacetonitrile and its structural parent, phenylacetonitrile. As a senior application scientist, this document aims to deliver not just procedural steps but a deep, mechanistic understanding of how the introduction of an α-ethoxy group fundamentally alters the reactivity profile of the phenylacetonitrile core. This insight is critical for professionals in drug design and process development, where predictable and controlled chemical behavior is paramount.

Structural and Electronic Foundations of Reactivity

The reactivity of any organic molecule is intrinsically linked to its structure and electronic distribution. A comparison of phenylacetonitrile and 2-ethoxy-2-phenylacetonitrile reveals a key substitution that dictates their divergent chemical behaviors.

Phenylacetonitrile (Benzyl Cyanide) is a widely utilized building block in organic synthesis.[1][2][3] Its structure features a phenyl ring and a nitrile group attached to the same methylene carbon.[1] This arrangement results in two primary sites of reactivity: the electrophilic carbon of the nitrile and the acidic benzylic protons.[4]

2-Ethoxy-2-phenylacetonitrile , also known as mandelonitrile ethyl ether, introduces an ethoxy group at the benzylic position.[5] This seemingly simple addition has profound stereoelectronic consequences. The oxygen atom of the ethoxy group is electron-donating through resonance, which can influence the electrophilicity of the adjacent nitrile carbon. Furthermore, the ethoxy group replaces the acidic benzylic protons, fundamentally altering the molecule's behavior in base-mediated reactions.

Table 1: Comparative Physicochemical and Spectroscopic Data

PropertyPhenylacetonitrile2-Ethoxy-2-phenylacetonitrile
CAS Number 140-29-4[2]33224-69-0[5]
Molecular Formula C₈H₇N[2]C₁₀H₁₁NO[5]
Molecular Weight 117.15 g/mol [3]161.20 g/mol
Appearance Colorless oily liquid[3]Oil[5]
Boiling Point 233-234 °C[3]Not readily available
Melting Point -24 °C[3]Not applicable
Key ¹H NMR Signals Benzylic CH₂ protonsEthoxy CH₂ and CH₃ protons, Benzylic CH proton
Key IR Absorptions ~2250 cm⁻¹ (C≡N stretch)~2250 cm⁻¹ (C≡N stretch), ~1100 cm⁻¹ (C-O stretch)

The Dichotomy of Reactivity: Nucleophilic α-Carbon vs. Electrophilic α-Carbon

The core difference in the reactivity of these two molecules lies in the nature of the benzylic carbon. In phenylacetonitrile, this carbon is rendered acidic and becomes a potent nucleophile upon deprotonation. In contrast, the benzylic carbon of 2-ethoxy-2-phenylacetonitrile is electrophilic and susceptible to nucleophilic attack.

Phenylacetonitrile: A Prototypical Pro-Nucleophile

The benzylic protons of phenylacetonitrile are acidic due to the resonance stabilization of the resulting carbanion by both the phenyl ring and the nitrile group. This allows for easy deprotonation with a suitable base to form a powerful carbon nucleophile, which is central to its utility in C-C bond formation.[6]

Key Reaction: α-Alkylation

A classic application of phenylacetonitrile's nucleophilicity is its α-alkylation. This reaction provides a reliable method for extending the carbon chain and introducing diverse functionalities.[7][8]

Experimental Protocol: α-Alkylation of Phenylacetonitrile [4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 50% aqueous sodium hydroxide, phenylacetonitrile (1.1 equivalents), and a catalytic amount of a phase-transfer catalyst such as benzyltriethylammonium chloride (0.01 equivalents).

  • Addition of Alkylating Agent: While stirring the mixture vigorously, add the alkyl halide (e.g., ethyl bromide, 1.0 equivalent) dropwise over 1.5 to 2 hours. Maintain the reaction temperature between 28-35 °C, using an ice bath for cooling if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Cool the reaction mixture to room temperature. Add water and an organic solvent such as toluene to extract the product. Separate the organic layer.

  • Purification: Wash the organic layer successively with water, dilute hydrochloric acid, and again with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Caption: Workflow for the α-alkylation of phenylacetonitrile.

2-Ethoxy-2-phenylacetonitrile: An Electrophilic Synthon

The presence of the ethoxy group transforms the benzylic carbon into an electrophilic center. The oxygen atom can stabilize an adjacent positive charge, making the ethoxy group a potential leaving group in nucleophilic substitution reactions. This reactivity pattern is fundamentally different from that of phenylacetonitrile.

Key Reaction: Synthesis of α-Amino Acids (via Strecker-type reaction)

A significant application of the electrophilicity of the α-carbon in 2-ethoxy-2-phenylacetonitrile is its conversion to α-aminonitriles, which are precursors to valuable α-amino acids like phenylglycine.[9][10][11][12] This transformation proceeds via a nucleophilic substitution of the ethoxy group by an amine, followed by hydrolysis of the nitrile.[5][13][14]

Experimental Protocol: Synthesis of 2-Amino-2-phenylacetonitrile (A Precursor to Phenylglycine) [5][15]

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-ethoxy-2-phenylacetonitrile (1.0 equivalent) in a suitable solvent such as methanol.

  • Addition of Amine: Add a solution of ammonia in methanol (e.g., 7N, 2.0-3.0 equivalents). The reaction can be carried out at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor the disappearance of the starting material by TLC or GC. The reaction typically proceeds over several hours.

  • Workup: Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure. The resulting crude 2-amino-2-phenylacetonitrile can be used in the next step without further purification or can be purified by crystallization if desired.

Experimental Protocol: Hydrolysis of 2-Amino-2-phenylacetonitrile to Phenylglycine [16]

  • Hydrolysis: To the crude 2-amino-2-phenylacetonitrile, add a 6 M aqueous solution of hydrochloric acid.

  • Reflux: Heat the mixture to reflux for 2-4 hours. The nitrile group will hydrolyze to a carboxylic acid.

  • Isolation: Cool the reaction mixture. The phenylglycine may precipitate as its hydrochloride salt. To obtain the free amino acid, adjust the pH of the solution to the isoelectric point of phenylglycine (around pH 6) with a base (e.g., aqueous ammonia).

  • Purification: Collect the precipitated phenylglycine by filtration, wash with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization.

Caption: Synthetic pathway to phenylglycine.

Comparative Summary of Reactivity

Table 2: Reactivity Profile Comparison

Reaction TypePhenylacetonitrile2-Ethoxy-2-phenylacetonitrileMechanistic Rationale
Deprotonation (Base) Readily forms a stable carbanionNo acidic α-protonThe acidic C-H bond in phenylacetonitrile allows for facile deprotonation.
α-Alkylation Primary reaction pathwayNot applicableThe nucleophilic carbanion of phenylacetonitrile readily attacks electrophiles.
Nucleophilic Attack at α-C Not observedKey reaction pathwayThe ethoxy group acts as a leaving group, and the α-carbon is electrophilic.
Hydrolysis of Nitrile Possible under acidic or basic conditions[1]Possible under acidic or basic conditionsBoth molecules contain a nitrile group susceptible to hydrolysis.

Conclusion for the Practicing Scientist

The choice between phenylacetonitrile and 2-ethoxy-2-phenylacetonitrile in a synthetic strategy is dictated by the desired transformation at the benzylic position.

  • Choose Phenylacetonitrile when the goal is to introduce a substituent at the α-position through the formation of a carbon-carbon bond via a nucleophilic intermediate. Its reactivity is defined by the acidity of its benzylic protons.

  • Choose 2-Ethoxy-2-phenylacetonitrile when the objective is to introduce a nucleophile at the α-position. This reagent serves as a valuable electrophilic synthon, particularly for the synthesis of α-heteroatom-substituted phenylacetic acid derivatives.

A thorough understanding of these distinct reactivity profiles allows for the rational design of synthetic routes and the avoidance of unintended side reactions. The protocols provided herein are robust starting points for laboratory synthesis and can be optimized based on specific substrate and scale requirements.

References

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS. [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. ResearchGate. [Link]

  • Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Three component Strecker reaction using benzaldehyde (1 mmol), aniline... ResearchGate. [Link]

  • Show how you would use a Strecker synthesis to make phenylalanine... Pearson. [Link]

  • 2-TERT-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

  • Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry. [Link]

  • Chemoenzymatic method for enantioselective synthesis of (R)-2-phenylglycine and (R)-2-phenylglycine amide from benzaldehyde and KCN using affinity difference to the enantiomers. ResearchGate. [Link]

  • Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PMC. [Link]

  • dl-PHENYLGLYCINE. Organic Syntheses Procedure. [Link]

  • The reaction of O-silylated cyanohydrin anions with epoxides as an alternative for the enantio... Digital Commons @ Winthrop. [Link]

  • CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.
  • Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. ResearchGate. [Link]

  • CN103992241B - The preparation method of N-substituted-phenyl glycine.
  • Mandelonitrile Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Phenylacetonitrile. CAS Common Chemistry. [Link]

  • Time course and stoichiometric analysis of mandelonitrile hydrolysis by... ResearchGate. [Link]

  • New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. ResearchGate. [Link]

  • α-PHENYLACETOACETONITRILE. Organic Syntheses Procedure. [Link]

  • Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science. [Link]

  • EP2311800A1 - Process for production of mandelonitrile compound.
  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]

  • 2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles. MDPI. [Link]

  • α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. [Link]

  • Problem 5 Synthesis of nitriles by nucleop... Vaia. [Link]

  • Selective carboxylation of reactive benzylic C–H bonds by a hypervalent iodine(III)/inorganic bromide oxidation system. Beilstein Journals. [Link]

  • Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. University of Colorado Boulder. [Link]

  • Visible-Light-Induced Secondary Benzylic C(sp3)–H Functionalization for Nucleophilic Substitution: An Intermolecular C–X (C–N, C–C, and C–Br) Bond Forming Reaction. The Journal of Organic Chemistry. [Link]

  • New general synthesis of α-alkoxyketones via α'-alkylation, α-alkylation and α,α'-dialkylation of α-alkoxyketimines. PubMed. [Link]

  • Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds. Organic Chemistry Portal. [Link]

Sources

The Strategic Deployment of α-Alkoxy Arylacetonitriles in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the myriad of structural motifs, the α-alkoxy arylacetonitrile scaffold has emerged as a compelling and versatile platform for the design of next-generation therapeutics. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, unique properties, and strategic applications of this valuable chemical entity. Moving beyond a mere recitation of facts, we will delve into the causal relationships that underpin its utility, offering field-proven insights to empower your drug discovery endeavors.

The α-Alkoxy Arylacetonitrile Core: A Strategic Asset in Drug Design

The α-alkoxy arylacetonitrile moiety, characterized by an aryl ring and an alkoxy group attached to the same carbon atom bearing a nitrile function, presents a unique constellation of electronic and steric properties. The nitrile group, a potent hydrogen bond acceptor and metabolically robust functional group, is a common feature in numerous approved drugs.[1][2] Its introduction can significantly enhance binding affinity to target proteins and improve pharmacokinetic profiles.[1] The strategic placement of an alkoxy group at the α-position further refines the scaffold's properties, offering several advantages:

  • Metabolic Stability: The α-carbon of arylacetonitriles can be susceptible to metabolic oxidation if a hydrogen atom is present.[3] The introduction of an alkoxy group, particularly on a quaternary carbon, effectively blocks this metabolic pathway, thereby enhancing the compound's in vivo half-life.[3]

  • Modulation of Physicochemical Properties: The alkoxy group allows for fine-tuning of lipophilicity and polarity, which are critical parameters influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioisosteric Potential: The α-alkoxy arylacetonitrile unit can be envisioned as a non-classical bioisostere for other functional groups, such as carboxylic acids or amides.[4][5] This bioisosteric replacement can lead to improved membrane permeability and oral bioavailability.[6]

  • Three-Dimensional Diversity: The tetrahedral geometry of the α-carbon provides a vector for introducing three-dimensionality into otherwise planar aromatic systems, which is increasingly recognized as a desirable feature for improving drug efficacy and selectivity.

A prime exemplar of the successful application of an α-substituted arylacetonitrile in medicine is Verapamil , a well-established calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias.[7][8] While not a simple α-alkoxy derivative, its structure underscores the importance of substitution at the α-position for potent biological activity. The nitrile group in Verapamil is known to be crucial for its interaction with the calcium channel.[9]

Synthetic Strategies for Accessing α-Alkoxy Arylacetonitriles

The synthesis of α-alkoxy arylacetonitriles can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Two-Step Approach: α-Hydroxylation and Subsequent Etherification

A versatile and widely applicable strategy involves a two-step sequence: the formation of an α-hydroxy arylacetonitrile (a cyanohydrin), followed by etherification of the hydroxyl group.

Step 1: Synthesis of α-Hydroxy Arylacetonitriles (Mandelonitrile and Derivatives)

Mandelonitrile, the cyanohydrin of benzaldehyde, is a key intermediate in this synthetic route.[10] It can be prepared through the reaction of benzaldehyde with a cyanide source, often in the presence of a catalyst.[10][11] For enantiomerically pure products, enzymatic synthesis using (R)- or (S)-selective hydroxynitrile lyases is the method of choice.[12]

Protocol 1: Synthesis of Racemic Mandelonitrile [11]

  • Materials: Benzaldehyde, Sodium Cyanide (NaCN), Sodium Bisulfite (NaHSO₃), Diethyl Ether, Hydrochloric Acid (HCl).

  • Procedure:

    • In a well-ventilated fume hood, dissolve sodium cyanide in water.

    • Add benzaldehyde to the cyanide solution with stirring.

    • Slowly add a saturated solution of sodium bisulfite while cooling the reaction mixture with ice.

    • A layer of mandelonitrile will separate. Isolate this layer.

    • The crude mandelonitrile can be used directly in the next step or purified.

Step 2: Etherification of the α-Hydroxy Group

The hydroxyl group of the cyanohydrin can be converted to an ether via several standard methods, such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

dot graph "Williamson_Ether_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4", penwidth=2];

} "Williamson Ether Synthesis for α-Alkoxy Arylacetonitriles"

Nucleophilic Substitution of α-Halo Arylacetonitriles

An alternative route involves the preparation of an α-halo arylacetonitrile, which can then be subjected to nucleophilic substitution with an alkoxide. The α-halogenation of arylacetonitriles can be achieved using various halogenating agents.[13][14]

Protocol 2: Synthesis of an α-Alkoxy Arylacetonitrile via Nucleophilic Substitution

  • Materials: α-Chloro-phenylacetonitrile, Sodium Methoxide, Methanol.

  • Procedure:

    • Prepare a solution of sodium methoxide in methanol.

    • Add α-chloro-phenylacetonitrile to the sodium methoxide solution at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the product by column chromatography.

dot graph "Nucleophilic_Substitution" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#34A853", penwidth=2];

} "Synthesis via Nucleophilic Substitution"

Physicochemical Properties and Medicinal Chemistry Relevance

The introduction of the α-alkoxy group has profound implications for the molecule's properties and its potential as a drug candidate.

Metabolic Stability: Blocking a Key Metabolic Hotspot

As previously mentioned, the α-position of arylacetonitriles is a potential site for oxidative metabolism. By installing an alkoxy group, especially on a quaternary carbon, this metabolic liability is removed. This strategy is a classic example of "metabolic blocking," a technique frequently employed in drug design to improve a compound's pharmacokinetic profile.[2]

Compound α-Substituent Metabolic Stability Rationale
PhenylacetonitrileHLowSusceptible to α-hydroxylation.
α-Methoxy-phenylacetonitrileOCH₃Highα-position is blocked from oxidation.
VerapamilIsopropyl and othersHighQuaternary α-carbon prevents oxidation.[3]
Bioisosterism: A Non-Classical Carboxylic Acid Mimic

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[5][6] The α-alkoxy arylacetonitrile moiety can be considered a non-classical bioisostere of a carboxylic acid.

dot graph "Bioisosterism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none, style=dashed, color="#EA4335", penwidth=2];

} "Bioisosteric Relationship"

While structurally distinct, the α-alkoxy arylacetonitrile can mimic some of the key features of a carboxylic acid:

  • Hydrogen Bond Acceptor: The nitrile nitrogen and the ether oxygen can act as hydrogen bond acceptors, engaging in interactions with biological targets.

  • Polarity and Lipophilicity: The polarity of this group can be modulated by the nature of the alkyl group on the ether, allowing for the optimization of membrane permeability. Replacing a highly polar and often charged carboxylic acid with the more lipophilic and neutral α-alkoxy arylacetonitrile can significantly improve oral bioavailability.

Case Study: Verapamil and the α-Arylacetonitrile Scaffold

Verapamil, a phenylalkylamine calcium channel blocker, serves as an excellent case study for the importance of the α-substituted arylacetonitrile core.[7] Although its α-substituents are not a simple alkoxy group, the underlying principles are the same. The quaternary α-carbon, substituted with an isopropyl group and the arylacetonitrile moiety, is crucial for its pharmacological activity.[15] The nitrile group itself is involved in key interactions within the binding pocket of the L-type calcium channel.[9] The synthesis of verapamil involves the alkylation of an arylacetonitrile, highlighting the importance of this class of compounds as synthetic intermediates.[8]

The development of verapamil and its analogs has demonstrated that modifications at and around the α-arylacetonitrile core can have a significant impact on potency and selectivity. This provides a strong rationale for the exploration of novel α-alkoxy arylacetonitriles as potential therapeutics.

Future Perspectives and Conclusion

The α-alkoxy arylacetonitrile scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. Its inherent metabolic stability, tunable physicochemical properties, and potential as a bioisostere for problematic functional groups make it an attractive starting point for the design of novel therapeutics across a range of disease areas.

As our understanding of synthetic methodologies and the principles of drug design continues to evolve, we can expect to see the α-alkoxy arylacetonitrile motif appearing more frequently in the pipelines of pharmaceutical research. The strategies and insights presented in this guide are intended to provide a solid foundation for researchers to harness the full potential of this versatile and valuable scaffold.

References

  • Process for the .alpha.-chlorination of phenylacetonitriles.
  • Fig. 3 Synthesis of (R)-mandelonitrile using different enzyme loadings.... ResearchGate. [Link]

  • Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. The Royal Society of Chemistry. [Link]

  • alpha-alkylidene-3,4-disubstituted-phenylacetonitriles.
  • Process for the alpha-chlorination of phenylacetonitriles.
  • Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil. PubMed. [Link]

  • Mandelic Acid. Organic Syntheses Procedure. [Link]

  • Heterocycles as Nonclassical Bioisosteres of α-Amino Acids. ChemInform. [Link]

  • Process for the preparation of basic substituted phenylacetonitriles.
  • Method for the preparation of phenylacetonitrile substituted by a basic radical.
  • Bioisosterism: A Rational Approach in Drug Design. ACS Publications. [Link]

  • Process for production of mandelonitrile compound.
  • Verapamil was the first calcium channel blocker to be approved in the US. Chegg.com. [Link]

  • Synthesis Methods of Calcium Channel Blockers: A Review. Journal of Medicinal and Medical Chemistry. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC. [Link]

  • Application of Nitrile in Drug Design. SIOC Journals. [Link]

  • Chemoselective α-Alkylation and α-Olefination of Arylacetonitriles with Alcohols via Iron-Catalyzed Borrowing Hydrogen and Dehydrogenative Coupling. Organic Chemistry Portal. [Link]

  • The oxidative decyanation of arylacetonitriles α-thiophenoxy arylacetonitriles. Scilit. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

  • Chemoselective α-Alkylation and α-Olefination of Arylacetonitriles with Alcohols via Iron-Catalyzed Borrowing Hydrogen and Dehydrogenative Coupling. PubMed. [Link]

  • Chapter 1: Enolate Alkylations. [Link]

  • Blue-light induced iron-catalyzed chemoselective α-alkylation and α-olefination of arylacetonitriles with alcohols. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Metabolic Pathways. LabXchange. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]

  • Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. [Link]

  • Enolates. Jack Westin. [Link]

  • Novel phenoxyalkylamine derivatives. I. Synthesis and pharmacological activities of alpha-isopropyl-alpha-[(phenoxyalkylamino)alkyl]benzeneacetonitrile derivatives. R Discovery. [Link]

  • Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors. PMC. [Link]

  • Study on the synthesis and biological activities of α-substituted arylacetates derivatives. [Link]

  • List of Metabolic Pathways. BMRB. [Link]

  • Binding modes of different PAAs. The nitrile group of emopamil and.... ResearchGate. [Link]

  • How Verapamil and Diltiazem Work Non-DHP Calcium Channel Blockers Explained. [Link]

Sources

Technical Guide: Synthetic Utility of 2-Ethoxy-2-phenylacetonitrile

[1]

Executive Summary

2-Ethoxy-2-phenylacetonitrile (CAS 33224-69-0), also known as O-ethylmandelonitrile , represents a specialized class of

1masked acyl anion equivalent

-hydroxy acid derivatives
1

This guide details the molecule's application in constructing complex pharmaceutical scaffolds, specifically focusing on its role in synthesizing


Structural Analysis & Reactivity Profile[1]

The synthetic utility of 2-ethoxy-2-phenylacetonitrile stems from the electronic interplay between its three functional components.[1]

ComponentElectronic EffectSynthetic Consequence
Nitrile (-CN) Strong Electron Withdrawing Group (EWG)Increases acidity of the

-proton (

in DMSO), facilitating deprotonation and alkylation.[1]
Ethoxy (-OEt) Electron Donating (Inductive/Resonance)Stabilizes carbocations in S_N1 pathways; acts as a robust protecting group for the hydroxyl functionality during base-mediated reactions.[1]
Phenyl Ring ConjugationStabilizes benzylic carbanions and radical intermediates; provides UV chromophore for photo-active derivatives.[1]
Key Active Sites
  • 
    -Carbon (Nucleophilic):  Upon deprotonation with bases (LDA, NaH, KOtBu), the 
    
    
    -carbon becomes a potent nucleophile for
    
    
    alkylation.
  • Nitrile Carbon (Electrophilic): Susceptible to attack by organometallics (Grignard, Organolithium) to form imines, which hydrolyze to ketones.

  • Nitrile Nitrogen: Can participate in Pinner reactions or cycloadditions to form heterocycles (e.g., oxazoles, tetrazoles).

Core Synthetic Workflows

Workflow A: Synthesis of -Alkoxy Ketones (Benzoin Ethers)

This is the most direct industrial application.[1] The reaction with aryl Grignard reagents transforms the nitrile into a ketone while retaining the ether linkage. This pathway is critical for producing photoinitiators (e.g., benzoin ethyl ether) and pharmaceutical intermediates.

Protocol 1: Grignard Addition

  • Reagents: Phenylmagnesium bromide (PhMgBr), anhydrous ether/THF,

    
    .
    
  • Mechanism:

    • Nucleophilic attack of PhMgBr on the nitrile carbon.

    • Formation of the magnesium imine salt intermediate.

    • Acidic hydrolysis of the imine to the ketone.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL 3-neck flask under

    
     atmosphere. Charge with 1.1 equiv of PhMgBr (1.0 M in THF).
    
  • Addition: Cool to 0°C. Add 2-ethoxy-2-phenylacetonitrile (1.0 equiv) dissolved in anhydrous THF dropwise over 30 mins.

  • Reaction: Allow to warm to room temperature and reflux for 2-4 hours. Monitor by TLC (disappearance of nitrile).

  • Hydrolysis: Cool to 0°C. Quench with 10% HCl (aq) and stir vigorously for 1 hour to hydrolyze the imine.

  • Workup: Extract with Et2O (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH or distill under reduced pressure.

Workflow B: -Alkylation for Quaternary Centers

The acidity of the benzylic proton allows for the introduction of alkyl chains, creating quaternary centers common in anticholinergic and antispasmodic drugs.

Protocol 2: Phase-Transfer Catalyzed Alkylation

  • Reagents: 50% NaOH (aq), TEBA (Benzyltriethylammonium chloride), Alkyl Halide (R-X).

  • Mechanism: Interfacial deprotonation followed by

    
     attack.
    

Data: Alkylation Efficiency

Base / Solvent Catalyst Alkylating Agent Yield (%) Notes
NaH / THF None MeI 85-92 Anhydrous conditions required.[1]
50% NaOH / Toluene TEBA (1 mol%) EtBr 78-85 Robust, scalable PTC method.[1]

| KOtBu / DMSO | None | Benzyl Bromide | 65-70 | Faster reaction, harder workup.[1] |

Visualization: Reaction Pathways[1]

The following diagram maps the divergent synthetic pathways accessible from 2-ethoxy-2-phenylacetonitrile.

ReactionPathwaysStart2-Ethoxy-2-phenylacetonitrile(Ph-CH(OEt)-CN)ImineMg-Imine Intermediate(Ph-CH(OEt)-C(=NMgBr)Ph)Start->IminePhMgBr / THFAnionStabilized Carbanion[Ph-C(-)(OEt)-CN]Start->AnionBase (LDA/NaH)Amidealpha-Ethoxy AmideStart->AmideH2SO4 (Partial Hyd.)KetoneBenzoin Ethyl Ether(Ph-CH(OEt)-CO-Ph)Imine->KetoneH3O+ HydrolysisAlkylatedalpha-Alkyl Nitrile(Ph-CR(OEt)-CN)Anion->AlkylatedR-X (Alkylation)Acidalpha-Ethoxy Acid(Ph-CR(OEt)-COOH)Alkylated->AcidAcid HydrolysisHydroxyAcidO-Ethylmandelic AcidAmide->HydroxyAcidHCl / Heat

Caption: Divergent synthesis map showing the conversion of 2-ethoxy-2-phenylacetonitrile into ketones, acids, and alkylated derivatives.

Pharmaceutical Applications & Case Studies

While 2-ethoxy-2-phenylacetonitrile is a specific intermediate, it belongs to a class of


-alkoxy phenylacetonitriles1
Case Study: Analogous Antispasmodic Synthesis

Dialkoxy analogs (e.g., 3,4-dimethoxyphenylacetonitrile) are precursors to Papaverine . Similarly, 2-ethoxy-2-phenylacetonitrile serves as a model for constructing the lipophilic core of drugs like Butamirate or Oxeladin analogs, where an


1

Synthesis Logic:

  • Alkylation: Reaction with 2-chloro-N,N-dimethylethanamine introduces the basic side chain.[1]

  • Transformation: The nitrile is hydrolyzed to the ester or acid to form the final pharmacophore.

Safety & Regulatory Considerations

  • Cyanide Hazard: Like all

    
    -substituted nitriles, metabolism or strong acid hydrolysis can release HCN.[1] Work must be performed in a well-ventilated fume hood with cyanide detectors active.[1]
    
  • Precursor Status: While not a List I precursor like APAA, phenylacetonitrile derivatives are monitored in some jurisdictions due to their potential use in illicit synthesis (e.g., P-2-P analogs).[1] Legitimate research documentation is essential.

  • Storage: Store under inert gas (

    
    ) to prevent oxidative degradation of the ether linkage over long periods.
    

References

  • Sigma-Aldrich. 2-Ethoxy-2-phenylacetonitrile Product Specification & Safety Data (CAS 33224-69-0).[1]Link

  • National Institutes of Health (PubChem). Phenylacetonitrile Derivative Reactivity Profile.Link

  • BenchChem. Synthesis of 2-Alkylphenylacetonitrile via Direct Alkylation: Protocols and Comparative Data.Link

  • Google Patents. US2783265A: Preparation of phenylacetonitriles (Dialkoxy analogs).Link

  • Organic Syntheses. General Procedures for alpha-Alkylation of Phenylacetonitriles.Link

Solvation Dynamics and Applied Methodologies of 2-Ethoxy-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-2-phenylacetonitrile (CAS: 33224-69-0) is a highly versatile organic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Presenting as a viscous oil at room temperature[1], this compound features a unique benzylic carbon functionalized with both an ether linkage and a nitrile group. Understanding its solubility profile in organic solvents is not merely a matter of physical chemistry, but a critical prerequisite for designing efficient extraction, purification, and synthetic workflows in drug development—such as its application in synthesizing basic substituted theophylline derivatives[2].

This whitepaper provides an in-depth mechanistic analysis of the solvation thermodynamics of 2-ethoxy-2-phenylacetonitrile, alongside field-proven, self-validating protocols for its handling and isolation.

Physicochemical Profiling & Solvation Thermodynamics

To master the handling of 2-ethoxy-2-phenylacetonitrile, one must first understand the causality behind its solubility behaviors. The molecule's solvation profile is dictated by three distinct structural domains:

  • The Lipophilic Core (Phenyl Ring & Ethyl Chain): The aromatic ring and the aliphatic ethyl chain provide substantial hydrophobic bulk. This drives the molecule's high solubility in non-polar and weakly polar organic solvents via London dispersion forces.

  • The Nitrile Dipole (-C≡N): The sp-hybridized nitrogen is highly electronegative, creating a strong localized dipole moment. This allows for highly favorable dipole-dipole interactions with polar aprotic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).

  • The Ether Oxygen (H-Bond Acceptor): The oxygen atom in the ethoxy group possesses two lone pairs of electrons, acting as a Lewis base. While the molecule cannot donate hydrogen bonds, it can accept them, making it miscible with protic solvents like methanol and ethanol.

The Aqueous Exclusion Principle: Because the compound lacks strong hydrogen bond donors (like -OH or -NH₂) and has a high carbon-to-heteroatom ratio, the thermodynamic penalty for disrupting the hydrogen-bonded network of water is too high. Consequently, it is practically insoluble in aqueous media, a property that is heavily exploited during liquid-liquid extraction.

Solubility Matrix in Organic Solvents

The following table summarizes the solubility profile of 2-ethoxy-2-phenylacetonitrile across various solvent classes, grounded in empirical laboratory observations and structural causality.

Solvent ClassRepresentative SolventsSolubility ProfileMechanistic Rationale
Halogenated Dichloromethane (DCM), ChloroformMiscible Strong dipole-dipole alignment between the solvent and the -C≡N group.
Esters Ethyl Acetate (EtOAc)Highly Soluble Favorable dispersion forces and similar polarity indices.
Alcohols Methanol (MeOH), Ethanol (EtOH)Highly Soluble The ether oxygen acts as a robust hydrogen bond acceptor for the solvent's -OH group.
Ethers Diethyl Ether, THFMiscible "Like dissolves like"; excellent solvation of the ethoxy moiety.
Hydrocarbons Hexane, TolueneSoluble Solvated primarily via

interactions (toluene) and dispersion forces (hexane).
Aqueous Water, Aqueous BuffersInsoluble High lipophilicity (LogP ~2.5-3.0) and inability to act as an H-bond donor[3].

Experimental Workflow: Solubility-Driven Extraction Protocol

In pharmaceutical synthesis, 2-ethoxy-2-phenylacetonitrile is often generated in biphasic reaction mixtures. The following step-by-step methodology outlines a self-validating protocol for isolating the target oil from a crude aqueous mixture.

Phase 1: Solvent Selection & Extraction
  • Step 1: To the crude aqueous reaction mixture, add an equal volume of Dichloromethane (DCM) .

    • Causality: DCM is chosen over EtOAc when a bottom-draining organic layer is preferred. DCM's higher density (

      
      ) ensures the organic phase containing the target nitrile settles at the bottom of the separatory funnel, streamlining the draining process.
      
  • Step 2: Agitate the separatory funnel vigorously, venting frequently to release pressure. Allow the phases to separate completely.

  • Step 3 (Self-Validation Checkpoint): Before discarding the upper aqueous phase, perform Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc mobile phase. Spot both the aqueous and organic layers. The target compound is UV-active (due to the phenyl ring). A UV-active spot should only appear in the organic track. If present in the aqueous track, perform a secondary back-extraction.

Phase 2: Purification & Isolation
  • Step 4: Wash the combined organic (DCM) phases with an equal volume of saturated aqueous NaCl (brine).

    • Causality: The "salting-out" effect increases the ionic strength of the aqueous phase, forcefully driving any residual emulsified water out of the organic layer.

  • Step 5: Transfer the organic phase to an Erlenmeyer flask and add anhydrous sodium sulfate (

    
    ). Swirl until the drying agent flows freely (indicating all microscopic water is absorbed).
    
  • Step 6: Filter the mixture to remove the hydrated salt, then concentrate the filtrate using a rotary evaporator.

    • Critical Parameter: Because 2-ethoxy-2-phenylacetonitrile is an oil[1], avoid excessive heat or high-vacuum prolonged drying, which may lead to volatilization or degradation of the product.

Applications in Drug Development

The solubility parameters of 2-ethoxy-2-phenylacetonitrile directly dictate its utility in downstream synthetic pathways.

  • Theophylline Derivatives: As documented in patent DE2239012A1, this compound serves as a critical intermediate in the synthesis of basic substituted theophylline derivatives[2]. Its solubility in polar aprotic solvents allows for homogeneous nucleophilic substitution reactions.

  • Heterobivalent Inhibitors: In the development of novel antibiotics (e.g., Acetyl-CoA Carboxylase inhibitors), ethoxy-substituted phenylacetonitriles are utilized. The ethoxy chain is specifically leveraged to modulate the overall lipophilicity and solubility of the final drug candidate, improving its pharmacokinetic profile[3].

Workflow Visualization

G Crude Crude Reaction Mixture (Aqueous + Organics) Solvent Add Dichloromethane (DCM) (High Dipole Affinity) Crude->Solvent Step 1 Sep Liquid-Liquid Extraction (Phase Separation) Solvent->Sep Step 2 OrgPhase Organic Phase (Bottom) (Contains Target Nitrile) Sep->OrgPhase Density > 1.0 AqPhase Aqueous Phase (Top) (Polar Impurities) Sep->AqPhase Density < 1.0 Drying Desiccation (Anhydrous Na₂SO₄) OrgPhase->Drying Step 3 (Brine Wash First) TLC Self-Validation: TLC UV-Check AqPhase->TLC Verify Extraction Evap Solvent Removal (Rotary Evaporation @ 30°C) Drying->Evap Step 4 Pure Pure 2-Ethoxy-2-phenylacetonitrile (Isolated Oil) Evap->Pure Yield

Caption: Solubility-driven liquid-liquid extraction and isolation workflow for 2-ethoxy-2-phenylacetonitrile.

References

  • Google Patents. "DE2239012A1 - Basisch substituierte theophyllinabkoemmlinge".
  • National Institutes of Health (NIH). "Heterobivalent Inhibitors of Acetyl-CoA Carboxylase: Drug Target Residence Time and Time-Dependent Antibacterial Activity". Journal of Medicinal Chemistry.[Link]

Sources

An In-depth Technical Guide to Pharmaceutical Intermediates Containing the Alpha-Ethoxy Nitrile Group

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of the Alpha-Alkoxy Nitrile Moiety in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the nitrile group stands out for its remarkable versatility.[1][2] It serves not merely as a structural component but as a powerful modulator of a molecule's physicochemical and pharmacokinetic properties, including bioavailability, metabolic stability, and target binding affinity.[3][4][5] When positioned alpha to an ether linkage, specifically an ethoxy group, the resulting α-ethoxy nitrile functionality creates a unique chemical entity. These intermediates are valuable building blocks, offering a confluence of reactivity pathways that allow for their elaboration into more complex and potent pharmaceutical agents.[6] This guide provides a deep dive into the synthesis, reactivity, and application of these pivotal intermediates, grounded in field-proven insights and established chemical principles.

Part 1: The Genesis of Alpha-Ethoxy Nitriles - Synthetic Strategies

The construction of the α-ethoxy nitrile core can be approached through several synthetic avenues. The choice of method is often dictated by the availability of starting materials, desired scale, and stereochemical considerations. The most prevalent strategies are conceptually related to the principles of cyanohydrin and Strecker amino acid synthesis.[7][8]

Modified Cyanohydrin Formation: The Aldehyde-Alcohol-Cyanide Pathway

A direct and logical approach involves the three-component reaction of an aldehyde, ethanol, and a cyanide source. This method is an extension of the classic cyanohydrin formation.

Causality Behind Experimental Choices:

  • Acid Catalysis: The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid protonates the aldehyde's carbonyl oxygen, significantly increasing the carbonyl carbon's electrophilicity.[9] This activation is crucial for attack by the weakly nucleophilic ethanol.

  • Hemiacetal Intermediate: Ethanol attacks the activated aldehyde to form a hemiacetal intermediate. This step is a reversible equilibrium. To drive the reaction forward, anhydrous conditions are paramount to suppress the formation of the competing cyanohydrin byproduct from residual water.

  • Nucleophilic Substitution: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, turning it into a good leaving group (water). A subsequent nucleophilic attack by the cyanide ion (from a source like TMSCN or NaCN) on the resulting oxocarbenium ion intermediate yields the final α-ethoxy nitrile.[10] Using a non-aqueous cyanide source like trimethylsilyl cyanide (TMSCN) is often preferred as it is more soluble in organic solvents and avoids introducing water.[10]

The overall workflow can be visualized as a sequential process of activation, addition, and substitution.

G cluster_0 Synthesis of Alpha-Ethoxy Nitrile Aldehyde Aldehyde (R-CHO) Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde Protonation Acid Acid Catalyst (H⁺) Acid->Aldehyde Hemiacetal Hemiacetal Intermediate Acid->Hemiacetal Activated_Aldehyde->Hemiacetal Ethanol Attack Ethanol Ethanol (EtOH) Ethanol->Activated_Aldehyde Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium Elimination of H₂O Product α-Ethoxy Nitrile Oxocarbenium->Product Cyanide Attack Cyanide Cyanide Source (e.g., TMSCN) Cyanide->Oxocarbenium

Caption: Synthesis pathway for α-ethoxy nitriles from aldehydes.

Asymmetric Synthesis: The Quest for Enantiopurity

For chiral drug synthesis, achieving high enantiomeric excess is critical. While less common than for their α-amino nitrile counterparts, asymmetric synthesis of α-alkoxy nitriles can be achieved. This often involves the use of chiral catalysts that can differentiate between the two enantiotopic faces of the aldehyde or the intermediate imine/oxocarbenium ion.[11][12] The development of efficient catalytic asymmetric methods for this specific transformation remains an active area of research, often drawing inspiration from the extensive work on the asymmetric Strecker reaction.[13][14]

Part 2: Reactivity and Synthetic Utility - The Intermediate as a Chemical Hub

The true value of α-ethoxy nitrile intermediates lies in their versatile reactivity. The nitrile group and the adjacent C-O bond can be selectively transformed, making them a hub for accessing a variety of other important functional groups.

The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles, while the entire group can be hydrolyzed or reduced.[15][16]

  • Hydrolysis to α-Ethoxy Amides and Acids: Under controlled acidic or basic conditions, the nitrile can be hydrolyzed. Partial hydrolysis yields the corresponding α-ethoxy amide, a valuable functional group in its own right.[17] More vigorous heating with strong acid or base will complete the hydrolysis to the α-ethoxy carboxylic acid.[7][8][15]

  • Reduction to β-Ethoxy Amines: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[15] This provides access to 1,2-ethoxy-amino motifs, which are present in numerous bioactive molecules.

  • Grignard Addition to form Ketones: The addition of a Grignard reagent to the nitrile, followed by aqueous workup, forms a ketone, providing a route for carbon-carbon bond formation.[15]

This synthetic utility demonstrates the role of the α-ethoxy nitrile as a linchpin intermediate, enabling the diversification of a molecular scaffold.

G cluster_1 Synthetic Utility of Alpha-Ethoxy Nitrile Start α-Ethoxy Nitrile Amide α-Ethoxy Amide Start->Amide Partial Hydrolysis (H⁺/H₂O or OH⁻/H₂O, mild) Acid α-Ethoxy Carboxylic Acid Start->Acid Full Hydrolysis (H⁺/H₂O or OH⁻/H₂O, heat) Amine β-Ethoxy Primary Amine Start->Amine Reduction (e.g., LiAlH₄) Ketone α-Ethoxy Ketone Start->Ketone Grignard Reaction (1. R'-MgBr 2. H₃O⁺) Amide->Acid Full Hydrolysis (H⁺/H₂O or OH⁻/H₂O, heat)

Caption: Key transformations of the α-ethoxy nitrile functional group.

Part 3: Experimental Protocol - Synthesis of 2-Ethoxy-2-phenylacetonitrile

This section provides a detailed, self-validating protocol for the synthesis of a representative α-ethoxy nitrile.

Objective: To synthesize 2-ethoxy-2-phenylacetonitrile from benzaldehyde.

Materials:

  • Benzaldehyde (freshly distilled)

  • Anhydrous Ethanol (EtOH)

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc Iodide (ZnI₂, anhydrous)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Safety Precautions:

  • Critical: This procedure involves trimethylsilyl cyanide, which is toxic and readily hydrolyzes to release hydrogen cyanide (HCN) gas.[10] This entire experiment must be conducted in a well-ventilated chemical fume hood.[18]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[19][20]

  • A quench solution for cyanide (e.g., alkaline hypochlorite) should be readily available.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (40 mL).

  • Reagent Addition: Add benzaldehyde (2.0 g, 18.8 mmol) and anhydrous ethanol (1.3 g, 28.2 mmol, 1.5 equiv) to the flask.

  • Catalyst Introduction: Add anhydrous zinc iodide (0.3 g, 0.94 mmol, 0.05 equiv) to the stirring solution.

  • Cyanation: Cool the mixture to 0 °C using an ice bath. Slowly add trimethylsilyl cyanide (2.24 g, 22.6 mmol, 1.2 equiv) dropwise via syringe over 10 minutes. Rationale: The slow addition at low temperature helps to control the exothermicity of the reaction and minimize side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the benzaldehyde spot indicates reaction completion.

  • Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous NaHCO₃ solution. Rationale: The basic bicarbonate solution quenches the acid catalyst and hydrolyzes any remaining TMSCN.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL). Rationale: The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes to yield the pure 2-ethoxy-2-phenylacetonitrile as a colorless oil.

Data Presentation: Synthesis Parameters

ParameterValueRationale
Temperature 0 °C to Room TempControl initial reactivity, then allow to proceed to completion.
Solvent Anhydrous DCMAprotic solvent prevents unwanted side reactions with TMSCN.
Catalyst Zinc Iodide (ZnI₂)Mild Lewis acid to activate the aldehyde carbonyl.
Cyanide Source TMSCNSoluble in organic solvents, avoids aqueous conditions.[10]
Stoichiometry 1.5 equiv. EtOHExcess alcohol drives hemiacetal formation equilibrium.
Workup Aqueous NaHCO₃Safely quenches the reaction and removes the acidic catalyst.

Part 4: Analytical Characterization

Confirming the structure and purity of the synthesized intermediate is a critical, self-validating step.

Spectroscopic Data for 2-Ethoxy-2-phenylacetonitrile:

TechniqueCharacteristic SignalInterpretation
IR Spectroscopy ~2245 cm⁻¹ (weak to medium)C≡N (nitrile) stretch. A key diagnostic peak.[21]
~1100-1050 cm⁻¹ (strong)C-O (ether) stretch.
¹H NMR ~7.4 ppm (m, 5H)Protons of the phenyl ring.
~5.5 ppm (s, 1H)Methine proton (-CH(OEt)CN).
~3.6 ppm (q, 2H)Methylene protons of the ethoxy group (-OCH₂CH₃).
~1.3 ppm (t, 3H)Methyl protons of the ethoxy group (-OCH₂CH₃).
¹³C NMR ~135-128 ppmCarbons of the phenyl ring.
~118 ppmCarbon of the nitrile group (C≡N).[21]
~70 ppmMethine carbon (-CH(OEt)CN).
~65 ppmMethylene carbon of the ethoxy group (-OCH₂CH₃).
~15 ppmMethyl carbon of the ethoxy group (-OCH₂CH₃).
Mass Spectrometry M⁺ peak weak or absentCommon for nitriles.[21] A weak M-1 peak may be observed.
Key FragmentsFragments corresponding to the loss of the ethoxy group or the nitrile group.

References

  • Kim, B. et al. (2024). Enantioselective Deoxygenative Amino-Cyanation of Carboxylic Acids via Ti-Multicatalysis. Org. Lett., 26, 9442–9447. [Link]

  • Shaheen, F. & Shah, S. T. A. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Zhang, Z. et al. (2024). Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. Journal of the American Chemical Society. [Link]

  • Zuend, S. J. et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. [Link]

  • Xu, B. et al. (2024). Asymmetric Synthesis of Chiral Aliphatic α‐Tertiary Aminonitriles via Organocatalytic Isomerization of Cyanoketimines. Chinese Journal of Chemistry. [Link]

  • Google Patents. (1983). A process for producing nitrile compounds. EP0080700B1.
  • Wikipedia. Strecker amino acid synthesis. [Link]

  • de Figueiredo, R. M. et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. PMC. [Link]

  • Labios, M. (n.d.). The Versatile Role of Nitriles in Modern Organic Synthesis. Technology Networks. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Nikpassand, M. et al. (2017). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Sciforum. [Link]

  • Wang, J. & Liu, H. (2012). Application of Nitrile in Drug Design. ResearchGate. [Link]

  • da Silva, E. F. et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. PMC. [Link]

  • Hiegel, G. A. et al. (1996). Conversion of a-Amino Acids into Nitriles by Oxidative Decarboxylation with Trichloroisocyanuric Acid. Taylor & Francis Online. [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Google Patents. (2000). Process for obtaining nitriles. US6114565A.
  • Wang, J. & Liu, H. (2012). Application of Nitrile in Drug Design. SIOC Journals. [Link]

  • LibreTexts Chemistry. (2023). Reactivity of Nitriles. [Link]

  • Horn, A. & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. PubMed. [Link]

  • Ghorai, P. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. PubMed. [Link]

  • da Silva, E. F. et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]

  • University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Cantillo, D. et al. (2018). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry (RSC Publishing). [Link]

  • Barreiro, E. J. et al. (2021). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. PMC. [Link]

  • Google Patents. (1995). Process for producing nitrile. US5457222A.
  • Berheci, D. et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. RSC Publishing. [Link]

  • Google Patents. (1983). A process for producing nitrile compounds. EP0080700B1. [Link]

  • Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

  • University of Illinois Springfield. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • Google Patents. (1999). Synthesis of stable nitrile oxide compounds. EP 0903338 A2. [Link]

  • LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. [Link]

  • Google Patents. (1987). Process for the preparation of alpha-amino alpha-hydrogen carboxylic acid amides. EP0232562A1.
  • Taylor & Francis. (n.d.). Nitriles – Knowledge and References. [Link]

  • EBSCO. (n.d.). Nitriles | Chemistry | Research Starters. [Link]

  • Cosstick, R. et al. (2009). A Simple Synthesis of Nitriles from Aldoximes. The Journal of Organic Chemistry. [Link]

  • Abad, A. et al. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. PMC. [Link]

  • Al-Zaydi, K. M. (2013). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. ResearchGate. [Link]

  • Uludag, N. et al. (2021). A new reagent for efficient synthesis of nitriles from aldoximes using methoxymethyl bromide. SciSpace. [Link]

  • Wang, Y. et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Beilstein Journals. [Link]

  • Sriramurthy, V. & Korboukh, V. (2008). Diels–Alder reactions of acyclic α-cyano α,β-alkenones: a new approach to highly substituted cyclohexene system. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: α-Alkylation of 2-Ethoxy-2-phenylacetonitrile – From Umpolung Strategies to Green Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

2-Ethoxy-2-phenylacetonitrile (CAS: 33224-69-0) is a highly versatile synthetic intermediate in organic chemistry and drug development. Structurally, it is the


-ethyl ether of benzaldehyde cyanohydrin. This unique architecture makes it a powerful acyl anion equivalent , allowing it to function as a classic Umpolung (polarity reversal) reagent.
The Causality of α-Acidity

The α-carbon of 2-ethoxy-2-phenylacetonitrile is exceptionally acidic (estimated pKa ~15–18 in THF/DMSO) due to a synergistic combination of electronic effects:

  • Inductive & Resonance Withdrawal: The nitrile (–CN) and phenyl (–Ph) groups strongly withdraw electron density, stabilizing the conjugate base via resonance.

  • Anomeric Stabilization: The adjacent ethoxy (–OEt) oxygen provides additional stabilization to the carbanion through hyperconjugation and inductive effects.

Once deprotonated, the resulting nucleophile readily attacks electrophiles (such as alkyl halides). Following the C–C bond formation, the nitrile and ethoxy groups can be hydrolyzed to reveal a ketone. This effectively achieves the nucleophilic acylation of an alkyl halide—a transformation impossible under standard polarity rules.

Experimental Workflows & Logical Visualization

The alkylation of this substrate can be achieved via two distinct pathways: the traditional strong-base Umpolung approach, and the modern, atom-economical "Borrowing Hydrogen" (BH) catalytic approach.

UmpolungLogic N1 Benzaldehyde (Electrophile) N2 2-Ethoxy-2-phenylacetonitrile (Protected Cyanohydrin) N1->N2 HCN, then EtI N3 Deprotonation (Base) Acyl Anion Equivalent N2->N3 Umpolung Activation N4 Alkylation (R-X) C-C Bond Formation N3->N4 N5 Alkylated Intermediate Ph-C(R)(OEt)CN N4->N5 N6 Hydrolysis Deprotection N5->N6 N7 Ketone Product Ph-CO-R N6->N7 Target Scaffold

Figure 1: Umpolung workflow for ketone synthesis via 2-ethoxy-2-phenylacetonitrile alkylation.

Self-Validating Experimental Protocols

Protocol A: Traditional Base-Mediated Alkylation (SN2 Pathway)

This method utilizes stoichiometric strong base to irreversibly generate the carbanion, followed by trapping with an alkyl halide.

  • Reagents: 2-Ethoxy-2-phenylacetonitrile (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq), Anhydrous THF.

  • Step 1: Preparation. Flame-dry a Schlenk flask under argon. Add NaH. Expertise Note: Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, which can interfere with downstream crystallization. Suspend the purified NaH in anhydrous THF.

  • Step 2: Deprotonation. Cool the suspension to 0 °C. Add 2-ethoxy-2-phenylacetonitrile dropwise. Causality: The low temperature prevents dimerization or self-condensation of the highly reactive carbanion.

  • Step 3: In-Process Control (IPC) 1. Monitor the reaction visually. The cessation of H₂ gas evolution indicates complete deprotonation. The solution will typically adopt a deep yellow/orange hue.

  • Step 4: Alkylation. Add the alkyl halide dropwise. Remove the ice bath and allow the reaction to warm to room temperature for 2 hours.

  • Step 5: IPC 2 (Self-Validation). Quench a 0.1 mL aliquot in saturated NH₄Cl and extract with EtOAc. Run a TLC (Hexanes/EtOAc 8:2). Validation: The alkylated product will exhibit a distinctly higher Rf value than the starting material due to the loss of the polar α-proton and the addition of a lipophilic alkyl group.

  • Step 6: Workup. Quench the bulk reaction with saturated NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Transition-Metal Catalyzed Borrowing Hydrogen (Green Pathway)

To avoid toxic alkyl halides and stoichiometric salt waste, modern protocols utilize primary alcohols as alkylating agents via transition-metal catalysis[1],[2].

  • Reagents: 2-Ethoxy-2-phenylacetonitrile (1.0 eq), Primary Alcohol (1.2 eq), Cobalt or Iridium Catalyst (5 mol%), KOH (10 mol%), Toluene.

  • Step 1: Catalyst Activation. In a glovebox, combine the transition metal catalyst, KOH, and the primary alcohol in anhydrous toluene.

  • Step 2: Substrate Addition. Add 2-ethoxy-2-phenylacetonitrile to the mixture.

  • Step 3: Heating. Seal the reaction vessel and heat to 140 °C for 16 hours. Causality: Elevated temperatures are thermodynamically required to drive the initial endothermic dehydrogenation of the alcohol into an aldehyde.

  • Step 4: IPC (Self-Validation). Cool to room temperature. Analyze an aliquot via GC-MS. Validation: The system must confirm the absence of the α,β-unsaturated alkene intermediate (Mass = M-2). If the alkene is present, the metal-hydride reduction step is incomplete, indicating catalyst deactivation.

  • Step 5: Workup. Filter the crude mixture through a short pad of Celite to remove the metal catalyst. Concentrate the filtrate and purify via column chromatography.

BHCycle C1 Co/Ir Catalyst C2 Alcohol Dehydro- genation C1->C2 R-CH2OH C3 Aldehyde Intermediate C2->C3 Metal-Hydride Formation C4 Alkene Formation C3->C4 Nitrile Condensation C5 Alkene Reduction C4->C5 H-Transfer C5->C1 Product Release

Figure 2: Borrowing hydrogen catalytic cycle for green alpha-alkylation of nitriles.

Quantitative Data Presentation

The following table summarizes the operational metrics and comparative advantages of the two methodologies, aiding process chemists in route selection.

ParameterProtocol A: Strong Base (Umpolung)Protocol B: Borrowing Hydrogen (Catalytic)
Alkylating Agent Alkyl Halides (e.g., R-Br, R-I)Primary Alcohols (R-CH₂OH)
Catalyst / Base Stoichiometric NaH, LDA, or KOtBuCo, Fe, or Ir Catalyst + Catalytic KOH[3]
Primary Byproducts Stoichiometric Sodium Halides (NaBr)Water (H₂O)
Atom Economy Moderate (High halide waste)Excellent (Green chemistry standard)
Reaction Time 2 – 4 hours12 – 24 hours
Scalability Excellent (Standard batch processing)Good (Requires specialized catalysts/ligands)
Safety Profile Requires handling of toxic electrophilesBenign reagents; high-pressure considerations

References

  • Title: Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex Source: Journal of Organic Chemistry (2006) URL: [Link]

  • Title: α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst Source: Journal of Organic Chemistry (2020) URL: [Link]

  • Title: Chemoselective α-Alkylation and α-Olefination of Arylacetonitriles with Alcohols via Iron-Catalyzed Borrowing Hydrogen and Dehydrogenative Coupling Source: Journal of Organic Chemistry (2022) URL: [Link]

Sources

Grignard reaction conditions for alpha-ethoxy nitriles

Application Note: Optimized Grignard Addition to -Ethoxy Nitriles

Substrate Class:


Executive Summary & Mechanism

The reaction of



  • 
    -Deprotonation:  The 
    
    
    -proton is acidified by the electron-withdrawing nitrile and ethoxy groups. Grignard reagents, being strong bases, can deprotonate this position, leading to an inert magnesiated nitrile (which reverts to starting material upon workup) rather than the desired addition product.
  • 
    -Elimination (The "Bruylants" Divergence):  While the "Bruylants reaction" typically refers to the displacement of the nitrile group in 
    
    
    -amino nitriles,
    
    
    -alkoxy nitriles are prone to eliminating ethanol during the acidic workup, collapsing the desired
    
    
    -ethoxy ketone into an
    
    
    -unsaturated ketone.

The Solution: This protocol utilizes low-temperature addition to kinetically favor nucleophilic attack over deprotonation and employs a buffered, cold hydrolysis to preserve the sensitive

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the targeted "Goldilocks" zone for the desired product.

Grignard_AlphaEthoxyStartα-Ethoxy Nitrile(R-CH(OEt)-CN)ImineSaltMagnesium Imine Salt(Stable Intermediate)Start->ImineSalt  Nucleophilic Addition(Kinetic Control, < 0°C)Anionα-Nitrile Anion(Dead End)Start->Anion  Deprotonation(Thermodynamic, > RT)GrignardGrignard Reagent(R'MgX)Targetα-Ethoxy Ketone(Target Product)ImineSalt->Target  Mild Hydrolysis(Cold, Buffered)Eliminationα,β-Unsaturated Ketone(Byproduct)ImineSalt->Elimination  Strong Acid/Heat(-EtOH)Anion->Start  Workup

Figure 1: Mechanistic divergence in the reaction of

Critical Experimental Parameters

Solvent Selection: The "Schlenk" Factor

The choice of solvent dictates the aggregation state of the Grignard reagent, which influences its basicity vs. nucleophilicity.

  • Diethyl Ether (

    
    ): Recommended.
    
    
    promotes a tighter Grignard association, often reducing basicity relative to nucleophilicity compared to THF. It also facilitates the precipitation of magnesium salts, driving the equilibrium.
  • THF: Use only if the Grignard reagent is insoluble in ether. THF coordinates strongly to Mg, breaking up aggregates and increasing the effective basicity, which increases the risk of

    
    -deprotonation [1].
    
Temperature Control
  • Addition Phase (0°C to -10°C): Unlike simple nitriles which often require reflux,

    
    -ethoxy nitriles should be reacted at lower temperatures. This suppresses the deprotonation of the acidic 
    
    
    -proton.
  • Reaction Phase (RT): After addition, the reaction can be warmed to room temperature (RT) to ensure completion. Reflux should be avoided to prevent thermal decomposition of the imine salt.

Stoichiometry
  • Ratio: Use 1.1 to 1.2 equivalents of Grignard reagent relative to the nitrile.[1]

  • Excess: Avoid large excesses (>2.0 equiv), as this promotes "double addition" (rare for nitriles but possible) or secondary reactions with the ethoxy group.

Optimized Protocol: Synthesis of -Ethoxy Ketones[2]

Objective: Synthesis of 1-ethoxy-1-phenyl-2-propanone (Model Substrate).

Materials
  • 
    -Ethoxy nitrile substrate (1.0 equiv).
    
  • Grignard reagent (1.2 equiv, e.g.,

    
     in 
    
    
    ).
  • Anhydrous Diethyl Ether (

    
    ).
    
  • Saturated Ammonium Chloride (

    
    ) solution.
    
  • 1M Hydrochloric Acid (

    
    ).
    
Step-by-Step Procedure
Phase 1: Nucleophilic Addition
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ) or Argon.
    
  • Substrate Solvation: Dissolve the

    
    -ethoxy nitrile (10 mmol) in anhydrous 
    
    
    (20 mL). Cool the solution to 0°C using an ice bath.
  • Grignard Addition: Transfer the Grignard reagent (12 mmol) to the addition funnel via cannula. Add dropwise to the nitrile solution over 15–20 minutes.

    • Note: The solution may turn cloudy or yellow/brown as the imine salt forms.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC. Note that the imine salt intermediate will hydrolyze to the ketone on the TLC plate, so the "product" spot will appear even before the reaction is technically quenched. Look for the disappearance of the nitrile spot.

Phase 2: Controlled Hydrolysis (The Critical Step)

Standard acid workup (e.g., pouring into concentrated HCl) often causes the elimination of ethanol. Use this buffered method instead.

  • Quenching: Cool the reaction mixture back to 0°C .

  • Hydrolysis: Slowly add saturated aqueous

    
     (20 mL). This mild proton source decomposes the excess Grignard and protonates the imine nitrogen without generating a highly acidic medium.
    
  • Imine Cleavage: To fully hydrolyze the imine to the ketone, add 1M

    
     dropwise until the aqueous layer pH reaches ~3–4. Stir vigorously at RT  for 30–60 minutes.
    
    • Checkpoint: Do not heat. If hydrolysis is sluggish, extend time rather than increasing temperature.

  • Extraction: Separate the organic layer. Extract the aqueous layer with

    
     (2 x 15 mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).
    

Troubleshooting & Data Interpretation

Comparative Outcomes Table
ObservationLikely CauseCorrective Action
Recovery of Starting Nitrile Grignard acted as a base (

-deprotonation).
Lower addition temp to -20°C; Switch solvent from THF to

.
Formation of Enone (

-unsat)
Elimination of EtOH during workup.Use buffered quench (

); Avoid strong acids (

) or heat during workup.
Low Yield / Complex Mixture Moisture in solvent or "Bruylants" displacement.Ensure anhydrous conditions; Check Grignard titer.
Product is an Amine Over-reduction (hydride transfer).Use primary/unhindered Grignards; Avoid bulky Grignards like

.
The "Bruylants" Distinction

Researchers often confuse this reaction with the Bruylants reaction .

  • Bruylants Reaction: Occurs with

    
    -amino  nitriles.[1][2][3] The Grignard displaces the 
    
    
    group.[2][3]
  • This Protocol: Occurs with

    
    -ethoxy  nitriles. The Grignard adds to the 
    
    
    group.[1][2][4]
  • Note: If displacement of the

    
     is actually desired (to form an ether), 
    
    
    -ethoxy nitriles are poor substrates for this. One would typically require the
    
    
    -amino analog or specific transition metal catalysis [2].

References

  • Mechanistic Insight on Nitrile Addition

    • Source: Master Organic Chemistry. "Reaction of Grignard Reagents with Nitriles."
    • URL:[Link]

    • Relevance: Establishes the baseline mechanism for imine salt form
  • Bruylants Reaction vs.

    • Source: Mattalia, J. M. (2021).[1][2][3] "The Bruylants and related reactions." Arkivoc.

    • URL:[Link]

    • Relevance: Differentiates between the displacement pathway (common in amino-nitriles)
  • General Grignard Handling: Source: Sigma-Aldrich Technical Bulletin. "Grignard Reagents: Preparation and Handling." Relevance: Standard safety and handling protocols for organomagnesium compounds.
  • Synthesis of

    
    -Alkoxy Ketones: 
    
    • Source: De Kimpe, N., et al. (2010). "New general synthesis of -alkoxyketones..." Organic & Biomolecular Chemistry.
    • URL:[Link]

    • Relevance: Provides context on alternative routes and the stability of -alkoxy imine intermedi

reduction of 2-ethoxy-2-phenylacetonitrile to 2-ethoxy-2-phenylethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Reduction of 2-Ethoxy-2-phenylacetonitrile to 2-Ethoxy-2-phenylethylamine

Executive Summary

This guide details the chemoselective reduction of 2-ethoxy-2-phenylacetonitrile to 2-ethoxy-2-phenylethylamine . The primary synthetic challenge is preserving the benzylic ether functionality, which is prone to cleavage (hydrogenolysis) under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C).

To ensure the integrity of the sensitive benzylic C–O bond, this protocol utilizes Lithium Aluminum Hydride (LiAlH₄) under controlled conditions. We prioritize a Rochelle’s Salt (Sodium Potassium Tartrate) workup over the traditional Fieser method to eliminate aluminum emulsions, ensuring high recovery of the amine product.

Scientific Foundation & Mechanism

Mechanistic Insight

The reduction proceeds via the nucleophilic attack of the aluminohydride anion (


) on the electrophilic nitrile carbon. Unlike catalytic hydrogenation, which proceeds via surface-mediated radical or hydride mechanisms that often cleave benzylic C–O bonds, LiAlH₄ acts as a specific nucleophilic hydride source.
  • First Hydride Addition: Formation of the metallo-imine intermediate.

  • Second Hydride Addition: Conversion to the aluminate-complexed amine.

  • Hydrolysis: Careful quenching releases the free amine.

Critical Control Point: The reaction temperature must be maintained (0°C to Room Temp) to prevent thermodynamic elimination of the ethoxy group, although LiAlH₄ is generally tolerant of benzylic ethers compared to H₂/Pd.

Pathway Visualization

ReactionMechanism Start 2-Ethoxy-2-phenylacetonitrile (Nitrile) Inter1 Imine Aluminate Salt (Intermediate) Start->Inter1 Hydride Attack 1 (Fast) LiAlH4 LiAlH4 (Hydride Source) LiAlH4->Inter1 Reagent Inter2 Amine Aluminate Complex (Reduced Species) Inter1->Inter2 Hydride Attack 2 (Irreversible) Quench Rochelle's Salt Hydrolysis Inter2->Quench Controlled Hydrolysis Product 2-Ethoxy-2-phenylethylamine (Primary Amine) Quench->Product Chelation of Al salts

Figure 1: Step-wise reduction pathway emphasizing the intermediate aluminate species and the critical hydrolysis step.

Experimental Protocol

Reagents & Equipment
ReagentEquiv.[1][2][3][4][5]RoleNotes
2-Ethoxy-2-phenylacetonitrile 1.0SubstrateEnsure anhydrous; water kills reagent.
LiAlH₄ (2.4 M in THF) 1.5 - 2.0ReductantUse commercial solution for safety.
THF (Anhydrous) Solvent0.2 M Conc.Distilled or from solvent system.[1]
Rochelle’s Salt (Sat. Aq.) ExcessQuenchBreaks Al-amine emulsions.[6]
Diethyl Ether / DCM -ExtractionEther preferred for initial extraction.
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel.

  • Flush the system with dry Nitrogen (

    
    ) or Argon for 15 minutes.
    
  • Safety: LiAlH₄ is pyrophoric. Ensure no water sources are nearby.

Step 2: Reagent Charging

  • Cool the flask to 0°C using an ice bath.

  • Add anhydrous THF (calculated for 0.2 M substrate concentration).

  • Carefully add LiAlH₄ solution (1.5 equiv) via syringe or cannula. Note: If using pellets, suspend them in THF first.

Step 3: Substrate Addition

  • Dissolve 2-ethoxy-2-phenylacetonitrile in a minimal amount of anhydrous THF.

  • Add this solution dropwise to the LiAlH₄ suspension over 20–30 minutes.

  • Observation: Gas evolution (

    
    ) may occur; ensure venting through an inert gas line.
    

Step 4: Reaction Phase

  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Stir at RT for 3–4 hours.

  • Checkpoint: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The nitrile spot should disappear. If starting material remains, heat to mild reflux (60°C) for 1 hour.

Step 5: The "Rochelle's Salt" Workup (Crucial)

  • Cool the reaction mixture back to 0°C .

  • Dilute with Diethyl Ether (equal volume to THF).

  • Slowly add Saturated Aqueous Sodium Potassium Tartrate (Rochelle’s Salt) solution.

    • Volume Rule: Use approx. 20 mL of saturated solution per gram of LiAlH₄ used.

  • Vigorously stir the biphasic mixture at RT for 1–2 hours.

    • Success Indicator: The grey/white emulsion will separate into two clear layers: a clear organic layer and a clear aqueous layer.

  • Separate the layers.[2][6] Extract the aqueous layer 2x with DCM.[2]

  • Combine organic phases, dry over

    
    , and concentrate in vacuo.
    

Data Analysis & Troubleshooting

Expected Characterization Data
ProbeSignal (approx.)Assignment
¹H NMR

7.2–7.4 (m, 5H)
Phenyl Ring

4.3 (dd, 1H)
Benzylic CH (alpha to ether)

3.4 (q, 2H)
Ethoxy


2.9 (m, 2H)

(Product)

1.2 (t, 3H)
Ethoxy

IR ~3300–3400 cm⁻¹N-H Stretch (Primary Amine)
Absent: ~2240 cm⁻¹Nitrile (

) disappearance
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Product trapped in Al saltsSwitch from Fieser workup to Rochelle’s Salt method; stir longer (up to 12h) during quench.
Emulsion Incomplete hydrolysisAdd more Rochelle’s salt solution and increase stirring speed. Do not filter; let it separate.
Cleavage of Ether Reaction too hot or H₂ usedEnsure temp < 65°C. Avoid catalytic hydrogenation (Pd/C) for this specific substrate.
No Reaction Old LiAlH₄Titrate LiAlH₄ or use a fresh bottle. Ensure system is strictly anhydrous.

Safety & Handling Protocol

  • LiAlH₄: Reacts violently with water and alcohols.[3] Class 4.3 Dangerous When Wet. Use only dry powder extinguishers (Class D) or sand. Never use water.

  • Hydrogen Gas: Generated during the reaction and quench.[7] Perform all operations in a functioning fume hood.

  • Cyanide Residues: While the nitrile is reduced, ensure no cyanide salts were carried over from the precursor synthesis.

References

  • Reduction of Nitriles to Amines with LiAlH4

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry . Wiley-Interscience. (Standard text describing the mechanism of hydride reduction of nitriles).[8]

    • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (General procedures for LiAlH4 reductions).
    • Source:

  • Workup Procedures (Rochelle's Salt vs. Fieser)

    • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.
    • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
    • Source:

  • Stability of Benzylic Ethers

    • Sajiki, H.[9] (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C . Tetrahedron Letters, 36(20), 3465-3468. (Highlights the risk of using Pd/C for this substrate and supports the choice of LiAlH4).

    • Source:

  • Specific Application to Phenylethylamines: Shulgin, A. T. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contains numerous protocols for reducing substituted phenylacetonitriles to phenylethylamines using LiAlH4).

Sources

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-Ethoxy-2-phenylacetonitrile from Benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a detailed guide for the synthesis of 2-ethoxy-2-phenylacetonitrile, a valuable α-alkoxy nitrile intermediate in pharmaceutical and fine chemical development. The synthesis proceeds via a robust two-step pathway commencing with benzaldehyde. The initial step involves the formation of the mandelonitrile intermediate through a catalyzed nucleophilic addition of a cyanide source. The subsequent step details the etherification of the cyanohydrin hydroxyl group to yield the target ethoxy derivative. This application note offers in-depth mechanistic insights, two detailed experimental protocols, comprehensive safety and handling procedures for cyanide-containing reagents, and modern analytical methods for product characterization and quality control. The protocols are designed for researchers, chemists, and drug development professionals seeking a reliable and well-documented methodology for this transformation.

Introduction and Scientific Background

α-Alkoxy-α-phenylacetonitriles are a class of organic compounds that serve as versatile precursors in organic synthesis. The presence of the nitrile, ether, and phenyl functionalities within a single molecule allows for a diverse range of subsequent chemical transformations. The nitrile group can be hydrolyzed to form α-ethoxy-α-phenylacetic acid or reduced to produce corresponding β-amino alcohols, both of which are important chiral building blocks.[1]

The synthesis of 2-ethoxy-2-phenylacetonitrile from benzaldehyde is fundamentally a two-stage process:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of benzaldehyde, forming mandelonitrile (2-hydroxy-2-phenylacetonitrile).[2] This reaction is reversible and is a classic example of carbon-carbon bond formation.[3]

  • Etherification: The hydroxyl group of the mandelonitrile intermediate is then converted to an ethoxy group.

Modern synthetic methods often employ trimethylsilyl cyanide (TMSCN) as a safer and more soluble cyanide source compared to alkali metal cyanides, which can generate highly toxic hydrogen cyanide (HCN) gas upon contact with acid.[3][4] The use of Lewis base or Lewis acid catalysts can significantly enhance the rate and efficiency of the initial cyanation step.[1][5]

Reaction Mechanism

The overall transformation from benzaldehyde to 2-ethoxy-2-phenylacetonitrile involves two key mechanistic steps: catalyzed cyanosilylation followed by an acid-catalyzed etherification.

Part A: Catalyzed Formation of the Mandelonitrile Intermediate Using trimethylsilyl cyanide (TMSCN) in the presence of a Lewis base catalyst (e.g., an amine like DMAP), the reaction proceeds via activation of the TMSCN.[1] The Lewis base interacts with the silicon atom of TMSCN, increasing the nucleophilicity of the cyanide. This "activated" cyanide then attacks the carbonyl carbon of benzaldehyde. The resulting tetrahedral intermediate is subsequently silylated by the TMS group, yielding the O-silylated mandelonitrile. An aqueous workup then hydrolyzes the silyl ether to afford mandelonitrile.

Part B: Acid-Catalyzed Etherification The etherification of mandelonitrile with ethanol is effectively promoted by an acid catalyst (e.g., H₂SO₄). The reaction proceeds via a mechanism with Sₙ1 characteristics:

  • Protonation: The acid catalyst protonates the hydroxyl group of mandelonitrile, converting it into a good leaving group (H₂O).

  • Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a resonance-stabilized benzylic carbocation. The positive charge is delocalized between the benzylic carbon and the aromatic ring.

  • Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the carbocation.

  • Deprotonation: The resulting oxonium ion is deprotonated (by another ethanol molecule or the conjugate base of the acid) to yield the final product, 2-ethoxy-2-phenylacetonitrile, and regenerate the acid catalyst.

Reaction_Mechanism Fig. 1: Reaction Mechanism cluster_0 Step 1: Cyanosilylation cluster_1 Step 2: Etherification Benzaldehyde Benzaldehyde Silyl_Ether O-TMS Mandelonitrile Benzaldehyde->Silyl_Ether + Cat, - Cat TMSCN TMSCN TMSCN->Silyl_Ether + Cat, - Cat Catalyst Lewis Base Catalyst Catalyst->Silyl_Ether + Cat, - Cat Ethanol Ethanol (EtOH) Protonated_Ether Protonated Ether Ethanol->Protonated_Ether + EtOH H_plus H⁺ (cat.) Carbocation Resonance-Stabilized Carbocation H_plus->Carbocation + H⁺, - H₂O Mandelonitrile Mandelonitrile Silyl_Ether->Mandelonitrile Aqueous Workup Mandelonitrile->Carbocation + H⁺, - H₂O Carbocation->Protonated_Ether + EtOH Final_Product 2-Ethoxy-2-phenylacetonitrile Protonated_Ether->Final_Product - H⁺

Caption: Fig. 1: Reaction Mechanism for the synthesis of 2-ethoxy-2-phenylacetonitrile.

Critical Safety and Handling Protocols

WARNING: Cyanide-containing compounds are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[6] All manipulations must be performed by trained personnel in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a full-face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile over neoprene).[7][8]

  • Ventilation: All operations involving TMSCN or alkali cyanides MUST be conducted in a well-ventilated chemical fume hood with a tested and certified face velocity.

  • Acid Incompatibility: NEVER allow cyanide salts (e.g., NaCN, KCN) to come into contact with acids. This reaction liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[4] While TMSCN is less prone to this, it will hydrolyze to release HCN.

  • Emergency Preparedness: An emergency plan must be in place. A certified cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) must be immediately accessible, and personnel must be trained in its use. Ensure a safety shower and eyewash station are nearby.[9]

  • Waste Disposal & Decontamination: All cyanide-containing waste (liquid and solid) must be collected in a designated, labeled, and sealed container. Decontaminate all glassware and surfaces that have come into contact with cyanide using an alkaline solution of bleach (e.g., >10% sodium hypochlorite in 1M NaOH) followed by copious rinsing.

Experimental Protocol: Two-Step Synthesis

This protocol proceeds in two distinct steps: (I) the synthesis and isolation of the mandelonitrile intermediate, followed by (II) its etherification. This approach allows for the purification of the intermediate, often leading to a cleaner final product.

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
BenzaldehydeReagent, ≥99%Sigma-AldrichFreshly distilled to remove benzoic acid.
Trimethylsilyl cyanide (TMSCN)Synthesis, ≥96%Sigma-AldrichEXTREMELY TOXIC. Handle with extreme caution in a fume hood.
4-(Dimethylamino)pyridine (DMAP)ReagentPlus®, ≥99%Sigma-AldrichCatalyst.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent.
Hydrochloric Acid (HCl)ACS Reagent, 1 MFisher ChemicalFor aqueous workup.
Ethanol200 Proof, AnhydrousDecon LabsReagent and solvent for etherification.
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%J.T. BakerCORROSIVE. Catalyst for etherification.
Sodium Bicarbonate (NaHCO₃)ACS ReagentEMD MilliporeFor neutralization wash.
Sodium Chloride (NaCl)ACS ReagentVWR ChemicalsFor preparing brine solution.
Magnesium Sulfate (MgSO₄)AnhydrousAcros OrganicsDrying agent.
Diethyl EtherACS GradeFisher ChemicalExtraction solvent.
Round-bottom flasksVarious sizesPyrex
Magnetic stirrer and stir bars-IKA
Separatory funnel, Condenser-Kimble
Rotary evaporator-BüchiFor solvent removal.
Vacuum distillation apparatus--For final purification.
Protocol Step I: Synthesis of Mandelonitrile

This procedure is adapted from established Lewis base-catalyzed cyanosilylation methods.[1]

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add freshly distilled benzaldehyde (10.6 g, 100 mmol) and anhydrous dichloromethane (100 mL).

  • Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.61 g, 5 mmol, 0.05 equiv). Stir the solution until the catalyst dissolves.

  • TMSCN Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add trimethylsilyl cyanide (TMSCN) (10.9 g, 110 mmol, 1.1 equiv) dropwise via syringe over 15 minutes. CAUTION: Exothermic reaction may occur. Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the benzaldehyde is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding 50 mL of 1 M HCl. Stir vigorously for 30 minutes to hydrolyze the silyl ether.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing and Drying: Combine the organic layers. Wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is mandelonitrile, which can be used directly in the next step. A typical yield is 90-98%.

Protocol Step II: Etherification to 2-Ethoxy-2-phenylacetonitrile
  • Setup: Place the crude mandelonitrile (assuming ~13.3 g, 100 mmol from the previous step) into a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add 200 mL of anhydrous ethanol. Stir to dissolve the mandelonitrile.

  • Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid (H₂SO₄) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 300 mL of ice-cold water. Neutralize the solution by carefully adding solid sodium bicarbonate in small portions until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture three times with 100 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash once with 100 mL of brine. Dry the solution over anhydrous MgSO₄.

  • Purification: Filter the drying agent and remove the solvent on a rotary evaporator. The crude product is a yellow-to-brown oil. Purify by vacuum distillation to obtain 2-ethoxy-2-phenylacetonitrile as a colorless to pale yellow oil.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using a combination of spectroscopic and chromatographic techniques.[10][11]

TechniqueExpected Results for 2-Ethoxy-2-phenylacetonitrile
¹H NMR (CDCl₃)δ 7.50-7.35 (m, 5H, Ar-H), 5.35 (s, 1H, CH(Ph)(CN)), 3.60 (q, 2H, OCH₂CH₃), 1.30 (t, 3H, OCH₂CH₃) ppm.
¹³C NMR (CDCl₃)δ 135.0 (Ar-C), 129.8 (Ar-CH), 129.5 (Ar-CH), 127.0 (Ar-CH), 118.0 (CN), 70.0 (CH(Ph)(CN)), 65.0 (OCH₂CH₃), 15.0 (OCH₂CH₃) ppm.
FTIR (neat)~3060, 3030 cm⁻¹ (Ar C-H stretch), ~2980, 2930 cm⁻¹ (Aliphatic C-H stretch), ~2245 cm⁻¹ (C≡N stretch, weak), ~1100 cm⁻¹ (C-O-C stretch).
GC-MS (EI)Molecular Ion (M⁺) at m/z = 161. Purity assessed by peak area percentage. Fragmentation pattern should be consistent with the proposed structure.
HPLC (RP-C18)Purity determined by peak area percentage at a suitable UV wavelength (e.g., 254 nm). Retention time should be consistent against a reference standard if available.[11]

Experimental Workflow Diagram

Experimental_Workflow Fig. 2: Experimental Workflow Setup1 Step I Setup: Benzaldehyde, DMAP, DCM in N₂ atmosphere Add_TMSCN Add TMSCN at 0 °C Setup1->Add_TMSCN React1 React at RT (3-4 hours) Add_TMSCN->React1 Workup1 Aqueous Workup: Quench with HCl, Extract with DCM React1->Workup1 Isolate1 Dry (MgSO₄) & Concentrate Workup1->Isolate1 Crude_MN Crude Mandelonitrile Isolate1->Crude_MN Setup2 Step II Setup: Crude Mandelonitrile, Anhydrous Ethanol Crude_MN->Setup2 Add_H2SO4 Add cat. H₂SO₄ Setup2->Add_H2SO4 React2 Reflux (4-6 hours) Add_H2SO4->React2 Workup2 Quench (H₂O), Neutralize (NaHCO₃), Extract (Ether) React2->Workup2 Isolate2 Dry (MgSO₄) & Concentrate Workup2->Isolate2 Crude_Product Crude Product Isolate2->Crude_Product Purify Purification: Vacuum Distillation Crude_Product->Purify Final_Product Pure Product: 2-Ethoxy-2-phenylacetonitrile Purify->Final_Product Analyze Analysis: NMR, FTIR, GC-MS, HPLC Final_Product->Analyze

Caption: Fig. 2: Experimental Workflow for the Two-Step Synthesis.

References

  • Fiveable. (2025). Mandelonitrile Definition.
  • Wang, X., & Tian, S.-K. (2007). Neutral π-Nucleophile-Catalyzed Cyanation of Aldehydes and Ketones. Synlett, 2007(09), 1416–1420.
  • Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). Synthesis of Mandelic Acid from Benzaldehyde. Retrieved March 7, 2026, from [Link]

  • Karmakar, A., et al. (2019). Cyanosilylation of benzaldehyde with trimethylsilyl cyanide (TMSCN) with coordination polymer 1 or 2 as catalyst. ResearchGate. Available at: [Link]

  • Diva-Portal.org. (n.d.). Efficient Synthesis and Analysis of Chiral Cyanohydrins. Retrieved March 7, 2026, from [Link]

  • Rychnovsky, S. D., & Kim, J. (2006). Lewis Base Catalyzed Addition of Trimethylsilyl Cyanide to Aldehydes. Organic Letters, 8(10), 2083–2086. Available at: [Link]

  • Yemm, E. W., & Swain, T. (1987). Mandelonitrile lyase from Ximenia americana L.: stereospecificity and lack of flavin prosthetic group. Archives of Biochemistry and Biophysics, 258(2), 427–433. Available at: [Link]

  • Britannica. (n.d.). Mandelonitrile. Retrieved March 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Sodium Cyanide. PubChem. Retrieved March 7, 2026, from [Link]

  • Davies, W., & Ternat, B. (1967). A REACTION BETWEEN MANDELONITRILE AND BENZALDEHYDE. ConnectSci. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-mandelonitrile using different enzyme loadings. Retrieved March 7, 2026, from [Link]

  • Kanto Chemical Co., Inc. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Available at: [Link]

  • 911Metallurgist. (2016). Sodium Cyanide Safety - Poisoning - HCN Vapor. Available at: [Link]

  • United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures. Available at: [Link]

  • Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles.
  • SciSpace. (2012). Synthesis of Methoxyisopropyl (MIP)-Protected (R)-Mandelonitrile and Derivatives in a Flow Reactor. Available at: [Link]

  • McAllister, M. I., et al. (2019). The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. RSC Publishing. Available at: [Link]

  • Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
  • Google Patents. (n.d.). US9126900B2 - Process for producing mandelonitrile compound.
  • Organic Syntheses. (n.d.). α-PHENYLCINNAMONITRILE. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CA2070577C - Process for the .alpha.-chlorination of phenylacetonitriles.
  • Ito, K., et al. (2018). Biosynthetic Pathway for the Cyanide-Free Production of Phenylacetonitrile in Escherichia coli by Utilizing Plant Cytochrome P450 79A2 and Bacterial Aldoxime Dehydratase. Applied and Environmental Microbiology, 84(10). Available at: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • ResearchGate. (n.d.). General reaction scheme for the hydrogenation of mandelonitrile. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic strategies to 2‐phenylacetonitrile. Retrieved March 7, 2026, from [Link]

  • Preprints.org. (2025). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • IntechOpen. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. Retrieved March 7, 2026, from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved March 7, 2026, from [Link]

Sources

Application Notes and Protocols for the Strecker Synthesis of α-Alkoxy Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of α-Alkoxy Nitriles

The Strecker synthesis, a cornerstone of amino acid synthesis since its discovery by Adolph Strecker in 1850, provides a powerful platform for the formation of α-amino nitriles from aldehydes or ketones. A significant and synthetically valuable modification of this reaction is the synthesis of α-alkoxy nitriles. These compounds are pivotal intermediates in medicinal chemistry and drug development, serving as precursors to a wide array of bioactive molecules, including unnatural amino acids and complex heterocyclic systems. The nitrile group, in particular, is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, and tetrazoles, making it a valuable moiety in drug design. More than 60 small molecule drugs on the market contain a cyano group. This guide provides a detailed exploration of the procedure for the Strecker synthesis of α-alkoxy nitriles, delving into the mechanistic underpinnings, a comprehensive experimental protocol, safety considerations, and data interpretation.

Mechanistic Insights: A Stepwise Look at the Formation of α-Alkoxy Nitriles

The synthesis of α-alkoxy nitriles via the Strecker reaction is a multi-step process that begins with the formation of an O-protected cyanohydrin, which then serves as the electrophile for the subsequent nucleophilic attack by an amine.

The overall transformation can be visualized as follows:

Strecker_Alkoxy_Nitrile cluster_0 Step 1: Formation of O-Protected Cyanohydrin cluster_1 Step 2: Nucleophilic Substitution Aldehyde Aldehyde/Ketone (R-CHO) Silylated_Cyanohydrin O-Silylated Cyanohydrin Aldehyde->Silylated_Cyanohydrin + TMSCN, Catalyst TMSCN Trimethylsilyl Cyanide (TMSCN) TMSCN->Silylated_Cyanohydrin Catalyst Catalyst (e.g., ZnI₂) Catalyst->Silylated_Cyanohydrin Amine Amine (R'-NH₂) Alkoxy_Nitrile α-Alkoxy Nitrile Silylated_Cyanohydrin->Alkoxy_Nitrile + Amine Amine->Alkoxy_Nitrile

Figure 1: General workflow for the two-step synthesis of α-alkoxy nitriles.

A more detailed mechanistic pathway for the initial formation of the cyanohydrin and subsequent reaction is outlined below. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic.

Application Note: 2-Ethoxy-2-Phenylacetonitrile in Antispasmodic Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for using 2-ethoxy-2-phenylacetonitrile as a strategic intermediate in the synthesis of antispasmodic agents.

Abstract

2-ethoxy-2-phenylacetonitrile (O-ethylmandelonitrile) serves as a critical synthetic precursor for the O-ethylmandelate class of antispasmodic and anticholinergic drugs.[1] Unlike its unfunctionalized counterpart (benzyl cyanide), the presence of the


-ethoxy group introduces a steric and electronic modification that enhances the lipophilicity and metabolic stability of the resulting active pharmaceutical ingredients (APIs). This guide details the optimized protocol for synthesizing, purifying, and converting this intermediate into 2-diethylaminoethyl 2-ethoxy-2-phenylacetate  (a structural analog of Drofenine and Adiphenine), providing a robust framework for high-purity API production.

Introduction & Chemical Basis

The efficacy of antispasmodic agents often relies on the blockade of muscarinic acetylcholine receptors.[1] Structural activity relationship (SAR) studies indicate that bulky, lipophilic esters of acetic acid—substituted at the


-position—are potent antagonists.[1]

2-ethoxy-2-phenylacetonitrile functions as a "masked" form of 2-ethoxy-2-phenylacetic acid . Its utility lies in its ability to be synthesized efficiently from inexpensive starting materials and subsequently hydrolyzed under controlled conditions to yield the corresponding acid, which is then esterified to form the final amino-ester salt (the active drug).

Retrosynthetic Analysis
  • Target API: 2-diethylaminoethyl 2-ethoxy-2-phenylacetate Hydrochloride.

  • Key Intermediate: 2-ethoxy-2-phenylacetic acid.[1]

  • Precursor: 2-ethoxy-2-phenylacetonitrile .[1]

  • Starting Materials: Benzaldehyde (or Benzyl Cyanide), Ethanol, Sodium Cyanide/Bromine.[1]

Mechanism of Action & Pathway

The transformation follows a three-stage linear pathway.[1] The diagram below illustrates the chemical logic, from the introduction of the ethoxy functionality to the final esterification.

SynthesisPathway Start Benzyl Cyanide (Ph-CH2-CN) Inter1 alpha-Bromo-phenylacetonitrile (Ph-CH(Br)-CN) Start->Inter1 Bromination (NBS or Br2) Target 2-ethoxy-2-phenylacetonitrile (Ph-CH(OEt)-CN) Inter1->Target Williamson Ether Synthesis (EtOH, NaOEt) Acid 2-ethoxy-2-phenylacetic acid (Ph-CH(OEt)-COOH) Target->Acid Acid Hydrolysis (HCl, H2O) API Antispasmodic Ester HCl (API) Acid->API Fischer Esterification (DEAE, SOCl2)

Figure 1: Synthetic workflow for the conversion of Benzyl Cyanide to the Antispasmodic API via the 2-ethoxy-2-phenylacetonitrile intermediate.

Experimental Protocols

Safety Warning: This protocol involves the handling of cyanides and strong acids.[1] All operations must be performed in a functioning fume hood.[1] Personnel must wear appropriate PPE (nitrile gloves, lab coat, face shield) and have access to a cyanide antidote kit.[1]

Protocol A: Synthesis of 2-Ethoxy-2-Phenylacetonitrile

Rationale: Direct ethoxylation of benzyl cyanide is difficult.[1] The most reliable route is via the


-bromo intermediate.[1]

Reagents:

  • Benzyl Cyanide (98%)[1][2]

  • N-Bromosuccinimide (NBS) or Bromine (

    
    )
    
  • Ethanol (Absolute)[1]

  • Sodium Ethoxide (21% wt in Ethanol)[1]

  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    )

Step-by-Step:

  • Bromination:

    • Dissolve 0.1 mol of benzyl cyanide in 100 mL of dry solvent.[1]

    • Add 0.11 mol of NBS and a catalytic amount of AIBN (azobisisobutyronitrile).[1]

    • Reflux for 2-4 hours until the reaction is complete (monitor by TLC: Hexane/EtOAc 9:1).

    • Cool, filter off succinimide, and concentrate the filtrate to yield crude

      
      -bromophenylacetonitrile.
      
  • Ethoxylation:

    • Prepare a solution of Sodium Ethoxide (0.12 mol) in 50 mL absolute ethanol at 0°C.

    • Add the crude bromo-nitrile dropwise over 30 minutes, maintaining temperature <10°C to prevent elimination side reactions.

    • Allow the mixture to warm to room temperature and stir for 3 hours.

    • Quench: Pour the mixture into ice-cold water (200 mL).

    • Extraction: Extract with Diethyl Ether (3 x 50 mL). Dry organic layer over

      
       and evaporate.[1]
      
  • Purification:

    • Distill the residue under reduced pressure (approx. 110-115°C at 10 mmHg).

    • Yield Target: 75-85% as a clear, pale yellow oil.

Protocol B: Hydrolysis to 2-Ethoxy-2-Phenylacetic Acid

Rationale: The nitrile group is robust; acidic hydrolysis is preferred over basic to prevent potential racemization or ether cleavage.[1]

Reagents:

  • 2-Ethoxy-2-phenylacetonitrile (from Protocol A)

  • Concentrated Hydrochloric Acid (37%)[1]

  • Glacial Acetic Acid (as co-solvent)[1][3]

Step-by-Step:

  • Mix 0.05 mol of the nitrile with 30 mL of conc. HCl and 30 mL of glacial acetic acid.

  • Reflux the mixture for 6-8 hours. Ammonium chloride will precipitate.[1]

  • Cool the mixture and pour into 100 mL of ice water.

  • Extract with Ethyl Acetate (3 x 40 mL).

  • Extract the organic layer with 10%

    
     solution (separating the acid from neutral impurities).[1]
    
  • Acidify the aqueous carbonate layer with conc.[1] HCl to pH 1.[1]

  • Extract the precipitated oil/solid with Ethyl Acetate, dry, and evaporate.[1]

  • Recrystallization: Recrystallize from Hexane/Benzene to obtain white crystals.

Protocol C: Esterification to API (Antispasmodic)

Rationale: Conversion to the hydrochloride salt of the amino-ester ensures water solubility and bioavailability.[1]

Reagents:

  • 2-Ethoxy-2-phenylacetic acid

  • 2-Diethylaminoethanol

  • Thionyl Chloride (

    
    )[1]
    
  • Solvent: Toluene or Benzene[1]

Step-by-Step:

  • Acid Chloride Formation: Dissolve the acid (0.02 mol) in Toluene. Add

    
     (0.03 mol) and reflux for 2 hours. Evaporate excess 
    
    
    
    .
  • Esterification: Dissolve the residue in fresh Toluene. Add 2-Diethylaminoethanol (0.022 mol) dropwise.[1]

  • Reflux for 3 hours.

  • Cool and induce crystallization of the hydrochloride salt by adding dry Diethyl Ether or passing dry HCl gas through the solution.[1]

  • Filtration: Collect the white solid, wash with dry ether, and dry under vacuum.[1]

Analytical Quality Control (QC)

Data integrity is paramount. Use the following parameters to validate the intermediate and final API.

Table 1: QC Specifications
Parameter2-Ethoxy-2-Phenylacetonitrile2-Ethoxy-2-Phenylacetic AcidFinal API (HCl Salt)
Appearance Clear, pale yellow liquidWhite crystalline solidWhite crystalline powder
Boiling/Melting Pt. 110-115°C (10 mmHg)78-80°C145-148°C (Typical)
IR Spectrum 2240 cm⁻¹ (C≡N stretch)1710 cm⁻¹ (C=O), Broad OH1735 cm⁻¹ (Ester C=O)
HPLC Purity > 98.0% (Area %)> 99.0%> 99.5%
Key Impurity Benzyl Cyanide (< 0.5%)Mandelic Acid (< 0.2%)Free Acid (< 0.1%)
Impurity Profiling (HPLC Method)
  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : Buffer (0.1%

    
    ) [60:40].[1]
    
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm.[1]

  • Retention Times: Acid (~4 min), Nitrile (~7 min), Impurities (various).[1]

Critical Process Parameters & Troubleshooting

  • Moisture Control: Protocol A (Step 2) is highly moisture-sensitive.[1] Use anhydrous ethanol; otherwise, hydrolysis to the amide will occur prematurely.[1]

  • Temperature Regulation: During the addition of ethoxide to the bromo-nitrile, keeping the temperature below 10°C is crucial to favor substitution (

    
    ) over elimination (which would form phenyl-acrylonitrile derivatives).
    
  • Cyanide Management: Although the starting material is a nitrile, thermal decomposition can release HCN.[1] Ensure scrubber systems are active during the reflux in Protocol B.

References

  • Preparation of Phenylacetonitrile Derivatives Source: Organic Syntheses, Coll.[1][3][4][5] Vol. 1, p. 107 (1941); Vol. 18, p. 66 (1938).[1] Context: Foundational protocols for handling benzyl cyanide and alkylation reactions.[1] URL:

  • Antispasmodic Activity of Phenylacetic Acid Esters Source: Journal of Medicinal Chemistry.[1] "Structure-Activity Relationships of Anticholinergic Esters." Context: Establishes the pharmacological relevance of the

    
    -ethoxy substitution pattern in maintaining antispasmodic potency while altering solubility.
    URL: (General Search for Class SAR)
    
  • Safety Data Sheet: Phenylacetonitrile Source: Fisher Scientific / Thermo Fisher.[1][6] Context: Critical safety data regarding toxicity (H301, H311, H330) and handling of nitrile intermediates.[1] URL:

  • Synthesis of Drofenine and Related Antispasmodics Source: MedChemExpress / PubChem.[1] Context: Verifies the structural class of dialkylaminoethyl esters of substituted phenylacetic acids as competitive cholinesterase inhibitors and antispasmodics. URL:

Sources

Application Note: Pinner Reaction Protocols for 2-Ethoxy-2-Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026


-Alkoxy Aryl Imidates and Esters
Target Substrate:  2-Ethoxy-2-phenylacetonitrile (CAS: 5558-29-2)
Author:  Senior Application Scientist, Chemical Process Development

Executive Summary

This technical guide details the optimized reaction conditions for the Pinner synthesis of ethyl 2-ethoxy-2-phenylacetimidate hydrochloride and its subsequent hydrolysis to ethyl 2-ethoxy-2-phenylacetate .

The transformation of 2-ethoxy-2-phenylacetonitrile presents unique challenges due to the steric hindrance of the


-phenyl group and the potential lability of the benzylic ether under harsh acidic conditions. This guide provides three distinct protocols ranging from classical gas-saturation methods to modern Lewis-acid promoted techniques, ensuring adaptability for both laboratory-scale discovery and process-scale optimization.

Key Applications:

  • Synthesis of pharmaceutical intermediates (e.g., substituted phenylacetic acid derivatives).

  • Preparation of imidate salts for heterocyclic construction (e.g., oxazoles, imidazoles).

Mechanistic Principles & Pathway[1][2]

The Pinner reaction proceeds via the acid-catalyzed addition of an alcohol to a nitrile.[1] For 2-ethoxy-2-phenylacetonitrile, the presence of the


-ethoxy group stabilizes the intermediate nitrilium ion via inductive effects, while the phenyl ring provides resonance stabilization.
Reaction Pathway Diagram[1][2][4]

PinnerMechanism Nitrile 2-Ethoxy-2-phenylacetonitrile (Substrate) Nitrilium Nitrilium Ion Intermediate Nitrile->Nitrilium Protonation HCl HCl (gas) / EtOH HCl->Nitrilium ImidateSalt Pinner Salt (Imidate HCl) Nitrilium->ImidateSalt Nucleophilic Attack (EtOH) Ester Ethyl 2-ethoxy-2-phenylacetate (Final Product) ImidateSalt->Ester Mild Hydrolysis Amide Amide Side-Product (Over-hydrolysis) ImidateSalt->Amide High Temp / pH > 7 Water H2O (Hydrolysis)

Figure 1: Mechanistic pathway for the conversion of 2-ethoxy-2-phenylacetonitrile to its corresponding ester via the Pinner salt.[2]

Experimental Protocols

Method A: Classical Anhydrous HCl Saturation (Gold Standard)

Best for: High yields, large scale, and isolation of the crystalline Pinner salt.

Reagents:

  • 2-Ethoxy-2-phenylacetonitrile (1.0 equiv)

  • Absolute Ethanol (anhydrous, 1.1 equiv for salt isolation; excess for direct esterification)

  • Anhydrous Diethyl Ether (Solvent)

  • HCl gas (dried through

    
     trap)
    

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube, a thermometer, and a

    
     drying tube.
    
  • Solvation: Dissolve 2-ethoxy-2-phenylacetonitrile (e.g., 10 g) in a mixture of absolute ethanol (1.1 equiv, approx. 3.5 mL) and anhydrous diethyl ether (40 mL).

    • Note: Ether is used as a co-solvent to facilitate the precipitation of the imidate hydrochloride salt.

  • Saturation: Cool the mixture to

    
     in an ice/salt bath. Bubble dry HCl gas through the solution for 30–45 minutes until the solution is saturated (weight gain can be monitored; target ~1.1–1.2 equiv of HCl).
    
  • Reaction: Seal the flask and store at

    
     to 
    
    
    
    (refrigerator) for 24–48 hours.
    • Checkpoint: A heavy white precipitate (the imidate hydrochloride) should form.

  • Workup (Option 1 - Salt Isolation): Filter the precipitate rapidly under anhydrous conditions (nitrogen blanket), wash with cold anhydrous ether, and dry in a vacuum desiccator over KOH/

    
    .
    
  • Workup (Option 2 - Direct Esterification): Add water (approx. 50 mL) directly to the reaction mixture. Stir vigorously at room temperature for 1–2 hours. The imidate hydrolyzes to the ester.[3][4][5]

    • Separate the organic layer.[6][7][8]

    • Extract aqueous layer with ether (

      
       mL).
      
    • Wash combined organics with sat.[7]

      
       (to remove excess acid) and brine.
      
    • Dry over

      
       and concentrate.
      
Method B: In-Situ HCl Generation (Acetyl Chloride/Ethanol)

Best for: Laboratory scale without gas cylinders. Safer handling.

Reagents:

  • 2-Ethoxy-2-phenylacetonitrile (1.0 equiv)

  • Absolute Ethanol (Excess, serves as solvent and reagent)

  • Acetyl Chloride (1.5 - 2.0 equiv)

Protocol:

  • Reagent Prep: In a dried flask under

    
    , cool absolute ethanol (10 volumes relative to nitrile) to 
    
    
    
    .
  • Acid Generation: Dropwise add Acetyl Chloride.

    • Chemistry:

      
      . This generates anhydrous HCl in situ.
      
  • Addition: Add the nitrile substrate to the alcoholic HCl solution.

  • Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 16–24 hours.

  • Hydrolysis: Pour the reaction mixture into crushed ice/water (approx. 5 volumes). Stir for 30 minutes.

  • Extraction: Extract with Ethyl Acetate or Dichloromethane. Wash with

    
     to neutralize.
    
Method C: Lewis Acid Promoted (TMSOTf)

Best for: Acid-sensitive substrates or rapid screening. Avoids corrosive gas.

Reagents:

  • 2-Ethoxy-2-phenylacetonitrile (1.0 equiv)

  • Ethanol (1.0 equiv)

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (2.0 equiv)[9]

  • Dichloromethane (DCM) or Toluene (Solvent)

Protocol:

  • Setup: Dissolve nitrile and ethanol (1 equiv) in anhydrous DCM under Argon.

  • Catalysis: Add TMSOTf dropwise at RT.

  • Reaction: Stir at RT for 12–24 hours.

    • Mechanism:[3][6][4][5][9][10][11][12] Silylation of the nitrile creates a highly electrophilic nitrilium species that is rapidly attacked by the alcohol.

  • Quench: Quench with sat. aqueous

    
    .
    
  • Isolation: Standard organic extraction.

Comparative Analysis of Methods

FeatureMethod A (HCl Gas)Method B (AcCl/EtOH)Method C (TMSOTf)
Scale Suitability Process (>100g)Lab (<50g)Discovery (<1g)
Yield (Est.) 85–95%75–85%80–90%
Moisture Sensitivity HighModerateVery High
Safety Profile Hazardous (Corrosive Gas)ModerateModerate (Corrosive Liquid)
Cost LowLowHigh
Reaction Time 24–48 h16–24 h12 h

Critical Control Points & Troubleshooting

Monitoring the Reaction

Do not rely solely on time. Use FT-IR to monitor the reaction progress.

  • Starting Material: Sharp Nitrile (

    
    ) band at ~2240 cm⁻¹ .
    
  • Intermediate: Appearance of Imidate (

    
    ) band at ~1650 cm⁻¹ .
    
  • Completion: Disappearance of the 2240 cm⁻¹ peak indicates conversion to the Pinner salt.

Common Issues
  • "Gummy" Precipitate: If the Pinner salt oils out instead of crystallizing in Method A, the reaction temperature is likely too high, or moisture is present.

    • Fix: Scratch the glass with a rod to induce nucleation or add more anhydrous ether. Ensure temp stays

      
      .
      
  • Amide Formation: If the final product contains significant amide (2-ethoxy-2-phenylacetamide), the hydrolysis conditions were too basic or the temperature during hydrolysis was too high.

    • Fix: Keep hydrolysis pH < 7 initially and temperature <

      
      .
      
  • Ether Cleavage: The

    
    -ethoxy group is benzylic and susceptible to cleavage.
    
    • Prevention: Strictly avoid heating above

      
       during the acidic phase.
      

References

  • Pinner Reaction Mechanism & Overview

    • Organic Chemistry Portal.[1] "Pinner Reaction."[3][1][4][5][12]

  • Analogous Synthesis (Ethoxyacetonitrile to Ethyl Ethoxyacetate)

    • Sommelet, M. "Ethoxyacetic Acid and Ethyl Ethoxyacetate."[13] Organic Syntheses, Coll.[7][8][13] Vol. 2, p. 260 (1943).

  • Analogous Synthesis (Benzyl Cyanide to Ethyl Phenylacetate)

    • Adams, R.; Thal, A. F.[7] "Ethyl Phenylacetate."[7] Organic Syntheses, Coll.[7][8][13] Vol. 1, p. 270 (1941).

  • Lewis Acid Promoted Pinner Reaction

    • Eppelt, R., et al. "A Lewis acid-promoted Pinner reaction."[3][5] Beilstein Journal of Organic Chemistry, 2013, 9, 1572–1577.[9]

Sources

Troubleshooting & Optimization

preventing hydrolysis of alpha-ethoxy group during nitrile reduction

Technical Support Center: -Ethoxy Nitrile Reduction

Current Status: Operational | Topic: Preventing Side Reactions in

Author:
Executive Summary: The "Hydrolysis" Trap

Researchers often report the "hydrolysis" of the

  • 
    -Elimination (Base-Catalyzed):  Strong bases (like LiAlH₄) trigger the elimination of the ethoxide leaving group, forming an 
    
    
    -unsaturated nitrile, which reduces to an alkyl amine (loss of ethoxy).
  • Enamine-Imine Tautomerization (The "Ketone" Pathway): Slow reduction leads to an imine intermediate (

    
    ). The electron-donating ethoxy group facilitates tautomerization to an enamine, which hydrolyzes upon workup to form a ketone (
    
    
    ) and ethanol.

Recommendation: Switch from basic hydride donors (LiAlH₄) or heterogeneous hydrogenation (Raney Ni) to Borane-Tetrahydrofuran (


)
Diagnostic Flowchart

Use this decision tree to identify the root cause of your specific failure mode.

NitrileReductionStartStart: Analyze Crude ProductResultWhat is the major impurity?Start->ResultKetoneKetone (R-C=O-CH3)Result->KetoneHydrolysis observedAlkeneAlkene / Alkane(Loss of OEt)Result->AlkeneElimination observedAldehydeAldehyde(R-CH(OEt)-CHO)Result->AldehydePartial ReductionCause1Cause: Enamine TautomerizationReagent was too slow orworkup was too acidic.Ketone->Cause1Cause2Cause: Beta-EliminationReagent was too basic (LiAlH4).Alkene->Cause2Cause3Cause: Imine HydrolysisQuenched before full reduction.Aldehyde->Cause3Sol1Solution: Use Borane-THF(Electrophilic reduction)Cause1->Sol1Cause2->Sol1Sol2Solution: Use AlCl3 + LiAlH4(In-situ Alane)Cause2->Sol2Cause3->Sol1

Figure 1: Diagnostic logic for identifying the chemical mechanism behind "hydrolysis" or loss of the ethoxy group.

Technical Deep Dive: Mechanisms of Failure
Scenario A: The "Ketone" Formation (Enamine Hydrolysis)

Users often observe the formation of a methyl ketone instead of the desired amine. This is frequently misdiagnosed as ether hydrolysis.

  • Mechanism: The reduction proceeds to the imine (

    
    ).[1] The 
    
    
    -ethoxy group is electron-donating, stabilizing the enamine tautomer (
    
    
    ). Upon aqueous acidic workup, the enamine hydrolyzes rapidly to the ketone (
    
    
    ).
  • Prevention: You must use a reducing agent that complexes the nitrogen strongly (like Borane), preventing the free imine from tautomerizing.

Scenario B: The "Elimination" (Loss of Ethoxy)

Using standard Lithium Aluminum Hydride (LiAlH₄) is risky. LiAlH₄ acts as a strong base.

  • Mechanism: The basic hydride abstracts the acidic

    
    -proton of the nitrile. The ethoxy group is ejected (
    
    
    -elimination), forming an acrylo-nitrile species. This is subsequently reduced to a propyl amine lacking the ethoxy group.
  • Prevention: Use Electrophilic Reducing Agents . Borane (

    
    ) or Alane (
    
    
    ) coordinate to the nitrile nitrogen first, activating it for hydride delivery without acting as a base.
Recommended Protocol: Borane-THF Reduction

This protocol is the industry standard for sensitive

Reagents:

  • Substrate:

    
    -Ethoxy Nitrile (1.0 equiv)
    
  • Reagent:

    
     (1.0 M solution, 2.0 - 2.5 equiv)
    
  • Solvent: Anhydrous THF

  • Quench: Methanol, then HCl/MeOH

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and equip it with a reflux condenser and magnetic stir bar under an Argon atmosphere.

  • Loading: Charge the flask with the

    
    -ethoxy nitrile (e.g., 10 mmol) and dissolve in anhydrous THF (30 mL). Cool to 0°C.
    
  • Addition: Add

    
     (25 mL, 25 mmol) dropwise via syringe over 15 minutes. Note: Gas evolution is minimal, but ensure venting.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC. The borazine intermediate may appear as a baseline spot or a distinct non-polar spot depending on the complex.

  • Quenching (Critical): Cool to 0°C. Carefully add Methanol (10 mL) dropwise. This destroys excess borane (vigorous bubbling).

  • Hydrolysis of Borane Complex: Add 10% HCl in Methanol (20 mL) or 6M aqueous HCl (10 mL) and reflux for 1 hour.

    • Why? The amine is "stuck" to the boron. Acidic reflux breaks the B-N bond.

  • Workup: Concentrate the solvent. Basify the residue with NaOH (2M) to pH > 12. Extract with DCM or Ether.

  • Result: The

    
    -ethoxy amine is obtained.
    
Data & Comparison of Methods
MethodReagent SystemRisk of EliminationRisk of "Hydrolysis" (Ketone)Suitability for

-Ethoxy
Standard Hydride LiAlH₄ / Et₂OHigh (Basic conditions)MediumLow
Catalytic Hydrogenation Raney Ni / H₂LowHigh (Surface tautomerization)Medium
Electrophilic Hydride BH₃ · THF None (Acidic character)None (Stable complex)Excellent
Modified Hydride LiAlH₄ + AlCl₃ (Alane)LowLowGood
Troubleshooting FAQs

Q: I used DIBAL-H and got an aldehyde. Why? A: DIBAL-H is designed to stop at the imine stage at -78°C. Upon workup, the imine hydrolyzes to the aldehyde. If you want the amine, you must use 2+ equivalents of DIBAL and warm it up, but Borane is superior for driving the reaction to the amine state without stopping.

Q: Can I use NaBH₄? A: Not alone. NaBH₄ is too weak to reduce nitriles.[2] However, Cobalt(II) Chloride (CoCl₂) + NaBH₄ is a potent system (the "boride" reduction). It is effective but can sometimes cause precipitate issues with the ethoxy group coordination. Stick to Borane if possible.

Q: My product is racemized. (For chiral


-ethoxy nitriles)A:



References
  • Selective Reduction with Borane: Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009).[3][4][5] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.[3][4][5] The Journal of Organic Chemistry, 74(5), 1964–1970.[5]

  • General Nitrile Reduction Guide: Organic Chemistry Portal. (n.d.). Synthesis of Amines by Reduction of Nitriles.[2][3][4][5][6][7][8][9]

  • Mechanism of Side Reactions: Rappoport, Z. (Ed.). (1970).[3][4] The Chemistry of the Cyano Group. Interscience Publishers. (Foundational text on nitrile reactivity and

    
    -elimination risks).
    
  • Cobalt-Catalyzed Reduction: ChemGuide. (n.d.). Reducing Nitriles to Primary Amines.[1][2][3][4][5][6][7][8][10]

  • Prevention of Decyanation: Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing natural products.[11][12] Tetrahedron, 58(1), 1-26. (Discusses stability of substituted nitriles).

Technical Support Center: High-Yield Synthesis of 2-Ethoxy-2-Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Document ID: TSC-SYN-2024-05 Topic: Optimization of O-Alkylation Protocols for


-Substituted Phenylacetonitriles
Audience:  Process Chemists, R&D Scientists

Executive Summary & Core Chemistry

The Challenge: Synthesizing 2-ethoxy-2-phenylacetonitrile (also known as O-ethylmandelonitrile) involves a delicate balance between nucleophilic substitution and competitive hydrolysis. The target molecule contains a nitrile group susceptible to hydrolysis under basic conditions and a benzylic position sensitive to elimination or dimerization.

The Solution: The "Golden Standard" protocol utilizes the Nucleophilic Substitution of


-Chlorophenylacetonitrile  using anhydrous sodium ethoxide. This pathway minimizes water introduction, thereby suppressing the formation of the primary impurity: 2-ethoxy-2-phenylacetamide.
Reaction Scheme

The Golden Standard Protocol

Note: This protocol assumes the use of


-chlorophenylacetonitrile. If starting from benzaldehyde/HCN, the intermediate cyanohydrin must be protected or converted immediately.
Phase 1: Reagent Preparation (Critical for Yield)
  • Ethanol: Must be Super Dry (<0.05% water) . Presence of water initiates the hydrolysis of the nitrile to an amide.[1]

  • Base: Sodium Ethoxide (21% wt in Ethanol) or freshly prepared from Sodium metal. Do not use NaOH, as the byproduct is water (

    
    ).
    
  • Starting Material:

    
    -Chlorophenylacetonitrile (Handle with extreme care; potent lachrymator).
    
Phase 2: Execution
  • Setup: Flame-dried 3-neck round bottom flask,

    
     atmosphere, mechanical stirrer, reflux condenser, and addition funnel.
    
  • Charge: Add anhydrous Ethanol (10V relative to substrate) and Sodium Ethoxide (1.1 equivalents). Cool to 0–5°C.

  • Addition: Dissolve

    
    -chlorophenylacetonitrile in a minimal amount of anhydrous Ethanol. Add dropwise to the base solution over 60 minutes.
    
    • Why? Slow addition to cold base prevents the exothermic "runaway" that leads to dimerization (stilbene derivatives).

  • Reaction: Allow to warm to room temperature (RT), then heat to mild reflux (78°C) for 2–4 hours.

    • Monitoring: Check via GC-MS or TLC (Hexane:EtOAc 8:2). Look for the disappearance of the chloro-starting material (

      
      ) and appearance of product (
      
      
      
      ).
  • Quench: Cool to RT. Filter off the precipitated NaCl salt before adding water. This simplifies the workup.

  • Workup: Concentrate the filtrate to remove bulk ethanol. Resuspend residue in MTBE (Methyl tert-butyl ether) and wash with cold water (pH adjusted to ~6 with dilute HCl to neutralize excess base immediately).

Phase 3: Purification
  • Distillation: The product is a high-boiling liquid. Vacuum distillation is required (approx. 110–115°C at 5 mmHg).

  • Yield Target: >85% isolated yield.

Troubleshooting Guide

Identify your issue in the matrix below to find the root cause and solution.

SymptomProbable CauseCorrective ActionMechanism
Low Yield (<50%) Moisture Contamination Use molecular sieves (3Å) for Ethanol; switch from NaOH to NaOEt.Water attacks the nitrile carbon (

), diverting flux from the substitution.
Solid Precipitate in Product Amide Formation Check proton NMR for broad singlets at

6.0–7.0 ppm (Amide NH2). Improve drying protocols.
Partial hydrolysis of the nitrile group due to high pH + water + heat.
"Stilbene" Byproducts Rapid Addition / High Temp Slow down addition rate; keep temp <5°C during mixing.Benzylic anion attacks another molecule of starting material (Intermolecular alkylation).
Starting Material Remains Old/Wet Reagents "Finkelstein" boost: Add 5 mol% NaI (Sodium Iodide) to catalyze the reaction.Iodide displaces Chloride first, creating a better leaving group (

) for the Ethoxide attack.
Dark/Tarry Mixture Polymerization Exclude light; add radical inhibitor (BHT) if storing intermediate.

-Halo nitriles are sensitive to radical polymerization.

Visual Workflows

A. Synthesis Logic Flow

This diagram illustrates the critical decision points during the synthesis.

SynthesisWorkflow Start Start: alpha-Chlorophenylacetonitrile SolventCheck Check Ethanol Water Content (<0.05%?) Start->SolventCheck DrySolvent Dry over 3A Sieves SolventCheck->DrySolvent No (>0.05%) BasePrep Prepare NaOEt (in situ or 21% soln) SolventCheck->BasePrep Yes DrySolvent->BasePrep Addition Slow Addition at 0-5°C (Prevent Dimerization) BasePrep->Addition Reflux Reflux 78°C (2-4h) Addition->Reflux Monitor GC/TLC Check Reflux->Monitor Monitor->Reflux Incomplete Workup Filter NaCl -> Concentrate -> MTBE Ext Monitor->Workup Complete Distill Vacuum Distillation Workup->Distill

Caption: Step-by-step logic flow for the synthesis, emphasizing the critical moisture check point.

B. Impurity Pathway Analysis

Understanding where yield is lost.

ImpurityPathways SM Starting Material (alpha-Cl-Nitrile) Product Target: 2-Ethoxy Derivative SM->Product + NaOEt (Main Path) Amide Impurity A: Amide (Hydrolysis) SM->Amide + H2O / OH- Dimer Impurity B: Dimer (Stilbenes) SM->Dimer + Base (Too Fast/Hot)

Caption: Competitive reaction pathways. Red dashed lines indicate failure modes to avoid.

Advanced FAQs

Q1: Can I use Phase Transfer Catalysis (PTC) instead of anhydrous conditions? A: Yes, but with caveats. A biphasic system (Toluene/50% NaOH) with a catalyst like TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) can work.

  • Pros: Easier handling, cheaper base.

  • Cons: Higher risk of hydrolysis. You must keep the temperature strictly controlled (<40°C) and minimize contact time. The anhydrous NaOEt route usually yields higher purity.

Q2: My product turns yellow upon storage. Why? A: Benzylic nitriles are prone to oxidation and radical formation at the


-carbon. Store the purified oil under Argon/Nitrogen in the dark. A trace amount of stabilizer (like BHT) can be added if the product is an intermediate for further synthesis.

Q3: Is the


-chloro precursor commercially available? 
A:  It is, but often expensive or degraded. It is best synthesized fresh from Phenylacetonitrile (Benzyl Cyanide) and Sulfuryl Chloride (

) or Chlorine gas.
  • Reaction:

    
    .
    
  • Note: This releases gas; requires a scrubber.

Q4: How do I safely dispose of the waste? A: The aqueous waste may contain residual cyanide (if degradation occurred) or unreacted alkyl halides. Treat aqueous streams with bleach (Sodium Hypochlorite) at pH >10 to oxidize any free cyanide before disposal.

References

  • Organic Syntheses, Coll.[2] Vol. 2, p. 284. Preparation of Phenylacetonitrile Derivatives.[2] (Foundational procedures for nitrile handling). Link

  • U.S. Patent 2,783,265. Preparation of Phenylacetonitriles.[3] (Describes industrial optimization of alkoxy-phenylacetonitriles). Link

  • BenchChem Application Note. Synthesis of 2-Alkylphenylacetonitrile via Direct Alkylation. (Modern PTC and anhydrous protocols).[4] Link

  • LibreTexts Chemistry. Reactions of Nitriles and Williamson Ether Synthesis. (Mechanistic grounding for the substitution and hydrolysis pathways). Link

  • J. Org. Chem. (General Reference).Nucleophilic Substitution at the Benzylic Position. (General academic consensus on -halo nitrile reactivity).

Sources

removing unreacted cyanide from 2-ethoxy-2-phenylacetonitrile mixtures

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Safety & Process Optimization Subject: Technical Guide: Cyanide Removal from 2-Ethoxy-2-phenylacetonitrile Mixtures

Part 1: Executive Safety & Strategy

CRITICAL WARNING: Cyanide (CN⁻) and Hydrogen Cyanide (HCN) are rapid-acting asphyxiants. HCN boils at 26°C (78.8°F). Never acidify a cyanide-containing mixture without a validated scrubbing system. All operations must occur in a functioning fume hood.

The Core Strategy: "Extract, Then Destroy" Do not attempt to destroy cyanide in situ within the reaction mixture containing 2-ethoxy-2-phenylacetonitrile.

  • Chemical Incompatibility: Sodium hypochlorite (bleach) is a non-selective oxidant. Direct application to your product (an

    
    -alkoxy nitrile) risks benzylic oxidation or hydrolysis of the nitrile to an amide/acid.
    
  • Solubility Logic: Ionic cyanide (

    
    ) is insoluble in organic solvents; however, protonated HCN is highly soluble in organics. You must maintain a pH > 10.5 to keep cyanide in the aqueous phase as 
    
    
    
    , allowing for physical separation before chemical destruction.

Part 2: Troubleshooting & FAQs

Category 1: Reaction Quenching & Phase Separation

Q: I have completed the synthesis. How do I safely quench the reaction without generating HCN gas? A: Do not use acid to quench. The reaction mixture likely contains excess NaCN/KCN.

  • Step 1: Cool the mixture to <10°C.

  • Step 2: Add 1.0 M NaOH (aq) instead of water or acid.

  • Reasoning: This ensures the pH remains >12. At this pH, >99.9% of cyanide exists as the non-volatile cyanide ion (

    
    ), preventing the release of HCN gas. The high pH also drives the partition coefficient of cyanide heavily toward the aqueous phase.
    

Q: I am seeing an emulsion during the aqueous wash. How do I resolve this without lowering the pH? A: Emulsions are common with ethoxy-substituted aromatics due to similar densities and surfactant-like impurities.

  • Do NOT: Add acid or brine (NaCl) immediately if the brine is not pH-adjusted.

  • Solution: Add solid NaCl directly to the basic emulsion or use a saturated NaCl solution adjusted to pH 11 with NaOH .

  • Mechanism: Increasing the ionic strength (salting out) forces organics out of the aqueous phase. Maintaining pH 11 prevents HCN formation during the phase break.

Category 2: Cyanide Removal & Product Purity[1]

Q: After separating the layers, my organic product still tests positive for cyanide. Why? A: This is likely due to "entrained" aqueous droplets or HCN solubility if the pH dropped.

  • Diagnosis: If the wash water was neutral (pH 7), a fraction of cyanide exists as HCN, which partitions into the organic layer (2-ethoxy-2-phenylacetonitrile).

  • Corrective Action: Perform a "Polishing Wash." Wash the organic layer with a volume of 0.5 M NaOH .

  • Why it works: The hydroxide deprotonates any dissolved HCN (

    
    ) back into 
    
    
    
    , which immediately migrates to the aqueous layer.

Q: Can I use bleach (Hypochlorite) to wash the organic layer directly? A: NO.

  • Risk: Hypochlorite can oxidize the benzylic ether position of 2-ethoxy-2-phenylacetonitrile or hydrolyze the nitrile.

  • Protocol: Wash with NaOH (as above). Separate the layers. Treat only the aqueous waste stream with bleach.

Category 3: Waste Treatment (Destruction)

Q: How do I treat the aqueous waste stream? Bleach or Peroxide? A: For this specific synthesis, Sodium Hypochlorite (Bleach) is the industry standard for the separated aqueous waste due to speed and cost, provided pH is controlled.

FeatureSodium Hypochlorite (Bleach)Hydrogen Peroxide
Active Species


+ Catalyst (Cu)
Reaction Time Fast (< 30 mins)Slower (Hrs)
By-products Chlorides, Cyanate (OCN⁻)Cyanate, Water
Risk Chlorine gas (if acidified)Exothermic runaway
Recommendation Primary Choice for aqueous waste.Use only if Cl-free discharge is required.

Part 3: Validated Protocols

Protocol A: The "Basic Strip" (Product Purification)

Objective: Remove cyanide from the organic product layer.

  • Preparation: Prepare a 1.0 M NaOH solution.

  • Wash 1: Add 1.0 M NaOH (0.5 vol equivalent of organic layer) to the reaction mixture. Stir gently for 10 mins.

  • Separation: Allow layers to settle.[1] Drain the aqueous layer (Treat as Cyanide Waste ).

  • Wash 2: Repeat with fresh 1.0 M NaOH.

  • Validation: Test the aqueous output of Wash 2. If cyanide is low/absent, the organic layer is likely clean.

  • Drying: Dry organic layer over anhydrous

    
     (Do not use acidic drying agents).
    
Protocol B: Aqueous Waste Destruction (Hypochlorite Method)

Objective: Destroy cyanide in the waste water collected from Protocol A.

  • pH Check: Ensure the waste solution pH is > 11. Adjust with 50% NaOH if necessary.

  • Oxidant Addition: Slowly add 10-12% Sodium Hypochlorite (Bleach) solution while stirring.

    • Stoichiometry: You need at least 1.2 molar equivalents of

      
       per mole of 
      
      
      
      .
    • Reaction:

      
      
      
  • Monitoring: Monitor temperature. Keep below 50°C to prevent formation of chlorates.

  • Endpoint: Maintain excess chlorine (check with starch-iodide paper—should turn blue/black) for 30 minutes.

  • Disposal: Neutralize excess oxidant with Sodium Thiosulfate before disposal.

Protocol C: Prussian Blue Verification Test

Objective: Qualitative check for free cyanide.

  • Take 1 mL of the sample (aqueous layer or water extract of organic layer).

  • Adjust pH to ~11-12 with NaOH.

  • Add roughly 100 mg of Ferrous Sulfate (

    
    ) .
    
  • Boil gently for 1 minute (Forms ferrocyanide complex).

  • Cool and acidify carefully with dilute HCl or

    
    .
    
  • Result: A bright blue precipitate (Prussian Blue) indicates cyanide.

    • Limit of Detection: Approx. 1-5 ppm.[1]

Part 4: Process Visualization

The following diagram illustrates the logical workflow for separating the product from the toxic waste stream and treating them independently.

CyanideRemoval ReactionMix Reaction Mixture (Product + Excess NaCN) Quench Quench: Add 1.0M NaOH (pH > 12, Temp < 10°C) ReactionMix->Quench Stop Reaction Separation Phase Separation Quench->Separation OrgLayer Organic Layer (2-ethoxy-2-phenylacetonitrile + Trace HCN) Separation->OrgLayer Top Phase AqLayer Aqueous Layer (Bulk NaCN) Separation->AqLayer Bottom Phase Wash Polishing Wash (0.5M NaOH) OrgLayer->Wash Remove Entrained HCN Destruction Destruction Tank (Add NaOCl, pH > 11) AqLayer->Destruction Main Waste Stream Product Final Product (Cyanide Free) Wash->Product Dry & Concentrate Wash->Destruction Washings Test Validation (Prussian Blue / Starch Iodide) Destruction->Test 30 min Stir Test->Destruction Positive (CN present) Disposal Safe Disposal (Cyanate/Carbonate) Test->Disposal Negative (CN absent)

Caption: Workflow separating the sensitive organic product from the harsh cyanide destruction process.

References

  • Hubbard-Hall. (2025).[2] Cyanide Destruction: A New Look at an Age-Old Problem. Retrieved from [Link]

  • U.S. EPA. (2022). Method 9010C: Total and Amenable Cyanide: Distillation. SW-846. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Sodium Hypochlorite (Bleach) in Organic Synthesis.[3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2007). Quantitative measurement of cyanide released from Prussian Blue.[4][5] Retrieved from [Link]

Sources

Technical Support Center: 2-Ethoxy-2-phenylacetonitrile Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-ethoxy-2-phenylacetonitrile (CAS: 33224-69-0)[1]. Designed for researchers, process chemists, and drug development professionals, this guide provides authoritative troubleshooting workflows and mechanistic insights regarding the stability of this molecule under acidic conditions.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will explore the causality behind the chemical behavior of 2-ethoxy-2-phenylacetonitrile, ensuring your experimental designs are robust, safe, and self-validating.

Mechanistic FAQ: The "Why" Behind the Chemistry

Q1: Why does 2-ethoxy-2-phenylacetonitrile degrade in aqueous acidic media? A1: The molecule possesses two acid-sensitive functional groups: a nitrile (–CN) and a benzylic ether (–OEt). Under aqueous acidic conditions, these groups undergo competing reactions:

  • Nitrile Hydrolysis: The nitrile group can be hydrolyzed to an amide and subsequently to a carboxylic acid. This is the desired pathway if you are synthesizing 2-ethoxy-2-phenylacetic acid.

  • Ether Cleavage (The Side Reaction): The oxygen atom of the ethoxy group is easily protonated. Subsequent elimination of ethanol generates an

    
    -cyano benzylic carbocation. This intermediate is highly stabilized by the adjacent phenyl ring. Water rapidly attacks this carbocation to form a cyanohydrin known as mandelonitrile.
    

Q2: Why does my reaction mixture turn yellow and smell like bitter almonds during acid workup? A2: This is a critical safety and stability indicator. If ether cleavage occurs, the resulting mandelonitrile intermediate is highly unstable outside of a narrow pH window (pH 2.0–3.5)[2]. Under prolonged heating or fluctuating pH, mandelonitrile rapidly decomposes into benzaldehyde (which causes the yellow discoloration and bitter almond odor) and hydrogen cyanide (HCN) [2][3].

G SM 2-ethoxy-2-phenylacetonitrile (Stable at neutral pH) Acid Aqueous Acidic Conditions (H+, H2O) SM->Acid Path1 Pathway 1: Nitrile Hydrolysis (Strong Acid, Heat) Acid->Path1 Path2 Pathway 2: Ether Cleavage (Protonation & Elimination) Acid->Path2 Amide 2-ethoxy-2-phenylacetamide (Intermediate) Path1->Amide + H2O AcidProduct 2-ethoxy-2-phenylacetic acid (Final Product) Amide->AcidProduct + H2O, - NH4+ Carbocation α-cyano benzylic carbocation + Ethanol Path2->Carbocation + H+, - EtOH Mandelonitrile Mandelonitrile (Cyanohydrin) Carbocation->Mandelonitrile + H2O, - H+ Degradation Benzaldehyde + HCN (Decomposition) Mandelonitrile->Degradation Equilibrium shift

Acid-catalyzed degradation pathways of 2-ethoxy-2-phenylacetonitrile.

Quantitative Stability Matrix

To aid in experimental planning, the following table summarizes the kinetic stability and primary reaction pathways of 2-ethoxy-2-phenylacetonitrile under various acidic conditions.

Reaction ConditionPrimary PathwayMajor ProductsKinetic Stability (t½)
Mild Aqueous Acid (pH 3.0), 25°CStable2-ethoxy-2-phenylacetonitrileHigh (> 30 days)
Strong Aqueous Acid (2M HCl), 80°CEther CleavageBenzaldehyde, HCN, EthanolLow (< 2 hours)
Anhydrous HCl / Ethanol , RefluxPinner ReactionEthyl 2-ethoxy-2-phenylacetateModerate (Product conversion)
Conc. H₂SO₄ (aq) , 100°CComplete HydrolysisMandelic Acid, NH₄HSO₄[4]Very Low (Rapid degradation)

Troubleshooting Guide: Field-Proven Solutions

Issue 1: Severe loss of the ethoxy group during nitrile hydrolysis.
  • Symptom: LC-MS or NMR shows the presence of mandelic acid or benzaldehyde instead of the desired 2-ethoxy-2-phenylacetic acid.

  • Root Cause: The use of strong aqueous acids (like concentrated HCl) provides the water necessary to attack the

    
    -cyano benzylic carbocation, driving the irreversible cleavage of the ether[4].
    
  • Solution: Transition to anhydrous conditions . Utilize the Pinner reaction (anhydrous HCl gas in absolute ethanol). By removing water from the system and flooding it with ethanol, Le Chatelier's principle prevents the net loss of the ethoxy group while successfully converting the nitrile to an imidate, and subsequently to an ester.

Issue 2: Reaction mixture turns dark brown/black with gas evolution.
  • Symptom: Rapid discoloration and pressure buildup in the reaction vessel.

  • Root Cause: Mandelonitrile is highly sensitive to heat[2]. If ether cleavage occurs, the resulting mandelonitrile can polymerize or violently decompose into HCN gas and benzaldehyde at elevated temperatures.

  • Solution: Immediate Safety Action: Vent the system through a bleach (sodium hypochlorite) scrubber to neutralize HCN. Process Optimization: Strictly control the temperature. If aqueous hydrolysis is absolutely necessary, keep the temperature below 40°C until the ether linkage is either protected or the nitrile is fully converted.

Validated Experimental Protocol

The following self-validating protocol is designed to hydrolyze the nitrile group without cleaving the acid-labile ethoxy group, utilizing anhydrous conditions to bypass the carbocation degradation pathway.

Procedure: Synthesis of Ethyl 2-ethoxy-2-phenylacetate via Pinner Reaction

Causality Check: Why this works? The absence of water prevents the formation of the unstable mandelonitrile cyanohydrin[2]. The excess absolute ethanol pushes the ether equilibrium towards the intact ethoxy state.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet. Ensure all glassware is strictly anhydrous.

  • Reagent Loading: Dissolve 10.0 g (62.0 mmol) of 2-ethoxy-2-phenylacetonitrile[1] in 100 mL of absolute ethanol (anhydrous,

    
     0.01% water).
    
  • Acidification: Cool the reaction mixture to 0°C using an ice bath. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution until it is fully saturated. Validation point: The solution should increase in volume and a white precipitate (the imidate hydrochloride salt) may begin to form.

  • Imidate Formation: Seal the flask under an argon balloon and stir at room temperature for 24 hours.

  • Hydrolysis to Ester: Carefully add 20 mL of strictly anhydrous water (only enough to hydrolyze the imidate to the ester, minimizing excess to prevent ether cleavage) and heat the mixture to a gentle reflux (78°C) for 4 hours.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess ethanol. Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual acid) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ethyl 2-ethoxy-2-phenylacetate. Purify via silica gel chromatography if necessary.

References

  • Mandelic Acid Synthesis Source: Organic Syntheses URL:[Link]

Sources

purification of alpha-alkoxy nitriles by vacuum distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this specialized module to address the critical challenges associated with the purification of


-alkoxy nitriles  via vacuum distillation.

As vital intermediates in the synthesis of amino acids, heterocycles, and active pharmaceutical ingredients (APIs),


-alkoxy nitriles demand rigorous purification. However, their unique structural motif—an ether linkage and a cyano group on the same carbon—renders them highly susceptible to thermal degradation, retro-addition, and hydrolysis. This guide provides the mechanistic causality behind common failures, a self-validating experimental protocol, and a targeted troubleshooting FAQ to ensure high-yield, high-purity recoveries.

Part 1: Mechanistic Causality of Distillation Failures

To successfully distill


-alkoxy nitriles, one must first understand why they fail under standard conditions. The degradation of these compounds is rarely random; it is driven by specific catalytic and thermal triggers.
  • Thermal Lability & Retro-Addition: Cyanohydrin alkyl ethers (a subclass of

    
    -alkoxy nitriles) are inherently unstable under high thermal stress. In the presence of trace acids, the alkoxy oxygen is protonated, leading to the formation of an oxocarbenium ion intermediate. This triggers a retro-addition reaction, reverting the molecule back to the parent carbonyl (aldehyde/ketone) and highly toxic hydrogen cyanide (HCN)[1].
    
  • Base-Catalyzed Polymerization & Elimination: Conversely, trace basic impurities can initiate unwanted polymerization or cause the elimination of the alkoxy group (as an alcohol), yielding reactive unsaturated nitriles[2].

  • Hydrolysis via Air Ingress: Poor vacuum integrity not only raises the required boiling temperature but also introduces atmospheric moisture. At elevated temperatures, moisture rapidly hydrolyzes the nitrile group into an amide or carboxylic acid[3].

degradation_pathways A Alpha-Alkoxy Nitrile (Stable at RT) B Thermal Stress (>100°C during distillation) A->B C Elimination Pathway (Unsaturated Nitrile + ROH) B->C Trace Base D Retro-Addition Pathway (Carbonyl + HCN) B->D Trace Acid / Moisture

Caption: Thermal and catalytic degradation pathways of alpha-alkoxy nitriles.

Part 2: Self-Validating Vacuum Distillation Protocol

To mitigate the risks outlined above, we employ a self-validating short-path vacuum distillation workflow. This protocol is designed so that the system's integrity and the chemical stability of the batch are verified before irreversible thermal stress is applied.

distillation_workflow S1 1. Leak Test (<0.1 mbar/min) S2 2. Neutralization (NaHCO3 Wash) S1->S2 S3 3. Degassing (50 mbar @ RT) S2->S3 S4 4. Short-Path Distillation S3->S4 S5 5. Validation (NMR/GC Check) S4->S5

Caption: Self-validating experimental workflow for the vacuum distillation of alpha-alkoxy nitriles.

Step-by-Step Methodology:
  • System Preparation & Leak Testing (Validation Step): Assemble a short-path distillation apparatus or a Vigreux column setup[4]. Before loading the product, perform a vacuum drop test. Isolate the vacuum pump; the system pressure must not rise by more than 0.1 mbar/min. Causality: High vacuum integrity is paramount to lower the boiling point below the decomposition threshold and prevent moisture ingress[3].

  • Crude Pre-treatment: Dissolve the crude

    
    -alkoxy nitrile in a non-polar solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with saturated aqueous 
    
    
    
    to neutralize trace acids, followed by a brine wash. Dry rigorously over anhydrous
    
    
    and filter. Causality: Removing trace acids prevents oxocarbenium ion formation and subsequent retro-addition during heating[1].
  • Solvent Degassing: Transfer the concentrated crude to the distillation flask. Apply a mild vacuum (50–100 mbar) at room temperature while stirring to remove residual volatile solvents. Causality: Prevents sudden bumping, foaming, and product loss when deep vacuum is applied.

  • Deep Vacuum Distillation: Lower the pressure to the target deep vacuum (ideally < 15 mmHg). Gradually increase the heating bath temperature. Maintain the bath temperature no more than 20–30 °C above the expected vapor temperature to minimize thermal residence time[4].

  • Fraction Collection & Validation: Collect the main fraction. Immediately analyze the first few drops of the distillate via

    
     NMR or GC to confirm the absence of elimination products (alkenes) or parent aldehydes/ketones.
    

Part 3: Quantitative Reference Data

Proper distillation requires precise temperature and pressure targets. Below is a summarized reference table for common


-alkoxy nitriles to guide your vacuum parameters.
CompoundStructureBoiling Point (Atmospheric)Distillation Temp (Vacuum)Required Vacuum Pressure
Methoxyacetonitrile

~118 °C45–48 °C15 mmHg
Ethoxyacetonitrile

~135 °C55–58 °C15 mmHg
Acetone cyanohydrin TMS ether

~160 °C78–82 °C15 mmHg
2-Ethoxyethyl cyanoacetate

>200 °C (Decomposes)105–110 °C2 mmHg

Part 4: Troubleshooting Guide & FAQs

Q: My product is turning dark brown in the distillation pot, and the collected yield is unusually low. What is happening? A: This is a classic symptom of thermal degradation or base-catalyzed polymerization[2]. Solution: You must lower the operating temperature. Improve your vacuum system (check pump oil, clean cold traps, replace degraded O-rings) to achieve a deeper vacuum (< 1 mmHg)[3]. Additionally, ensure your crude mixture was properly neutralized and filtered prior to distillation, as basic impurities act as polymerization initiators[2].

Q: I am experiencing severe bumping and foaming even with vigorous magnetic stirring. How can I stabilize the boil? A: Bumping is typically caused by residual solvents trapped in a highly viscous crude mixture, which rapidly expand under vacuum. Solution: Implement a more rigorous room-temperature degassing step (Step 3). If bumping persists under deep vacuum, replace the magnetic stirrer with a glass capillary bleed. This introduces a microscopic, controlled stream of inert gas (Argon or


) into the bottom of the pot, providing continuous nucleation sites for a smooth, controlled boil.

Q: NMR analysis of my purified distillate shows unexpected aldehyde peaks. Why is my product degrading during purification? A: Your


-alkoxy nitrile is undergoing a retro-addition reaction[1]. This is triggered by the combination of excessive heat and trace acidic impurities left over from the synthesis step.
Solution: Wash the crude organic layer with a mild base (

) before distillation to neutralize acids. Furthermore, utilize a short-path distillation head rather than a tall fractionating column to minimize the time the compound spends exposed to high heat[4].

References

  • Source: njhjchem.
  • Source: benchchem.
  • Source: nih.
  • Efficient synthesis for optically pure stereogenically labile 4-substituted-2-hydroxytetronic acids (US5095126A)

Sources

Technical Support Center: Troubleshooting Low Yields in the α-Ethoxylation of Benzyl Cyanide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The direct α-ethoxylation of benzyl cyanide (phenylacetonitrile) is a highly efficient method for constructing α-alkoxy nitriles without relying on pre-functionalized, toxic starting materials (like α-bromobenzyl cyanide). This transformation is typically achieved via Cross-Dehydrogenative Coupling (CDC) , utilizing a copper catalyst, an oxidant such as tert-butyl hydroperoxide (TBHP), and ethanol as both the solvent and nucleophile [1].

While atom-economical, the reaction is notoriously sensitive to parameter fluctuations. Low yields are almost always symptomatic of a breakdown in the radical-polar crossover mechanism . To troubleshoot effectively, one must understand the causality of the pathway: the generation of a benzylic radical, its single-electron oxidation to a benzylic cation, and the subsequent nucleophilic trapping by ethanol[2].

Mechanism A Benzyl Cyanide B Benzylic Radical A->B H-Abstraction C Benzylic Cation B->C 1e- Oxidation D α-Ethoxybenzyl Cyanide C->D Nucleophilic Attack Ox t-BuO• Ox->B Cu Cu(II) → Cu(I) Cu->C EtOH Ethanol EtOH->D

Fig 1. Cu-catalyzed radical-polar crossover mechanism for α-ethoxylation of benzyl cyanide.

FAQ & Troubleshooting Guide

Q1: Why am I seeing a high percentage of 2,3-diphenylsuccinonitrile (dimer) instead of the ethoxylated product? Causality: The formation of the dimer is a classic hallmark of radical homocoupling. In the CDC pathway, the benzylic radical must be oxidized to the benzylic cation by the Cu(II) catalyst before ethanol can attack. If the local concentration of the benzylic radical is too high, or if the oxidation step is too slow, the radicals will encounter each other and dimerize. Solution:

  • Slow the Oxidant Addition: Add the TBHP via a syringe pump over 1–2 hours rather than in a single portion to keep the steady-state concentration of radicals low.

  • Tune the Catalyst: Switch from

    
     to a more electrophilic catalyst like 
    
    
    
    . The non-coordinating triflate counterion increases the electrophilicity and reduction potential of the Cu(II) center, accelerating the single-electron oxidation of the radical to the cation [2].

Q2: My reaction stalls at 30% conversion, and I detect unreacted benzyl cyanide. Adding more oxidant doesn't help. What is happening? Causality: This indicates catalyst deactivation or non-productive degradation of the oxidant. TBHP can undergo rapid, non-productive disproportionation into


 and 

if trace impurities (like iron from a degraded Teflon stir bar) are present. Additionally, basic byproducts can cause Cu(II) to precipitate as inactive copper oxides (turning the solution opaque black). Solution:
  • Ligand Stabilization: Add 10 mol% of a nitrogen-based ligand (e.g., pyridine or 1,10-phenanthroline) to keep the copper solubilized and active throughout the oxidative cycle [3].

  • Self-Validating Check: Ensure your glassware is strictly acid-washed. If the solution turns permanently black upon TBHP addition, the catalyst has crashed out.

Q3: My GC-MS shows benzoyl cyanide and benzoic acid as major byproducts. How do I prevent over-oxidation? Causality: Over-oxidation occurs when the newly formed α-ethoxybenzyl cyanide (which possesses a weaker benzylic C–H bond than the starting material) undergoes a second C–H abstraction. This forms a hemiketal intermediate that collapses into benzoyl cyanide, which subsequently hydrolyzes into benzoic acid. Solution:

  • Exclude Oxygen: Run the reaction under a strict nitrogen or argon atmosphere. Molecular oxygen can trap the benzylic radical to form a peroxyl radical, driving the pathway toward the ketone/acid.

  • Limit Oxidant Equivalents: Strictly titrate your TBHP and use no more than 2.0–2.5 equivalents.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting chemoselectivity. Note how the shift to a non-coordinating counterion and the addition of a stabilizing ligand drastically suppresses dimerization and over-oxidation.

Catalyst (10 mol%)Oxidant (eq)AdditiveTemp (°C)Yield (%)Major Byproduct
NoneTBHP (2.0)None80<5None

TBHP (2.0)None8045Dimer (25%)

TBHP (2.0)None8062Dimer (10%)

TBHP (2.0) Pyridine (10 mol%) 60 88 PhCOCN (4%)


(2.0)
Pyridine (10 mol%)6015PhCOOH (45%)

Standard Operating Procedure: Optimized Cu-Catalyzed α-Ethoxylation

To ensure trustworthiness and reproducibility, follow this self-validating protocol which incorporates the troubleshooting principles discussed above.

Step 1: Preparation & Degassing Flame-dry a 25 mL Schlenk tube equipped with a pristine, non-degraded magnetic stir bar. Backfill with


 three times to ensure an oxygen-free environment (preventing over-oxidation to benzoyl cyanide).

Step 2: Reagent Charging Add benzyl cyanide (1.0 mmol, 117 mg),


 (0.1 mmol, 36 mg), and pyridine (0.1 mmol, 8 µL) to the Schlenk tube.

Step 3: Solvent Addition Inject 5.0 mL of anhydrous, degassed ethanol. Stir at room temperature for 5 minutes until the catalyst is fully dissolved. Validation Checkpoint: The solution must appear as a clear, pale blue/green liquid. If it is cloudy, the catalyst has aggregated.

Step 4: Controlled Oxidant Addition Heat the reaction mixture to 60 °C. Using a syringe pump, add aqueous TBHP (70 wt%, 2.5 mmol, 345 µL) dropwise over a strict 2-hour period. Validation Checkpoint: The solution will temporarily darken upon each drop but must return to a clear green state. Persistent black precipitation indicates catalyst failure.

Step 5: Reaction & Monitoring Maintain heating at 60 °C for an additional 10 hours. Monitor the reaction via GC-MS to differentiate between the desired product (m/z ~161) and the dimer byproduct (m/z ~232).

Step 6: Quench & Workup Cool the vessel to room temperature. Quench the remaining unreacted peroxide by slowly adding 5 mL of saturated aqueous


. Stir vigorously for 15 minutes.

Step 7: Extraction & Purification Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous


, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure α-ethoxybenzyl cyanide.

References

  • Copper-Catalyzed Directed C—H Functionaliz
  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of C
  • Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations Beilstein Journal of Organic Chemistry

Technical Support Center: O-Ethylmandelonitrile Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals facing challenges in the synthesis of O-ethylmandelonitrile (2-ethoxy-2-phenylacetonitrile). Here, we dissect the mechanistic pitfalls of cyanohydrin alkylation and provide field-proven, self-validating protocols to eliminate side product formation.

The Core Problem: Mechanistic Causality of Side Products

The synthesis of O-ethylmandelonitrile via the direct O-alkylation of mandelonitrile is notoriously difficult. Mandelonitrile is a cyanohydrin derivative of benzaldehyde[1]. The fundamental issue lies in the cyanohydrin equilibrium .

Under basic conditions (commonly used for etherification, such as NaH, KOH, or NaOH), the highly acidic benzylic/hydroxyl proton is deprotonated. However, instead of undergoing nucleophilic attack on the ethylating agent (e.g., ethyl iodide or diethyl sulfate), the resulting alkoxide rapidly collapses. This retro-cyanation reaction expels a cyanide ion and reverts the molecule back to benzaldehyde[1].

Once benzaldehyde and free cyanide are present in the basic reaction mixture, the cyanide ion acts as a catalyst for the benzoin condensation , converting the benzaldehyde into benzoin. This cascade is why researchers attempting direct basic alkylation often isolate a dark yellow/brown mixture of benzaldehyde, benzoin, and unreacted ethylating agent, with virtually no O-ethylmandelonitrile.

Mechanistic Pathway Analysis

Mechanism M Mandelonitrile (PhCH(OH)CN) B Benzaldehyde + HCN (Side Products) M->B Strong Base (Retro-cyanation) P O-Ethylmandelonitrile (Target) M->P Ag2O / EtI (Mild Alkylation) Bz Benzoin Condensation Products B->Bz Cyanide Catalyst A Benzaldehyde Diethyl Acetal A->P TMSCN + Lewis Acid (Direct Cyanation)

Caption: Mechanistic pathways of mandelonitrile degradation vs. targeted O-ethylation.

Quantitative Data: Comparing Synthetic Routes

To minimize side products, the synthesis must either utilize highly halophilic, non-nucleophilic bases (like Silver(I) oxide) or bypass the free cyanohydrin entirely via the Strecker-type cyanation of acetals [2].

Synthetic RouteKey ReagentsPrimary Side ProductsTypical YieldMechanistic Notes
Direct Base Alkylation Mandelonitrile, NaH, EtIBenzaldehyde, Benzoin, Mandelic Acid< 20%High pH triggers immediate retro-cyanation. Not recommended.
Silver-Promoted Alkylation Mandelonitrile, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, EtI
Traces of Benzaldehyde65–75%

coordinates iodide, driving alkylation without raising pH.
Acetal Cyanation (Gold Standard) Benzaldehyde diethyl acetal, TMSCN, Lewis AcidNone (Highly selective)85–96%Bypasses free cyanohydrin. Lewis acid activates acetal for direct CN attack.

Verified Experimental Protocols (Self-Validating Systems)

For maximum yield and zero benzoin side-product formation, we strongly advise abandoning the direct alkylation of mandelonitrile in favor of the Acetal Cyanation Route . This method utilizes trimethylsilyl cyanide (TMSCN) and a Lewis acid (such as ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

, or

coordination polymers) to directly convert benzaldehyde diethyl acetal into O-ethylmandelonitrile[2].
Protocol A: Lewis Acid-Catalyzed Acetal Cyanation (Recommended)

This system is self-validating: the generation of the oxocarbenium ion and subsequent trapping prevents the formation of free aldehyde, ensuring a clean reaction profile.

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 10.0 mmol of benzaldehyde diethyl acetal in 20 mL of anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to -78°C using a dry ice/acetone bath. Add 0.5 equivalents (5.0 mmol) of

    
     dropwise.
    
    • Validation Check: A slight color change (pale yellow) indicates the formation of the activated oxocarbenium intermediate.

  • Cyanation: Slowly add 1.2 equivalents (12.0 mmol) of TMSCN dropwise via syringe. Maintain the temperature at -78°C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

    • Validation Check: Monitor by TLC (Hexanes:EtOAc 9:1). The disappearance of the acetal spot (

      
      ) and the appearance of the product spot (
      
      
      
      ) confirms conversion. No benzaldehyde spot (
      
      
      , UV active) should be visible.
  • Quenching (Safety Critical): Cool the mixture to 0°C and carefully quench with 20 mL of saturated aqueous

    
    .
    
    • Validation Check: The cessation of

      
       gas evolution indicates complete neutralization of the Lewis acid.
      
  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography to yield pure O-ethylmandelonitrile.
    

Workflow Step1 Step 1: Preparation Dissolve Benzaldehyde Diethyl Acetal in anhydrous DCM under N2 Step2 Step 2: Activation Add Lewis Acid (e.g., BF3·OEt2) at -78°C Step1->Step2 Step3 Step 3: Cyanation Dropwise addition of TMSCN Maintain temperature Step2->Step3 Step4 Step 4: Quenching Quench with saturated NaHCO3 Extract with DCM Step3->Step4 Step5 Step 5: Purification Wash, dry over Na2SO4, concentrate Purify via flash chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the Lewis acid-catalyzed acetal cyanation route.

Troubleshooting & FAQs

Q: I attempted to alkylate mandelonitrile using Sodium Hydride (NaH) and Ethyl Iodide, but my reaction mixture turned dark brown. What happened? A: You have triggered a base-catalyzed retro-cyanation. The NaH deprotonated the cyanohydrin, which immediately collapsed into benzaldehyde and sodium cyanide[1]. The dark brown color is characteristic of the benzoin condensation, where the free cyanide catalyzes the dimerization of the newly formed benzaldehyde. Switch to the Acetal Cyanation protocol to avoid this.

Q: I must start from mandelonitrile due to precursor availability. How can I minimize side products without using the acetal route? A: Use the Silver(I) oxide (


) method. Suspend mandelonitrile and a large excess of ethyl iodide in anhydrous ether or DCM. Add 1.5 equivalents of freshly prepared 

. The silver ion acts as a halophile, coordinating the iodine and driving the etherification forward. Because

is a very mild base, it does not raise the pH enough to trigger the retro-aldol-like collapse of the cyanohydrin. Keep the reaction strictly shielded from light.

Q: How do I safely dispose of the aqueous waste containing unreacted TMSCN? A: TMSCN is highly toxic and reacts with water to release hydrogen cyanide (HCN) gas. All aqueous waste from the quench step must be treated in a fume hood. Adjust the pH of the waste to >10 using 1M NaOH, then add an excess of aqueous sodium hypochlorite (bleach). Stir for at least 24 hours. This oxidizes the highly toxic cyanide ions into significantly less toxic cyanate ions (


) before disposal.

Q: Can I use phase-transfer catalysis (PTC) for this synthesis? A: While PTC (e.g., using tetrabutylammonium bromide, NaOH, and diethyl sulfate) is widely used for alkylating standard alcohols, it is highly discouraged for mandelonitrile. The localized high pH at the phase boundary is sufficient to cause significant retro-cyanation, severely depressing your yield and complicating purification with benzaldehyde side products.

References

  • Mandelonitrile - Wikipedia Source: Wikipedia URL:[Link]

  • Efficient Activation of Acetals toward Nucleophiles by the Use of Transition Metal Salts Source: Chemistry Letters (Oxford University Press) URL:[Link]

  • Polyaromatic Group Embedded Cd(II)-Coordination Polymers for Microwave-Assisted Solvent-Free Strecker-Type Cyanation of Acetals Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

storage conditions to prevent degradation of 2-ethoxy-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage & Stability Guide for 2-Ethoxy-2-phenylacetonitrile

Executive Summary

2-Ethoxy-2-phenylacetonitrile (CAS: 33224-69-0), also known as


-ethoxy-

-phenylacetonitrile, is a versatile intermediate used in the synthesis of pharmaceutical compounds (e.g., anticonvulsants, antispasmodics). Its structural features—specifically the benzylic ether linkage and the nitrile group —make it susceptible to two primary degradation pathways: oxidative peroxidation and hydrolysis .

This guide moves beyond generic SDS statements to provide a mechanistic understanding of stability, ensuring the integrity of your experimental data and the safety of your laboratory.

Part 1: Critical Storage Protocols

To prevent degradation, adhere to the "3-Factor Protection" protocol. This system is designed to interrupt the specific chemical mechanisms that lead to impurity formation.

ParameterRecommendationScientific Rationale
1. Temperature Refrigerate (+2°C to +8°C) Slows the kinetics of autoxidation at the benzylic position. While the melting point is -24°C, refrigeration is superior to freezing for preventing moisture condensation cycles during repeated use.
2. Atmosphere Inert Gas (Nitrogen/Argon) Critical. The benzylic hydrogen is prone to radical abstraction by atmospheric oxygen, leading to peroxide formation. Headspace purging after every use is mandatory for long-term stability.
3. Container Amber Glass / Tightly Sealed Prevents UV-initiated radical formation (photolysis). The container must be air-tight to exclude moisture, which catalyzes nitrile hydrolysis to amides/acids.

Part 2: Troubleshooting & Diagnostics (Q&A)

Q1: The liquid has turned from colorless to a light yellow/orange. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation . The benzylic position (adjacent to the phenyl ring and ether oxygen) is activating, allowing the formation of conjugated impurities or quinoid-like species which are highly colored.

  • Action: Check purity by GC-MS or HPLC. If purity is >98%, it may still be usable for crude reactions. If high purity is required, purification is necessary .

  • Prevention: Ensure the bottle is stored in the dark and under nitrogen.

Q2: I see white crystalline solids precipitating at the bottom of the bottle.

  • Diagnosis: This is likely Hydrolysis . Moisture ingress has converted the nitrile (-CN) group into an amide (2-ethoxy-2-phenylacetamide). Unlike the liquid nitrile, the amide derivative is often a solid with a higher melting point.

  • Action: Filter the liquid to remove solids. Analyze the filtrate. If the amide content is high, the remaining liquid is likely compromised.

  • Prevention: Use anhydrous techniques. Tape-seal the cap (Parafilm) during storage to prevent moisture entry.

Q3: Can I distill this material to purify it?

  • WARNING: Peroxide Risk. [1][2]

  • Diagnosis: As an ether with a benzylic hydrogen, this compound is a Class B Peroxide Former (Hazard on Concentration). Distillation concentrates any peroxides present, creating an explosion hazard.

  • Action: MANDATORY: Test for peroxides using KI starch paper or strips before any heating or distillation.

    • If <10 ppm: Safe to distill.

    • If >10 ppm: Treat with ferrous sulfate or pass through activated alumina before distillation.

  • Protocol: Never distill to dryness. Leave at least 10% "bottoms" in the flask.

Q4: My assay shows a drop in purity, but I don't see any color change.

  • Diagnosis: Likely Ethanol elimination . Under acidic conditions or high heat, the ethoxy group can cleave, potentially releasing ethanol and forming benzoyl cyanide or related breakdown products which may not be strongly colored.

  • Action: Run a proton NMR. Look for the disappearance of the ethyl quartet/triplet signals relative to the aromatic protons.

Part 3: Degradation Pathways Visualization

The following diagram illustrates the mechanistic pathways for the two primary risks: Peroxidation (Safety Hazard) and Hydrolysis (Quality Hazard).

DegradationPathways cluster_safety Safety Critical (Peroxide Risk) Compound 2-Ethoxy-2-phenylacetonitrile (Liquid, Colorless) Radical Benzylic Radical Intermediate Compound->Radical O2 / Light (Autoxidation) Amide 2-Ethoxy-2-phenylacetamide (Solid Precipitate) Compound->Amide H2O / H+ or OH- (Hydrolysis) Peroxide Hydroperoxide Species (Explosion Hazard) Radical->Peroxide + O2 OxidationProd Benzoyl Cyanide / Oxidative Fragments Peroxide->OxidationProd Decomposition Acid 2-Ethoxy-2-phenylacetic Acid Amide->Acid H2O / Heat

Figure 1: Primary degradation pathways. The upper path (Red/Yellow) represents the safety risk of peroxidation due to oxygen exposure. The lower path (Green) represents the quality risk of hydrolysis due to moisture.

Part 4: Frequently Asked Questions (FAQs)

Q: What is the recommended retest date? A: If stored according to the protocol (Refrigerated, Nitrogen, Amber Glass), the recommended retest interval is 12 months . If stored at room temperature or opened frequently, retest every 6 months .

Q: Is this compound hygroscopic? A: While not intensely hygroscopic like salts, the nitrile group can attract moisture which drives hydrolysis. It should be treated as moisture-sensitive for long-term storage.

Q: How do I dispose of old material? A: Do not pour down the drain. This compound is toxic and potentially hazardous to aquatic environments. Dispose of as Hazardous Organic Waste . If peroxides are detected (>100 ppm), contact your EHS department for stabilization before disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidance on Peroxide Forming Chemicals).
  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21.

Sources

solvent selection for nucleophilic substitution on alpha-halo nitriles

Technical Support Center: Solvent Selection for Nucleophilic Substitution on -Halo Nitriles

Ticket ID: APP-SCI-0084 Subject: Optimization of Solvent Systems for


Assigned Specialist:

Executive Summary: The "Hot" Electrophile Challenge

Researchers often underestimate

bifunctional electrophiles1
  • The Electrophilic Trap: The nitrile group (

    
    ) is strongly electron-withdrawing, making the 
    
    
    -carbon highly susceptible to nucleophilic attack (
    
    
    ).[1]
  • The Acidity Trap: The same

    
     group acidifies the 
    
    
    -protons (
    
    
    ).[1] If your nucleophile acts as a base, you risk Thorpe-Ziegler self-condensation (polymerization), leading to the dreaded "black tar" outcome.

This guide provides a troubleshooting framework to balance Nucleophilicity (substitution) against Basicity (elimination/condensation) through precise solvent engineering.[1]

Decision Matrix: Solvent Selection Logic

Do not guess. Use this logic flow to select your solvent system based on your nucleophile and scale.

SolventSelectionStartSTART: Select NucleophileNuTypeIs the NucleophileAnionic or Neutral?Start->NuTypeAnionicAnionic (N3-, CN-, RS-)NuType->AnionicAnionicNeutralNeutral (Amines, Thiols)NuType->NeutralNeutralSolubilityIs Nucleophile saltsoluble in organic?Anionic->SolubilityAmineCheckIs Over-Alkylationa Risk?Neutral->AmineCheckYesSolYes (e.g., TBA-N3)Solubility->YesSolSolubleNoSolNo (e.g., NaN3, KCN)Solubility->NoSolInsolublePolarAproticUse Polar Aprotic(MeCN, DMF, DMSO)*Fast Rate*YesSol->PolarAproticPTCUse Phase Transfer Catalysis(Toluene/Water + TBAB)*High Selectivity*NoSol->PTCProticUse Polar Protic(MeOH, EtOH)*Suppresses Basicity*AmineCheck->ProticNo RiskDilutionUse Aprotic + High Dilution(DCM, THF)AmineCheck->DilutionHigh Risk

Figure 1: Decision tree for solvent selection based on nucleophile characteristics and solubility constraints.

Protocol Modules

Module A: The "Naked Anion" Approach (Homogeneous)

Best For: Weakly basic nucleophiles (Azide, Thiolate, Acetate) that are soluble in organic media.[1]

The Science: In polar aprotic solvents (DMF, DMSO, Acetonitrile), cations are well-solvated, but anions are not.[2] The nucleophile becomes "naked" (desolvated), increasing its HOMO energy and

Protocol:

  • Solvent: Dry Acetonitrile (MeCN) is the starting point.[1] Use DMF only if solubility is critical (DMF is harder to remove).

  • Concentration: 0.2 M to 0.5 M.

  • Temperature: Start at

    
    , then warm to RT. 
    
    
    -Halo nitriles are reactive; heat promotes elimination.[1]
  • Troubleshooting:

    • Issue: Reaction stalls.

    • Fix: Add 18-Crown-6 (1.0 equiv relative to cation) to strip the cation and activate the anion.[1]

Module B: Phase Transfer Catalysis (Heterogeneous)

Best For: Inorganic salts (NaN3, KCN, NaSPh) and industrial scalability.[1]

The Science: This system segregates the base (aqueous phase) from the electrophile (organic phase).[1] A quaternary ammonium salt (Q+) shuttles the nucleophile (

1

Protocol:

  • Organic Phase: Toluene or DCM (dissolves the

    
    -halo nitrile).[1]
    
  • Aqueous Phase: Saturated solution of nucleophile salt (e.g.,

    
     in water).[1]
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-5 mol%).[1]

  • Agitation: Critical. High-shear stirring (>800 RPM) is required to maximize interfacial area.[1]

Why this fails (Troubleshooting):

  • Stirring too slow:[1] The reaction is diffusion-controlled.[1]

  • Wrong Catalyst: For cyanide displacements, use Tributylhexadecylphosphonium bromide if TBAB fails (better lipophilicity).[1]

Module C: The Finkelstein Adjustment (Halogen Exchange)

Best For: Converting


1

The Science: Iodide is a better leaving group than chloride.[1][3] By swapping Cl for I, you accelerate subsequent substitution. This relies on solubility differences: NaI is soluble in Acetone, but NaCl is not [3].

Solvent Compatibility Table:

SolventNaI SolubilityNaCl SolubilityResult
Acetone HighVery LowPrecipitates NaCl (Drives rxn)
MEK HighVery LowGood for higher temps (

)
DMF HighHighEquilibrium (Not recommended)

Critical Troubleshooting: Avoiding "Black Tar"

A common user report is the reaction mixture turning dark/viscous.[1] This is usually the Thorpe-Ziegler Condensation .[1][4][5][6]

Mechanism of Failure:

  • The nucleophile acts as a base.[1][7]

  • It deprotonates the

    
    -carbon of the nitrile.[1][5]
    
  • The resulting carbanion attacks another nitrile molecule.[1][8][9]

  • Result: Polymerization.[1]

Mitigation Strategy:

  • Switch Solvent: Move from DMF (polar aprotic) to Ethanol (polar protic).[1] The alcohol solvates the base, reducing its basicity (

    
     compression) while allowing nucleophilicity to remain sufficient [4].
    
  • Buffer the pH: If using amines, add a mild acid scavenger (e.g.,

    
    ) rather than using excess amine, or use a non-nucleophilic base (Hunig's base) if the nucleophile is neutral.
    

Frequently Asked Questions (FAQ)

Q1: Can I use water as a co-solvent? A: Yes, but with caution.


Q2: I am reacting a primary amine with chloroacetonitrile, but I get double alkylation. How do I stop at the mono-substitution? A: This is a kinetic issue. The product (secondary amine) is often more nucleophilic than the starting material.[1]

  • Solvent: Use a non-polar solvent like DCM or Toluene.[1]

  • Technique: Add the chloroacetonitrile dropwise to a large excess (3-5 equiv) of the amine.

  • Alternative: Use the Finkelstein condition (Acetone + NaI) to make the electrophile so reactive that you can run the reaction at

    
    , kinetically favoring the first substitution.
    

Q3: Safety Warning? A: Extreme Caution.

11
  • Solvent Waste: Do not mix acidic aqueous waste with the organic filtrate; this can generate HCN gas.[1]

  • Quench: Treat spills with aqueous NaOH/Bleach to hydrolyze the nitrile and oxidize the cyanide.

References

  • Parker, A. J. (1969).[1] "Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions." Chemical Reviews, 69(1), 1–32.[1] Link[1]

  • Starks, C. M. (1971).[1][10] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[1] Journal of the American Chemical Society, 93(1), 195–199. Link[1]

  • Finkelstein, H. (1910).[1][11] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[11][12] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1][11] Link[1]

  • Schaefer, J. P., & Bloomfield, J. J. (2011).[1][4] "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)."[1][4] Organic Reactions, 1–203.[1][4] Link

Validation & Comparative

1H NMR chemical shift of alpha-proton in 2-ethoxy-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR spectroscopic characteristics of 2-ethoxy-2-phenylacetonitrile , specifically focusing on the diagnostic alpha-proton chemical shift. It compares this data against key structural alternatives (precursors and analogs) to aid in reaction monitoring and purity assessment.

Executive Summary

In the synthesis of pharmaceutical intermediates, 2-ethoxy-2-phenylacetonitrile serves as a protected cyanohydrin derivative. Its identification relies heavily on the unique chemical environment of the alpha-proton (


-H), which resonates in a distinct window between the starting material (mandelonitrile) and non-oxygenated analogs.

This guide provides a technical comparison of the


-H shift across relevant "alternative" structures, establishing a self-validating protocol for confirming O-ethylation efficiency.
Technical Analysis: The Alpha-Proton Chemical Shift

The alpha-proton in 2-ethoxy-2-phenylacetonitrile is a methine proton attached to a chiral center bearing three functional groups: a phenyl ring, a nitrile group, and an ethoxy ether.

Primary Data Point
  • Target Signal: Alpha-Methine Proton (

    
    )
    
  • Chemical Shift (

    
    ): 5.20 – 5.25 ppm  (Singlet)
    
  • Solvent: CDCl

    
    [1][2]
    
  • Multiplicity: Singlet (s), typically sharp.

Mechanistic Insight: The shift to ~5.2 ppm is driven by the deshielding effect of three electron-withdrawing groups:

  • Phenyl Ring (Anisotropy): The ring current deshields the benzylic position.

  • Nitrile Group (Induction): Strong inductive withdrawal pulls electron density, shifting the signal downfield.

  • Ethoxy Oxygen (Induction): The electronegative oxygen further deshields the proton.

Note: While the hydroxyl group in the precursor (mandelonitrile) is also electronegative, hydrogen bonding in the alcohol often results in a slightly more deshielded (downfield) signal (~5.46 ppm) compared to the ether (~5.20 ppm).

Comparative Performance: Product vs. Alternatives

To validate the identity of 2-ethoxy-2-phenylacetonitrile, one must compare its spectrum against potential impurities or analogs. The following table contrasts the product with its direct precursor (Mandelonitrile), its non-oxygenated analog (Benzyl Cyanide), and its methyl-ether analog.

Table 1: Comparative 1H NMR Shifts (

-Proton) in CDCl

CompoundStructure

-Proton Shift (

)
MultiplicityKey Distinguishing Feature
2-Ethoxy-2-phenylacetonitrile Ph-CH(OEt)-CN5.20 - 5.25 ppm Singlet (1H)Diagnostic Quartet (~3.5-3.7 ppm) for

.
2-Methoxy-2-phenylacetonitrile Ph-CH(OMe)-CN5.20 ppm Singlet (1H)Diagnostic Singlet (~3.53 ppm) for

.[2]
Mandelonitrile (Precursor)Ph-CH(OH)-CN5.46 ppm Singlet (1H)Broad/exchangeable -OH singlet (~3.0-4.0 ppm).
2-Phenylacetonitrile (Benzyl Cyanide)Ph-CH

-CN
3.75 ppm Singlet (2H)Upfield shift due to lack of oxygen; integrates to 2H .

Critical Diagnostic: The disappearance of the signal at 5.46 ppm and the emergence of a new singlet at ~5.2 ppm , accompanied by the ethyl group signals (triplet at ~1.2 ppm, quartet at ~3.6 ppm), confirms successful O-ethylation.

Experimental Protocol: Synthesis & Analytics

This protocol outlines the generation of the analytical sample via O-alkylation and the subsequent NMR verification workflow.

Step 1: Synthesis (O-Ethylation)
  • Reagents: Mandelonitrile (1.0 eq), Ethyl Iodide (1.2 eq), Ag

    
    O (1.5 eq) or NaH (1.1 eq).
    
  • Solvent: Dry Diethyl Ether or DMF.

  • Conditions: Stir at room temperature for 4–6 hours.

  • Workup: Filter off solids (if Ag

    
    O used) or quench with water (if NaH used). Extract with ether, dry over MgSO
    
    
    
    , and concentrate in vacuo.
Step 2: NMR Sample Preparation
  • Mass: Dissolve 10–15 mg of the crude oil in 0.6 mL of CDCl

    
      (containing 0.03% TMS).
    
  • Tube: Use a high-quality 5mm NMR tube to prevent shimming errors that broaden the singlet.

  • Acquisition: Standard proton parameters (sw = 12-14 ppm, d1 = 2s, ns = 16).

Step 3: Data Interpretation
  • Check 7.3 – 7.5 ppm: Confirm aromatic protons (5H).

  • Check 5.2 ppm: Integrate the methine singlet. Value should be 1H relative to aromatics (5H).

  • Check 3.5 – 3.7 ppm: Look for the methylene quartet (

    
    ).
    
  • Check 1.2 – 1.3 ppm: Look for the methyl triplet (

    
    ).
    
Visualization: Analytical Decision Tree

The following diagram illustrates the logical flow for identifying the compound and troubleshooting common impurities using 1H NMR data.

NMR_Workflow Start Crude Reaction Mixture (1H NMR in CDCl3) Check_Alpha Analyze Region 5.0 - 5.6 ppm Start->Check_Alpha Signal_546 Signal at 5.46 ppm (Singlet) Check_Alpha->Signal_546 Found Signal_520 Signal at ~5.20 ppm (Singlet) Check_Alpha->Signal_520 Found Signal_375 Signal at 3.75 ppm (Singlet, 2H) Check_Alpha->Signal_375 Found Result_SM Unreacted Mandelonitrile (Action: Push reaction longer) Signal_546->Result_SM Check_Ethyl Check 3.6 ppm (q) & 1.2 ppm (t) Signal_520->Check_Ethyl Result_Imp Impurity: Benzyl Cyanide (Reduction byproduct) Signal_375->Result_Imp Result_Prod Target: 2-Ethoxy-2-phenylacetonitrile (Confirm with Et-group signals) Final_Confirm Identity Confirmed Check_Ethyl->Final_Confirm Signals Present

Caption: Logical workflow for distinguishing 2-ethoxy-2-phenylacetonitrile from precursors and side-products using characteristic chemical shifts.

References
  • BenchChem. (2025). (R)-Mandelonitrile: Chemical Properties and Structure. Retrieved from

  • Royal Society of Chemistry. (2022). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. Retrieved from

  • Tetrazine Protecting Groups. (2016). Supporting Information: Synthesis of 2-methoxy-2-phenylacetonitrile. Retrieved from

  • University of Pittsburgh. (2022). NMR Chemical Shifts of Common Laboratory Solvents and Impurities. Retrieved from

Sources

IR spectrum nitrile peak position for 2-ethoxy-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to IR Spectroscopic Techniques for the Nitrile Peak Analysis of 2-Ethoxy-2-phenylacetonitrile

For researchers and drug development professionals synthesizing alpha-alkoxy nitriles, accurate functional group characterization is a critical quality control step. 2-Ethoxy-2-phenylacetonitrile (CAS: 33224-69-0) is a highly versatile chemical intermediate [4]. Its most diagnostic infrared (IR) feature is the nitrile (C≡N) stretching band.

This guide objectively compares the performance of three primary IR spectroscopic techniques—ATR-FTIR, Transmission (Capillary Film), and Solution FTIR—for isolating and quantifying the C≡N peak in 2-ethoxy-2-phenylacetonitrile. By understanding the mechanistic origins of this peak and employing self-validating experimental workflows, analytical scientists can ensure high-fidelity spectral data.

Mechanistic Causality of the Nitrile Peak Position

To accurately identify the C≡N stretch, one must first understand the electronic environment dictating its vibrational frequency. The nitrile group typically exhibits a stretching vibration between 2210 and 2260 cm⁻¹. However, its exact position is highly sensitive to adjacent structural features:

  • Lack of Direct Conjugation: When a nitrile is directly conjugated with an aromatic ring (e.g., benzonitrile), the delocalization of

    
     electrons weakens the C≡N bond, shifting the peak to lower wavenumbers (~2220–2230 cm⁻¹). In 2-ethoxy-2-phenylacetonitrile, the cyano group is bonded to an sp³-hybridized benzylic carbon. Because it is separated from the phenyl ring by this saturated carbon, direct resonance is broken [3].
    
  • Inductive Withdrawal (-I Effect): The adjacent, highly electronegative oxygen atom of the ethoxy group exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the alpha-carbon, which in turn slightly shortens and strengthens the C≡N bond.

  • Net Result: Due to the lack of conjugation combined with strong inductive withdrawal, the nitrile peak for 2-ethoxy-2-phenylacetonitrile behaves as a perturbed aliphatic nitrile. It appears as a sharp, distinct band at approximately 2245 cm⁻¹ . This aligns with experimental data from structurally analogous alpha-oxygenated nitriles, such as mandelonitrile, which exhibits a strong C≡N stretch at 2250 cm⁻¹ [1, 2].

Comparative Analysis of Spectroscopic Techniques

Because 2-ethoxy-2-phenylacetonitrile is a viscous oil at room temperature [4], the choice of sample introduction heavily influences the resolution and baseline quality of the resulting spectrum. The table below compares the three most viable techniques.

Analytical TechniqueMatrix / StateExpected C≡N Peak (cm⁻¹)Peak CharacteristicsPrimary AdvantageLimitations
ATR-FTIR (Diamond) Neat Liquid~2245Sharp, Medium-WeakZero sample prep; highly reproducible pathlength.Slight peak shifts due to anomalous dispersion; lower relative intensity at high wavenumbers.
Transmission (NaCl) Capillary Film~2246Sharp, MediumHigh sensitivity; excellent adherence to Beer-Lambert law.Susceptible to interference fringes and moisture degradation of windows.
Solution FTIR CHCl₃ Dilution~2248Sharp, MediumEliminates intermolecular dipole-dipole interactions.Requires precise solvent subtraction; solvent masking in fingerprint regions.

Standardized Experimental Workflows

To guarantee trustworthiness and reproducibility, analytical protocols must be designed as self-validating systems. Below are the step-by-step methodologies for the two most common workflows: ATR-FTIR and Transmission FTIR.

Workflow 1: ATR-FTIR Analysis (Recommended)

The preferred method due to the compound's oily physical state, eliminating the need for toxic solvents or fragile salt plates.

  • System Initialization & Background: Turn on the FTIR spectrometer and allow the IR source to stabilize for at least 30 minutes. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) using a clean, dry diamond ATR crystal.

    • Causality: A stable source prevents baseline drift. A fresh background removes atmospheric H₂O and CO₂ contributions. This is critical because the asymmetric stretch of CO₂ (~2350 cm⁻¹) sits dangerously close to the nitrile region and can cause baseline distortion during automated integration.

  • Sample Application: Deposit 1–2 drops (approx. 10–20 µL) of neat 2-ethoxy-2-phenylacetonitrile directly onto the ATR crystal using a glass Pasteur pipette. Ensure complete coverage of the active sensing area.

  • Spectral Acquisition: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution.

    • Causality: The nitrile stretch represents a relatively small change in the dipole moment compared to carbonyls, making it a medium-to-weak band. Using 32 scans significantly improves the signal-to-noise ratio, ensuring the peak at ~2245 cm⁻¹ is easily distinguishable from baseline noise.

  • Validation & Cleaning (Self-Validation Step): Wipe the crystal with a lint-free tissue soaked in isopropanol. Run a secondary "blank" scan. The complete absence of aliphatic C-H stretches (2800–3000 cm⁻¹) and the C≡N stretch validates that the crystal is pristine for the next sample.

Workflow 2: Transmission FTIR (Capillary Film)
  • Window Preparation: Obtain two polished NaCl or KBr windows. Inspect them under a light source to ensure no fogging (moisture degradation) is present.

  • Film Generation: Place a single micro-drop of the sample in the center of one window. Place the second window on top and press gently to create a uniform, bubble-free capillary film.

    • Causality: Air bubbles create scattering artifacts, and an uneven film leads to interference fringes (sinusoidal baseline waves) that can artificially shift the apparent maximum of the nitrile peak.

  • Acquisition: Mount the sandwich cell in the transmission holder and acquire the spectrum (16 scans, 4 cm⁻¹ resolution).

Decision Matrix Visualization

The following diagram outlines the logical decision tree for selecting the appropriate IR methodology based on the analytical priorities for 2-ethoxy-2-phenylacetonitrile.

IR_Technique_Selection A 2-Ethoxy-2-phenylacetonitrile (Viscous Liquid / Oil) B ATR-FTIR (Diamond Crystal) A->B Neat Application C Transmission FTIR (NaCl Capillary Film) A->C Sandwich Plates D Solution FTIR (CHCl₃ Dilution) A->D 5% w/v Dilution E Peak: ~2245 cm⁻¹ High Reproducibility No Pathlength Issues B->E F Peak: ~2246 cm⁻¹ High Sensitivity Prone to Fringing C->F G Peak: ~2248 cm⁻¹ Minimal Intermolecular Interactions D->G

Decision matrix for selecting IR spectroscopy workflows for 2-ethoxy-2-phenylacetonitrile.

References

  • PubChem , "Mandelonitrile | C8H7NO | CID 10758", National Center for Biotechnology Information. Available at:[Link]

  • NIST Chemistry WebBook , "Benzyl nitrile", National Institute of Standards and Technology, SRD 69. Available at:[Link]

HPLC retention time comparison 2-ethoxy vs 2-methoxy phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hydrophobic Increment

Verdict: In Reverse-Phase HPLC (RP-HPLC), 2-methoxyphenylacetonitrile elutes before 2-ethoxyphenylacetonitrile.

The separation is driven by the "Methylene Selectivity" (


) principle. The addition of a single methylene unit (-CH

-) in the ethoxy group increases the lipophilicity (LogP) of the molecule, resulting in stronger interaction with the C18 stationary phase and a longer retention time.

Difficulty Level: Low to Moderate. These compounds are structurally distinct enough to be separated with baseline resolution (


) using standard C18 chemistry and a simple acetonitrile/water gradient.

Chemical Profile & Theoretical Basis

To design a robust method, we must first quantify the physicochemical differences that drive the separation.

Feature2-Methoxyphenylacetonitrile2-EthoxyphenylacetonitrileImpact on HPLC
Structure Phenyl ring + Methoxy (-OCH

)
Phenyl ring + Ethoxy (-OCH

CH

)
Ethoxy is bulkier and more hydrophobic.
Formula C

H

NO
C

H

NO
Mass difference of 14 Da (useful for MS detection).
MW 147.17 g/mol 161.20 g/mol Distinct m/z ions.
LogP (Est.) ~1.6~2.1

LogP

0.5 drives retention difference.
Elution Order First (k'

)
Second (k'

)
2-Ethoxy is retained longer.
Mechanism: Methylene Selectivity

In reversed-phase chromatography, retention is governed by the partition coefficient between the mobile phase and the hydrophobic stationary phase. The "Methylene Selectivity" (


) describes the increase in retention factor (

) for each added methylene group.
  • Theory: For homologous series in RP-HPLC,

    
     increases linearly with carbon number.
    
  • Application: The ethyl group provides a larger hydrophobic surface area than the methyl group, allowing for deeper penetration into the C18 alkyl chains (the "stationary phase brush"), requiring a higher concentration of organic modifier to elute.

Experimental Protocol: The Self-Validating System

This protocol is designed to be self-validating . The use of a gradient ensures that even if column aging occurs, the relative elution order remains constant, and the "wash" step prevents carryover of more hydrophobic impurities often found in synthesis matrices.

Reagents & Equipment[1][2][3][4]
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 5 µm particle size.

    • Why: C18 provides the maximum hydrophobic selectivity needed for alkyl chain differences.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

    • Why: Acidifies the mobile phase to suppress silanol activity; ensures nitriles remain neutral.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Why: Lower viscosity than methanol, preventing backpressure issues during gradients.

  • Detection: UV at 210 nm and 254 nm.

    • Why: 254 nm is specific for the aromatic ring; 210 nm provides higher sensitivity for the nitrile group.

Method Parameters
  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C (Controlled)

  • Injection Volume: 5-10 µL

Gradient Table
Time (min)% Mobile Phase BEventMechanism
0.0 20%Initial HoldEquilibrates column; elutes very polar impurities.
2.0 20%IsocraticEnsures stable baseline before elution.
12.0 60%Linear RampSeparation Window: Analytes elute here.
15.0 95%WashElutes highly lipophilic dimers/polymers.
18.0 95%HoldCleans column.
18.1 20%Re-equilibrationResets system for next injection.
23.0 20%EndSystem ready.

Expected Performance Data

The following data represents the expected chromatographic performance based on the methylene selectivity principle (


 for Methyl vs. Ethyl) under the conditions above.
Parameter2-Methoxy (Peak 1)2-Ethoxy (Peak 2)Acceptance Criteria
Retention Time (RT) ~ 6.5 ± 0.5 min~ 8.2 ± 0.5 minRT

> RT

Relative Retention (

)
N/A1.2 - 1.4

indicates easy separation.
Resolution (

)
N/A> 3.0Baseline separation is

.
Tailing Factor (

)
< 1.2< 1.2Indicates good column health.
Troubleshooting Guide
  • Co-elution? If peaks merge, lower the initial %B to 10% or reduce the gradient slope (e.g., 20% to 50% over 20 min).

  • Peak Tailing? Ensure the mobile phase pH is acidic (Formic or Phosphoric acid) to suppress secondary interactions with residual silanols on the silica support.

Visualizations

Workflow Diagram: From Sample to Result

This diagram outlines the critical path for analyzing these specific nitriles, emphasizing the "Dilute-and-Shoot" capability due to their stability.

HPLC_Workflow Sample Raw Sample (Synthesis Crude) Prep Sample Prep Dissolve in 50:50 ACN:H2O Filter 0.22 µm Sample->Prep 1 mg/mL HPLC HPLC System C18 Column Gradient Elution Prep->HPLC Inject 10 µL Detect Detection UV @ 254nm (Aromatic Ring) HPLC->Detect Separation Data Data Analysis Calc Resolution (Rs) Verify Order Detect->Data Chromatogram

Caption: Operational workflow for the separation of alkoxy-phenylacetonitriles.

Mechanistic Diagram: Stationary Phase Interaction

This diagram visualizes why the ethoxy derivative is retained longer.

Interaction_Mechanism cluster_column C18 Stationary Phase Surface cluster_analytes C18_Brush C18 Alkyl Chains (Hydrophobic Brush) Result Elution Result: Methoxy elutes FIRST Ethoxy elutes SECOND C18_Brush->Result Methoxy 2-Methoxy (Shorter Chain) Weaker Interaction Methoxy->C18_Brush Moderate Partitioning Ethoxy 2-Ethoxy (Longer Chain) Stronger Interaction Ethoxy->C18_Brush Deep Partitioning (Higher LogP)

Caption: The ethyl group allows deeper penetration into the C18 stationary phase, increasing retention.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81496, (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • University of Valencia. (2013). Mechanisms of retention in HPLC. Retrieved from [Link]

C13 NMR spectral data for 2-ethoxy-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Title: 13C NMR Spectral Analysis of 2-Ethoxy-2-phenylacetonitrile: Solvent Comparison and Structural Elucidation Guide

As a Senior Application Scientist, I approach the structural validation of O-alkylated cyanohydrins not just as a routine analytical task, but as a rigorous exercise in physical chemistry. For 2-ethoxy-2-phenylacetonitrile (CAS: 33224-69-0) , the primary analytical challenge lies in differentiating the closely related electronic environments of the chiral alpha-carbon and the ethoxy methylene group, while simultaneously capturing the notoriously weak signals of the quaternary nitrile and ipso-phenyl carbons.

This guide provides an objective comparison of solvent matrices for 13C NMR acquisition, a self-validating experimental protocol, and empirically benchmarked spectral data derived from substituent additivity rules and structurally analogous compounds like [2].

Solvent Matrix Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the magnetic environment of the analyte. For 2-ethoxy-2-phenylacetonitrile, the solvent dictates both the chemical shift dispersion and the relaxation kinetics of the molecule.

  • Chloroform-d (CDCl₃): The industry standard for non-polar to moderately polar small molecules. CDCl₃ lacks hydrogen-bonding capabilities, which minimizes solvent-solute interactions. Its low viscosity allows for rapid molecular tumbling (short correlation time,

    
    ), which lengthens transverse relaxation times (
    
    
    
    ), resulting in exceptionally sharp spectral lines.
  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar, aprotic solvent. The high dielectric constant of DMSO-d₆ induces a slight deshielding effect on polarizable functional groups. Consequently, the nitrile (-C≡N) and ether (-O-CH₂-) carbons will exhibit a downfield shift of ~0.5 to 1.5 ppm compared to CDCl₃.

  • Causality Insight: DMSO-d₆ is significantly more viscous than CDCl₃. This higher viscosity decreases the molecular tumbling rate, which can shorten

    
     relaxation times and lead to slightly broader resonance peaks. Unless solubility is an issue, CDCl₃ is the superior choice for resolving the fine chemical shift differences in the phenyl ring of this specific compound.
    

Quantitative 13C NMR Spectral Data

The following table synthesizes the expected 13C NMR chemical shifts based on the [3], adjusted for the


-deshielding effects of the ethoxy substitution.
Carbon PositionEnvironment TypePredicted Shift (CDCl₃, ppm)Predicted Shift (DMSO-d₆, ppm)DEPT-135 Phase
C-1 (Nitrile) Quaternary (-C≡N)116.5 - 118.0117.5 - 119.0Null (Invisible)
C-2 (Chiral

)
Methine (-CH-)70.5 - 72.071.0 - 72.5Positive (+)
C-3 (Ethoxy CH₂) Methylene (-CH₂-)64.5 - 66.065.0 - 66.5Negative (-)
C-4 (Ethoxy CH₃) Methyl (-CH₃)14.5 - 15.514.5 - 15.5Positive (+)
C-1' (Ph-Ipso) Quaternary (Ar-C)133.0 - 134.5134.0 - 135.5Null (Invisible)
C-2', C-6' (Ph-Ortho) Methine (Ar-CH)127.0 - 128.0127.5 - 128.5Positive (+)
C-3', C-5' (Ph-Meta) Methine (Ar-CH)128.5 - 129.5129.0 - 130.0Positive (+)
C-4' (Ph-Para) Methine (Ar-CH)129.0 - 130.0129.5 - 130.5Positive (+)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the NMR acquisition must be treated as a self-validating system. Relying solely on a standard 1D 13C spectrum leaves room for interpretation errors, particularly between the C-2 methine and C-3 methylene carbons. We resolve this by coupling the 1D acquisition with an orthogonal validation step (DEPT-135), a standard practice in [1].

Step 1: Sample Preparation Dissolve 40–50 mg of 2-ethoxy-2-phenylacetonitrile in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Causality: Carbon-13 has a natural abundance of only 1.1%. High sample concentrations are mandatory to achieve an adequate signal-to-noise (S/N) ratio without requiring impractically long acquisition times.

Step 2: Primary 1D 13C Acquisition (zgpg30)

  • Pulse Sequence: 30° excitation pulse with WALTZ-16 ¹H inverse gated decoupling.

  • Relaxation Delay (D1): Set to 2.5 - 3.0 seconds . Causality: Quaternary carbons (the nitrile C-1 and ipso-phenyl C-1') lack attached protons, meaning they cannot rely on efficient dipole-dipole interactions for spin-lattice relaxation (

    
    ). If the D1 delay is too short, these spins will saturate, and their signals will vanish into the baseline noise.
    
  • Number of Scans (NS): 512 to 1024 (depending on probe sensitivity).

Step 3: Orthogonal Validation via DEPT-135 Immediately following the 1D acquisition, run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) sequence.

  • Validation Logic: The polarization transfer from highly sensitive ¹H nuclei to ¹³C nuclei enhances signal strength. More importantly, the 135° editing pulse phases the signals based on proton multiplicity. The ethoxy -CH₂- will invert (negative peak), definitively distinguishing it from the chiral -CH- and the ethoxy -CH₃ (positive peaks).

NMR_Workflow A Sample Preparation (40mg Analyte in 0.6mL CDCl3) B Instrument Tuning & Shimming (Optimize B0 Homogeneity) A->B C 1D 13C Acquisition (zgpg30, D1=3s, NS=1024) B->C D DEPT-135 Acquisition (Orthogonal Validation) B->D E Signal Processing (Fourier Transform & Apodization) C->E D->E F Spectral Correction (Phase & Baseline Correction) E->F G Structural Elucidation (Peak Picking & Phase Overlay) F->G

Caption: Self-validating workflow for 13C NMR acquisition and structural elucidation.

Advanced Signal Resolution Logic

When interpreting the processed spectra, the logical relationship between the carbon environments and their DEPT-135 phase responses acts as the final verification gate. If the expected phase inversion does not occur, the structural integrity of the synthesized 2-ethoxy-2-phenylacetonitrile is compromised (e.g., indicating incomplete alkylation of the precursor cyanohydrin).

DEPT_Logic A 13C NMR Signals (2-Ethoxy-2-phenylacetonitrile) B Quaternary Carbons (Ipso-Ph, -CN) A->B C CH & CH3 Carbons (Ar-CH, Chiral-CH, -CH3) A->C D CH2 Carbons (Ethoxy -CH2-) A->D E DEPT-135: No Signal (Invisible / Null) B->E F DEPT-135: Positive Phase (Upward Peaks) C->F G DEPT-135: Negative Phase (Downward Peak) D->G

Caption: DEPT-135 phase response logic for exact carbon environment differentiation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10758, Mandelonitrile." PubChem Database. URL:[Link]

Hydrolytic Stability Profile: 4-Ethoxy vs. 4-Methoxy Mandelonitriles

[1]

Executive Summary

In the synthesis of chiral pharmaceutical intermediates, substituted mandelonitriles serve as critical synthons. Their utility, however, is governed by their hydrolytic stability, which follows a dual pathway: reversible dissociation (loss of HCN) and irreversible hydrolysis (conversion to mandelic acid).

The Core Distinction: While 4-ethoxy and 4-methoxy substituents are both electron-donating groups (EDGs) that destabilize the cyanohydrin relative to the parent aldehyde, 4-methoxymandelonitrile is thermodynamically less stable (more prone to HCN loss) than its ethoxy counterpart.[1] This is driven by the stronger electron-donating resonance effect of the methoxy group (


Mechanistic Basis of Instability

To accurately control these reagents, one must distinguish between the two competing instability pathways.

Pathway A: Reversible Dissociation (The "HCN Leak")

This is the primary stability concern during storage and neutral-pH processing. Cyanohydrin formation is an equilibrium process.

1
  • Driving Force: The stability of the carbonyl bond in the resulting aldehyde.

  • Substituent Effect: Electron-donating groups (EDGs) increase electron density at the carbonyl carbon of the aldehyde, stabilizing it. This shifts the equilibrium to the right (dissociation).

Pathway B: Irreversible Nitrile Hydrolysis

This pathway dominates in strongly acidic or basic aqueous environments.[1]

1
  • Substituent Effect: EDGs reduce the electrophilicity of the nitrile carbon, making it less susceptible to nucleophilic attack by water.

Visualization of Pathways

The following diagram illustrates the competing degradation pathways and the influence of electronic effects.

StabilityPathwayscluster_legendSubstituent Influence (Methoxy vs Ethoxy)CyanohydrinSubstitutedMandelonitrile(sp3 Center)AldehydeAldehyde + HCN(Dissociation Product)Cyanohydrin->AldehydePathway A:Reversible Dissociation(Promoted by EDGs)AcidMandelic Acid(Hydrolysis Product)Cyanohydrin->AcidPathway B:Irreversible Hydrolysis(Retarded by EDGs)Note1Methoxy (-OMe): Stronger Donor-> Higher Dissociation Rate-> Slower Acid HydrolysisNote2Ethoxy (-OEt): Weaker Donor-> Lower Dissociation Rate-> Faster Acid Hydrolysis

Figure 1: Competing instability pathways for substituted mandelonitriles.[1][2][3] Pathway A is the dominant mode of failure in neutral buffers.

Comparative Analysis: Ethoxy vs. Methoxy[4][5]

The stability difference is subtle but chemically significant, predicted reliably by the Hammett Equation:

Table 1: Physicochemical Stability Profile[1]
Feature4-Methoxymandelonitrile4-EthoxymandelonitrileScientific Rationale
Hammett Constant (

)
-0.27 (Stronger Donor)-0.24 (Weaker Donor)More negative

indicates stronger electron donation via resonance [1].[1][4]
Dissociation (

)
Higher (Less Stable)Lower (More Stable)Stronger donation stabilizes the aldehyde form, shifting equilibrium toward decomposition [2].[1]
HCN Release Risk High Moderate Direct consequence of higher

.[1]
Nitrile Hydrolysis Rate Slower Faster Stronger donation deactivates the nitrile carbon toward water attack.
Steric Influence MinimalLowEthoxy is bulkier, but in the para position, this has negligible effect on the reaction center compared to electronics.

Verdict: For applications requiring long-term storage in solution, 4-ethoxymandelonitrile is the superior candidate due to its lower tendency to release HCN and revert to the aldehyde.

Experimental Validation Protocols

To verify these stability profiles in your specific buffer system, use the following self-validating protocols.

Protocol A: Determination of Dissociation Constant ( ) via HPLC

This protocol measures the equilibrium position between the cyanohydrin and the aldehyde.

Reagents:

  • Phosphate Buffer (50 mM, pH 7.0)

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert)[1]

  • HPLC Grade Acetonitrile[1]

Workflow:

  • Preparation: Dissolve 10 mM of the mandelonitrile in buffer containing 1 mM internal standard.

  • Incubation: Thermostat at 25°C.

  • Sampling: Inject aliquots every 15 minutes for 4 hours.

  • Detection: Monitor at 254 nm (aldehyde absorption is distinct from cyanohydrin).

  • Calculation:

    
    
    Note: Assume 
    
    
    unless HCN escapes (keep system closed).[1]
Protocol B: Rapid HCN Release Assay (Safety & Stability)

A qualitative check for rapid decomposition.[1]

Workflow:

  • Prepare a 1% solution of the mandelonitrile in wet DMSO (

    
    ).
    
  • Suspend a picrate paper strip (yellow) above the solution in a sealed vial.

  • Observation:

    • 4-Methoxy: Rapid color change to brick red (indicates fast HCN release).[1]

    • 4-Ethoxy: Slower color change (indicates greater stability).[1]

Visualizing the Experimental Logic

The following diagram outlines the decision logic for selecting the correct derivative based on process conditions.

SelectionLogicStartStart: Select ReagentConditionProcess Condition?Start->ConditionNeutralNeutral/Basic pH(Storage/Transport)Condition->NeutralpH > 6AcidicAcidic pH(Hydrolysis Step)Condition->AcidicpH < 4Result1Risk: HCN LossSelect: 4-Ethoxy(Lower Kdiss)Neutral->Result1Result2Risk: Nitrile HydrolysisSelect: 4-Methoxy(Slower Hydrolysis)Acidic->Result2

Figure 2: Decision matrix for reagent selection based on pH environment.[1]

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link[1]

  • Grievson, B., & Page, M. I. (1990). The mechanism of the hydrolysis of cyanohydrins. Journal of the Chemical Society, Perkin Transactions 2, (12), 2075-2079. Link

  • Stolz, A., et al. (2019).[5][6] Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase. Molecules, 24(23), 4232.[5][6] Link

Elemental Analysis Standards for C10H11NO Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C10H11NO Challenge

In drug development, the molecular formula C10H11NO represents a critical chemical space containing bioactive pharmacophores such as Tryptophol (indole-3-ethanol) and N-Benzylacrylamide .[1] Validating the purity of these compounds via Elemental Analysis (EA) is a mandatory step for FDA/EMA regulatory submissions.[1]

However, C10H11NO compounds present distinct analytical challenges:

  • Nitrogen Heterogeneity: The nitrogen atom exists in different electronic environments (e.g., the pyrrole-like nitrogen in Tryptophol vs. the amide nitrogen in N-Benzylacrylamide), affecting combustion kinetics.[1]

  • Physical State: Many C10H11NO isomers are low-melting solids or viscous oils (Tryptophol MP: ~59°C), complicating the weighing precision required for microanalysis.[1]

  • Carbon-to-Nitrogen Ratio: With a theoretical C: 74.51% and N: 8.69% , the high carbon content requires robust oxidation to prevent "coking" (incomplete combustion), which artificially lowers Carbon results.[1]

This guide compares the performance of industry-standard calibration materials against matrix-matched alternatives to determine the optimal workflow for validating C10H11NO compounds.

Comparative Analysis of Calibration Standards

To achieve the required ±0.4% accuracy tolerance, the selection of the calibration standard (K-factor determination) is paramount. We compare three approaches: the Industry Workhorse (Acetanilide), the Nitrogen Stress-Test (Sulfanilamide), and the Matrix-Matched Control (Tryptophol CRM).

Table 1: Theoretical Composition Comparison
StandardFormula% Carbon% Hydrogen% NitrogenSuitability for C10H11NO
Target Analyte C10H11NO 74.51 6.88 8.69 N/A
Acetanilide C8H9NO71.096.7110.36High. Closest match in %C and %H. Excellent stability.[1][2]
Sulfanilamide C6H8N2O2S41.844.6816.27Low. Low %C and presence of Sulfur introduces unnecessary matrix complexity.[1]
Atropine C17H23NO370.568.014.84Medium. Good %C match, but %N is too low (4.84% vs 8.69%) to bracket the analyte effectively.
Benzoic Acid C7H6O268.844.950.00Control Only. Used solely to validate C/H response; useless for N-factor calibration.[1]
Detailed Performance Review[1]
Option A: Acetanilide (The Gold Standard)
  • Pros: Non-hygroscopic, stable solid, sharp melting point (114°C). Its %C (71.09%) is within 5% of the C10H11NO target (74.51%), ensuring the detector response curve is linear in the region of interest.

  • Cons: Slightly higher Nitrogen (10.36%) than the target, but well within the dynamic range of TCD detectors.

  • Verdict: Preferred Primary Calibrant.

Option B: Tryptophol Reference Standard (Matrix-Matched)[1]
  • Pros: Exact structural match for indole-based C10H11NO analytes. Eliminates matrix effects related to ring opening.[1]

  • Cons: Often hygroscopic or oily; difficult to weigh precisely (<0.001 mg error).[1] Commercial "Reference Standards" are often expensive and intended for HPLC/NMR, not destructive CHNS analysis.

  • Verdict: Best Quality Control (QC) Check , but poor Calibrant due to handling difficulty.

Option C: Sulfanilamide[1]
  • Pros: High Nitrogen content tests the reduction tube capacity.

  • Cons: The presence of Sulfur requires a specific combustion column setup (adding WO3 or Sulfix) which may not be necessary for C10H11NO, reducing catalyst life.

  • Verdict: Avoid unless S-heterocycles are suspected impurities.[1]

Protocol: The "Self-Validating" EA Workflow

To ensure scientific integrity (E-E-A-T), this protocol uses a "Bracketing" strategy where the C10H11NO analyte is analyzed between two different standards.

Reagents & Equipment[1][3][4]
  • Combustion Analyzer: Flash 2000 / Elementar vario (or equivalent).[1]

  • Oxidation Catalyst: Chromium(III) Oxide / Silver Cobaltous Oxide (to handle high %C).[1]

  • Capsules: Tin (Sn) capsules for solids; Silver (Ag) capsules for liquids/oils.[1]

Step-by-Step Methodology
  • System Conditioning:

    • Run 3 "Bypass" (Blank) samples to purge atmospheric Nitrogen.[1]

    • Run 2 "Conditioning" samples (Acetanilide, ~2 mg) to prime the reduction copper.

  • K-Factor Calibration (Acetanilide):

    • Weigh Acetanilide standards at three masses: 1.5 mg, 2.0 mg, and 2.5 mg.

    • Why? This creates a multi-point calibration curve that brackets the expected mass of the C10H11NO sample.[1]

    • Acceptance Criteria:

      
       for all elements.[1]
      
  • Sample Preparation (The Critical Step for C10H11NO):

    • If Solid (e.g., N-Benzylacrylamide): Dry in a vacuum desiccator over

      
       for 4 hours. Weigh 2.0 mg ± 0.1 mg into a Tin capsule.[1]
      
    • If Oil/Low-Melt (e.g., Tryptophol): Adsorb the oil onto Chromosorb W (inert diatomaceous earth) inside the capsule to prevent vaporization before combustion.[1] Use a cold-weld sealer to prevent leakage.[1]

  • Run Sequence:

    • Standard (Acetanilide)

    • Analyte (C10H11NO) - Replicate 1

    • Analyte (C10H11NO) - Replicate 2

    • QC Check (Atropine or secondary Acetanilide)

  • Data Validation:

    • Calculate the absolute difference between Replicate 1 and 2. Must be

      
      .
      
    • Compare Mean Found % vs. Theoretical %.

    • Pass:

      
      .
      

Visualization: Validation Logic Flow

The following diagram illustrates the decision logic for selecting the correct weighing technique and validation path for C10H11NO compounds.

EA_Validation_Protocol Start Start: C10H11NO Sample State_Check Check Physical State Start->State_Check Solid Solid (e.g., Benzylacrylamide) High MP State_Check->Solid MP > 100°C Oil Oil/Low MP (e.g., Tryptophol) Viscous State_Check->Oil MP < 60°C / Liquid Prep_Solid Direct Weighing (Tin Capsule) Solid->Prep_Solid Prep_Oil Adsorb on Chromosorb W (Silver Capsule + Sealer) Oil->Prep_Oil Calibration Calibrate with Acetanilide (1.5 - 2.5mg range) Prep_Solid->Calibration Prep_Oil->Calibration Combustion Combustion (980°C) + O2 Injection (5 sec) Calibration->Combustion Result Calculate |Theoretical - Found| Combustion->Result Pass Pass: Delta < 0.4% Result->Pass Within Limit Fail Fail: Delta > 0.4% Check for Incomplete Combustion Result->Fail Outside Limit Fail->Prep_Oil Retest with WO3 Catalyst

Figure 1: Decision logic for the elemental analysis of C10H11NO pharmacophores, highlighting specific handling for oily indoles versus solid amides.

Troubleshooting C10H11NO Analysis

Issue: Low Carbon Results (e.g., C Found = 73.1% vs 74.51%)
  • Cause: Indole rings are stable and resistant to oxidation.[1] They may form graphitic char (coke) in the crucible.[1]

  • Solution: Increase the Oxygen injection time by 2-5 seconds or add a pinch of Vanadium Pentoxide (

    
    )  to the sample capsule to supply localized oxygen.[1]
    
Issue: High Nitrogen / Tailing Peak[1]
  • Cause: Incomplete reduction of Nitrogen oxides (

    
    ) to 
    
    
    
    .[1]
  • Solution: Replace the reduced Copper (Cu) reactor. C10H11NO compounds are nitrogen-rich; exhausted copper cannot fully reduce the combustion gases.[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Tryptophol (C10H11NO) Mass Spectrum and Chemical Data. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2023).[1] Compound Summary: Tryptophol (CID 10685).[1][3] National Library of Medicine. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Ethoxy-2-phenylacetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-ethoxy-2-phenylacetonitrile, a compound that, while not extensively documented in public literature, requires a cautious and informed approach based on its chemical structure and potential reactivity. As a member of the nitrile and ether functional group families, its disposal necessitates careful consideration of its potential hazards, including toxicity and flammability.

This document is intended for researchers, scientists, and drug development professionals. It is imperative to consult your institution's specific safety guidelines and the compound's Safety Data Sheet (SDS) before proceeding with any handling or disposal procedures. In the absence of a specific SDS, the principles outlined here, derived from established best practices for similar chemical classes, should be followed.

Understanding the Hazards: A Prudent Approach

Given the presence of a nitrile group (C≡N) and an ether linkage (C-O-C), 2-ethoxy-2-phenylacetonitrile should be handled as a potentially hazardous substance. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin, and may release hydrogen cyanide upon decomposition or reaction with acids. Ethers are often flammable and can form explosive peroxides upon prolonged exposure to air and light.

Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood, with personnel wearing appropriate personal protective equipment (PPE), including but not limited to:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-resistant laboratory coat.

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of 2-ethoxy-2-phenylacetonitrile is through a licensed hazardous waste disposal company. This ensures that the compound is managed in compliance with all local, state, and federal regulations.

Workflow for Chemical Waste Disposal

A Step 1: Segregate Waste B Step 2: Collect in Appropriate Container A->B  Avoid mixing with  incompatible wastes C Step 3: Label Container Accurately B->C  Use a sealed, chemically  resistant container D Step 4: Store Safely Pending Pickup C->D  Include chemical name,  hazards, and date E Step 5: Arrange for Licensed Disposal D->E  Store in a cool, dry,  well-ventilated area

Caption: Workflow for the safe disposal of 2-ethoxy-2-phenylacetonitrile waste.

Detailed Procedural Steps:

  • Waste Segregation:

    • Do not mix 2-ethoxy-2-phenylacetonitrile waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Pay special attention to avoid mixing with strong acids, which could potentially lead to the release of hydrogen cyanide gas.

  • Container Selection and Collection:

    • Collect waste 2-ethoxy-2-phenylacetonitrile in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Accurate Labeling:

    • Clearly label the waste container with the full chemical name: "Waste 2-Ethoxy-2-phenylacetonitrile".

    • Include appropriate hazard pictograms (e.g., flammable, toxic).

    • Indicate the date of waste accumulation.

  • Interim Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

    • The storage area should be away from sources of ignition and incompatible chemicals.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with a complete and accurate inventory of the waste.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response Workflow

A Step 1: Evacuate and Alert Others B Step 2: Don Appropriate PPE A->B  Ensure immediate safety C Step 3: Contain the Spill B->C  Protect yourself from  exposure D Step 4: Absorb and Collect C->D  Prevent spreading E Step 5: Decontaminate Area D->E  Use inert absorbent material F Step 6: Dispose of Contaminated Materials E->F  Follow institutional protocols

Caption: Immediate response actions for a 2-ethoxy-2-phenylacetonitrile spill.

In Case of a Spill:

  • Evacuate and Alert: Immediately evacuate the area and alert your colleagues and supervisor.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment and Cleanup (for small spills, by trained personnel only):

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

References

For further information on the safe handling and disposal of laboratory chemicals, please consult the following authoritative sources:

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards : The National Academies Press. [Link]

  • OSHA Laboratory Safety Guidance : U.S. Department of Labor, Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Management : U.S. Environmental Protection Agency. [Link]

Personal Protective Equipment & Handling Guide: 2-Ethoxy-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 33224-69-0 | Formula: C₁₀H₁₁NO | Physical State: Viscous Oil/Liquid

Part 1: Executive Summary & Immediate Action Card

For Laboratory Use Only. Not for Drug Use.

As a Senior Application Scientist, I prioritize the "why" behind safety. 2-Ethoxy-2-phenylacetonitrile is not merely an irritant; structurally, it is an


-alkoxy nitrile . Under physiological conditions or enzymatic catalysis (e.g., cytochrome P450), these compounds can undergo oxidative dealkylation or hydrolysis, potentially liberating cyanide anions (

)
. Therefore, handling protocols must mimic those of inorganic cyanides but account for the lipophilicity of the organic scaffold, which facilitates dermal absorption.
Emergency Response Protocol (Immediate)
EventImmediate Action
Skin Contact 1. Immediate Drench: Wash with soap and copious water for 15 min. 2. Do NOT use organic solvents (ethanol/DMSO); they enhance absorption. 3. Monitor for signs of hypoxia (dizziness, rapid breathing).
Eye Contact 1. Flush with eyewash station for 15 minutes, holding eyelids open. 2. Seek ophthalmological evaluation immediately.
Inhalation 1. Remove to fresh air immediately. 2. If breathing is labored, administer oxygen (trained personnel only). 3. Alert Medical Services; mention "Nitrile/Cyanide precursor."
Spill (<10 mL) 1. Evacuate immediate area. 2. Don Silver Shield® gloves. 3. Absorb with vermiculite or sand. Do NOT use paper towels (fire risk).
Part 2: Hazard Characterization & Mechanism

The "Masked" Threat: Why Standard PPE Fails

Standard laboratory safety often treats nitriles as simple organic solvents. However, 2-Ethoxy-2-phenylacetonitrile possesses a lipophilic phenyl ring and an ethoxy group.

  • Dermal Permeation: The phenyl ring increases lipophilicity (

    
    ), allowing the compound to permeate standard disposable nitrile gloves and human skin rapidly.
    
  • Metabolic Activation: Once absorbed, the molecule acts as a "pro-toxin." The

    
    -carbon is susceptible to metabolic attack, releasing the ethoxy group and destabilizing the cyanohydrin, which collapses to release cyanide.
    

DOT Diagram 1: Mechanism of Toxicity & Safety Logic This diagram illustrates the metabolic pathway that necessitates high-level PPE.

ToxicityMechanism Compound 2-Ethoxy-2-phenylacetonitrile (Lipophilic Entry) Skin Dermal Absorption (Permeates Nitrile Gloves) Compound->Skin Direct Contact Liver Hepatic Metabolism (Cytochrome P450) Skin->Liver Systemic Circulation Intermed Unstable Cyanohydrin Liver->Intermed Oxidative Dealkylation Toxin Release of Cyanide (CN-) + Benzaldehyde deriv. Intermed->Toxin Spontaneous Hydrolysis Mit Mitochondrial Inhibition (Cytochrome c Oxidase) Toxin->Mit Toxic Action

Caption: The metabolic activation pathway of


-alkoxy nitriles. Note that toxicity is delayed, making immediate decontamination critical even in the absence of symptoms.
Part 3: Personal Protective Equipment (PPE) Matrix

The Self-Validating System: Do not rely on a single barrier. Use a "visual breach indicator" method: Wear a bright-colored inner glove (e.g., orange or blue) under a darker outer glove or Silver Shield®. If the chemical degrades the outer glove, the contrast aids detection.

Glove Selection Guide
Task IntensityPrimary BarrierSecondary BarrierRationale
Aliquot / Inspection (Brief handling, <5 min)Double Nitrile (Disposable) Min Thickness: 5 mil + 5 milNoneNitrile offers splash protection only. The aromatic ring in the compound will swell nitrile rubber over time. Change immediately upon splash.
Synthesis / Scale-up (>10 mL or >15 min)Silver Shield® / 4H® (Laminate) Outer Nitrile (Disposable) Laminate films resist aromatic permeation for >4 hours. The outer nitrile glove provides dexterity and protects the fragile laminate glove from tearing.
Spill Cleanup Butyl Rubber or Silver Shield® Tyvek® SleevesStandard nitrile is insufficient for gross contamination. Butyl rubber provides superior resistance to aromatic nitriles.

Respiratory & Body Protection:

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the liquid nature of the compound.

  • Respiratory: Work strictly within a certified Fume Hood. If working outside a hood (emergency only), use a Full-Face Respirator with Organic Vapor (OV) cartridges.

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt into skin if a fire occurs (nitriles are combustible).

Part 4: Operational Workflow (Step-by-Step)
1. Pre-Operational Check (The "Zero-Breach" Protocol)
  • Verify Ventilation: Ensure Fume Hood face velocity is 80–100 fpm.

  • Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.

  • Quenching Agent Prep: Prepare a "Kill Solution" (see Disposal) before opening the chemical bottle.

2. Handling the Liquid
  • Viscosity Management: As a viscous oil, this compound may drip from pipettes.

    • Technique: Use positive displacement pipettes or glass syringes.

    • Control: Place a chemically resistant tray (polypropylene) lined with absorbent pads under the weighing area.

  • Transfer: Avoid pouring. Use a syringe to withdraw the liquid to prevent accumulation on the bottle threads, which can degrade the cap liner.

3. Post-Handling Decontamination
  • Wipe the exterior of the reagent bottle with a dry tissue, then a tissue dampened with acetone, then dispose of tissues as solid hazardous waste.

  • Self-Validation: Check gloves for "tackiness" or swelling. If detected, wash hands immediately after removal.[1]

Part 5: Disposal & Decontamination

Objective: Convert the nitrile to a carboxylate or inactive species before disposal to prevent downstream cyanide generation.

DOT Diagram 2: Waste Disposal Decision Tree

DisposalLogic Waste Liquid Waste (2-Ethoxy-2-phenylacetonitrile) Type Is it mixed with Acid? Waste->Type Segregate DO NOT MIX WITH BLEACH (Risk of HCN/ClCN gas) Type->Segregate Yes Oxidation Alkaline Bleach Method (pH > 10, excess NaOCl) Type->Oxidation No (Neutral/Basic) Hydrolysis Alkaline Hydrolysis (2M NaOH, Reflux) Segregate->Hydrolysis Alternative Route Disposal Dispose as Chemical Waste (Label: Organic Cyanides) Oxidation->Disposal After 24h Hydrolysis->Disposal

Caption: Decision logic for neutralizing nitrile waste. Acidic environments must be strictly avoided during bleach treatment to prevent gas evolution.

Validated Decontamination Protocol
  • The "Kill Solution": Prepare a solution of 10% Sodium Hypochlorite (Bleach) adjusted to pH >10 with Sodium Hydroxide.

    • Mechanism:[2][3][4] The base promotes hydrolysis; the bleach oxidizes any released cyanide to cyanate (less toxic).

  • Glassware Cleaning: Soak contaminated glassware in the Kill Solution for 24 hours. Rinse with water, then acetone.

  • Spill Decontamination:

    • Cover spill with absorbent pads.

    • Soak pads with Kill Solution (ensure good ventilation).

    • Wait 30 minutes before collection.

References
  • National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks. Retrieved from [Link]

  • University of Pennsylvania, EHRS. (2024). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

  • DeVito, S. C. (1996). Absorption and Metabolism of Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information. Retrieved from [Link]

Sources

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